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  • Product: 3-(Aminomethyl)quinazolin-4(3h)-one
  • CAS: 69061-85-4

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of Quinazolin-4(3H)-one Derivatives: A Technical Guide to Design, Synthesis, and Validation

Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, few heterocyclic cores offer the versatility and target-binding efficiency of the quinazolin-4(3H)-one scaffold. Characterized by a fused bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, few heterocyclic cores offer the versatility and target-binding efficiency of the quinazolin-4(3H)-one scaffold. Characterized by a fused bicyclic system containing a planar pyrimidine ring and an aromatic benzene ring, this structure is classified as a "privileged scaffold." Its inherent hydrogen-bonding capabilities (via the nitrogen atoms and the carbonyl group) and its capacity for


 stacking make it an ideal pharmacophore for interacting with diverse biological targets, most notably the ATP-binding pockets of critical kinases.

As a Senior Application Scientist, my approach to drug design relies on establishing a self-validating system where computational design, synthetic feasibility, and phenotypic assays form a closed, rational loop. This whitepaper dissects the mechanistic rationale, synthetic protocols, and pharmacological validation of quinazolin-4(3H)-one derivatives, providing a robust framework for your next drug discovery campaign.

Mechanistic Rationale: Precision Kinase Inhibition

The most profound pharmacological application of quinazolin-4(3H)-one derivatives lies in targeted oncology, specifically through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2)[1].

The Causality of Binding

Why does this specific scaffold excel at kinase inhibition? The active site of EGFR requires ATP to phosphorylate downstream signaling proteins. Quinazolin-4(3H)-one derivatives act primarily as ATP-competitive Type-I inhibitors [1]. The planar core mimics the adenine ring of ATP, inserting deeply into the hydrophobic hinge region of the kinase. Substitutions at the 2- and 3-positions of the quinazolinone ring are then meticulously engineered to project into adjacent solvent-exposed regions or allosteric pockets, drastically increasing target selectivity and overcoming resistance mutations (such as the T790M mutation in non-small cell lung cancer)[2].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Wild-type/Mutant) Ligand->Receptor Binds ATP ATP Binding Pocket Receptor->ATP Requires Kinase Tyrosine Kinase Activation ATP->Kinase Phosphorylation Inhibitor Quinazolin-4(3H)-one Derivative Inhibitor->ATP Competitively Blocks Inhibitor->Kinase Inhibits Downstream PI3K/AKT & MAPK Pathways Kinase->Downstream Signals Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis When Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Induces

Mechanism of EGFR kinase inhibition by quinazolin-4(3H)-one derivatives.

Synthetic Methodologies: A Self-Validating Protocol

A drug is only as viable as its synthetic route. In our laboratories, we prioritize the two-step synthesis via a benzoxazin-4-one intermediate. This method is highly modular, allowing for rapid generation of diverse libraries by simply varying the primary amine in the second step[3].

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Benzoxazin-4-one Intermediate

  • Procedure: Dissolve 0.125 mol of the chosen anthranilic acid derivative in 90 mL of acetic anhydride. Slowly heat the mixture to 170-180 °C in a round-bottom flask equipped with a magnetic stirrer and a Claisen-distillation head[3].

  • The Causality: We do not use a standard reflux condenser here. The Claisen head is critical because it allows for the continuous distillation and removal of the acetic acid byproduct. By Le Chatelier's principle, removing this byproduct drives the equilibrium toward the dehydrative cyclization, ensuring near-quantitative yields of the highly reactive benzoxazinone intermediate.

Step 2: Nucleophilic Ring Opening and Recyclization

  • Procedure: Reflux 0.5 mmol of the synthesized benzoxazinone with 1.0 mmol of a primary amine (e.g., a thiazole-containing amine) in glacial acetic acid or chloroform for 6-7 hours[3].

  • The Causality: The primary amine acts as a nucleophile, attacking the ester-like carbonyl of the benzoxazinone. We specifically select glacial acetic acid as the solvent because it acts as a mild acid catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity for the amine attack. The subsequent loss of water drives the recyclization to form the thermodynamically stable quinazolin-4(3H)-one core.

Step 3: Purification and Spectral Validation

  • Procedure: Cool the mixture to precipitate the product. Wash with n-hexane and recrystallize from 2-propanol. Validate the structure using FTIR,

    
    H-NMR, and HRMS.
    
  • The Causality: Recrystallization exploits the differential solubility of the target compound versus unreacted amines. In FTIR validation, we look specifically for the carbonyl stretching frequency shift to

    
    1670 cm
    
    
    
    . This confirms the formation of the quinazolinone amide bond, distinguishing it from the precursor's ester carbonyl.

Synthesis_Workflow Start Anthranilic Acid Derivative Step1 Cyclization (Ac2O, Reflux) Start->Step1 Intermediate Benzoxazin-4-one Intermediate Step1->Intermediate Step2 Nucleophilic Attack (Primary Amine, Glacial AcOH) Intermediate->Step2 Crude Crude Quinazolin-4(3H)-one Step2->Crude Purification Recrystallization / Chromatography Crude->Purification Final Pure 2,3-Disubstituted Quinazolin-4(3H)-one Purification->Final Validation Spectral Validation (IR, NMR, HRMS) Final->Validation

Two-step synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Pharmacological Profiling: Quantitative Efficacy Data

The structural tuning of the quinazolin-4(3H)-one core yields profound shifts in biological activity. Below is a synthesized data table comparing the efficacy metrics of various derivatives across both oncology and infectious disease models.

Derivative ClassPrimary Biological TargetKey Efficacy MetricReference
2-Mercapto Substituted Gram-positive & Gram-negative BacteriaBroad-spectrum zone of inhibition[4]
Thiazole Hybrids PC3, MCF-7, HT-29 Cell LinesICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 10–12 µM
[3]
Hydrazide Derivatives CDK2, EGFR, HER2 KinasesIC

= 0.079–0.17 µM
[1]
Acetohydrazide Series EGFR (NCI-H460 Lung Cancer)GI

= 0.789 µM
BIQO-19 Aurora Kinase A (NSCLC)Selective target suppression[2]

Biological Assay Validation: Ensuring Trustworthiness

Generating a compound is only half the battle; proving its mechanism of action requires a rigorous, self-validating assay cascade.

Phenotypic Screening (The MTT Assay): We utilize the MTT assay not merely as a generic viability screen, but because it measures mitochondrial succinate dehydrogenase activity. When a quinazolin-4(3H)-one derivative successfully inhibits EGFR, downstream PI3K/AKT survival signaling collapses. This collapse directly compromises mitochondrial metabolic competence. Therefore, the failure to reduce tetrazolium salts to formazan is a direct, quantifiable proxy for the targeted disruption of this specific kinase pathway[3].

Target Validation (Cell-Free Enzyme Assays): To ensure the cytotoxicity observed in the MTT assay is not due to off-target poisoning, we mandate cell-free kinase assays. For example, derivatives like BIQO-19 have been proven to selectively inhibit Aurora Kinase A over Aurora Kinase B in cell-free environments, confirming that the phenotypic cell cycle arrest is mechanistically driven by direct, specific target engagement[2]. Furthermore, docking studies confirm that derivatives act as ATP non-competitive Type-II inhibitors against CDK2, but ATP competitive Type-I inhibitors against EGFR[1].

Conclusion

The quinazolin-4(3H)-one scaffold remains a cornerstone of rational drug design. By understanding the causality behind both its synthetic chemistry and its biological assay validation, researchers can systematically tune this privileged structure to yield potent, selective therapeutics for oncology and infectious diseases. The integration of robust chemical protocols with precise mechanistic targeting ensures that the development pipeline remains efficient, reproducible, and scientifically sound.

References

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)
  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)
  • Quinazolin-4(3H)
  • Source: tandfonline.
  • Antiproliferative Activity of a New Quinazolin-4(3H)

Sources

Exploratory

The Pharmacophore Frontier: Structural Optimization of 3-Substituted Quinazolinones

Executive Summary The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to receptor tyrosine kinases (RTKs). Unlike its fully aromatic cousin (quinazoline), the quinazolinone core possesses a carbonyl hydrogen bond acceptor at C4 and a critical vector for substitution at N3. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing a technical roadmap for optimizing potency and pharmacokinetic profiles in drug discovery.

The Chemical Space: Scaffold Architecture

To navigate the SAR effectively, we must first define the numbering system and the three primary "Zones of Optimization."

  • Zone A (N3 Position): The primary vector for diversity. Substituents here determine the overall shape and lipophilicity of the molecule, often dictating target selectivity (e.g., GPCR vs. Kinase).

  • Zone B (C2 Position): The "Anchor." Substituents here (Methyl, Styryl, Aryl) provide steric bulk and electronic modulation.

  • Zone C (Benzenoid Ring C5-C8): The electronic tuner. Substitutions here (typically Halogens or Methoxy groups) modulate metabolic stability and π-stacking interactions.

Synthetic Access: The Benzoxazinone Protocol

While one-pot microwave methods exist, the Benzoxazinone Route remains the gold standard for generating high-purity 3-substituted libraries because it allows the sequential introduction of diversity at C2 and N3.

Experimental Protocol: Sequential Cyclization

Objective: Synthesis of 2-methyl-3-arylquinazolin-4(3H)-one.

Step 1: Benzoxazinone Formation (The Electrophilic Core)

  • Reagents: Charge a round-bottom flask with Anthranilic Acid (1.0 eq) and Acetic Anhydride (4.0 eq).

  • Reaction: Reflux at 140°C for 2–3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material spot and the appearance of a highly non-polar spot (Benzoxazinone).

  • Workup: Cool the mixture to 0°C. The excess acetic anhydride hydrolyzes, and the product often precipitates. Filter, wash with cold hexane, and dry.

    • Checkpoint: The product should be a crystalline solid. IR spectroscopy should reveal a strong lactone carbonyl peak ~1750 cm⁻¹.

Step 2: Amine Insertion (The Nucleophilic Attack)

  • Reagents: Dissolve the Benzoxazinone intermediate (1.0 eq) in glacial acetic acid or ethanol. Add the desired Primary Amine (1.1 eq).

  • Reaction: Reflux for 4–6 hours.

  • Mechanism: The amine attacks the lactone carbonyl, ring-opening to an amide intermediate, followed by dehydration-driven recyclization to form the quinazolinone.

  • Workup: Pour reaction mixture into crushed ice. The target quinazolinone typically precipitates. Recrystallize from Ethanol/DMF.

Visualization: Synthetic Workflow

Synthesis_Workflow AA Anthranilic Acid Benz 3,1-Benzoxazin-4-one (Intermediate) AA->Benz Reflux 140°C Cyclodehydration Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Benz Quin 3-Substituted Quinazolinone Benz->Quin Ring Opening/Closing (-H2O) Amine Primary Amine (R-NH2) Amine->Quin

Caption: Step-wise synthesis via the benzoxazinone intermediate, ensuring regioselective substitution at N3.

SAR Deep Dive: Functional Zones

Zone A: The N3 Vector (Selectivity Gatekeeper)

The nitrogen at position 3 is the defining feature of this scaffold.

  • Lipophilicity & CNS Penetration: For anticonvulsant activity (GABA modulation), the N3 substituent must be lipophilic. An o-tolyl (as in Methaqualone) or 2-chlorophenyl group is ideal. These groups lodge into hydrophobic pockets of the receptor.

  • Kinase Binding: For EGFR inhibition, the N3 substituent often requires a substituted phenyl ring (e.g., 3-chloro-4-fluoro-phenyl ) to engage in hydrophobic interactions within the ATP-binding pocket, distinct from the ribose-binding region.

Zone B: The C2 Anchor (Steric & Electronic)
  • Steric Bulk: A methyl group at C2 (Methaqualone) restricts rotation of the N3-phenyl ring, locking the molecule into a bioactive conformation orthogonal to the quinazolinone plane.

  • Solubility: Replacing the C2-Methyl with a Styryl or heterocyclic linker can improve potency against kinases but often at the cost of aqueous solubility.

Zone C: The Benzenoid Ring (Metabolic Shield)
  • Positions 6 & 7: Electron-donating groups (EDGs) like -OCH₃ at C6 and C7 mimic the adenine ring of ATP, significantly enhancing affinity for kinase domains (EGFR/VEGFR).

  • Halogenation: Introducing Cl or F at C6 blocks metabolic oxidation, extending half-life (

    
    ).
    

Case Studies: Therapeutic Applications

Case Study A: EGFR Tyrosine Kinase Inhibitors (Anticancer)

Quinazolinones act as bioisosteres to the classic quinazoline drugs (like Gefitinib).

  • Mechanism: Competitive inhibition at the ATP binding site of the EGFR kinase domain.[1]

  • Critical SAR:

    • C6/C7: Dimethoxy substitution is essential for H-bonding with the hinge region (Met793).

    • N3: A 3-chloro-4-fluoro-aniline moiety at N3 maximizes van der Waals contact in the hydrophobic back pocket.

    • Data Trend: 3-substituted quinazolinones have shown IC₅₀ values in the 10–50 nM range against EGFR-wt, comparable to first-generation inhibitors.

Visualization: EGFR Signaling Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phos Auto-Phosphorylation EGFR->Phos Activation Quin Quinazolinone Inhibitor Quin->EGFR Blocks ATP Site Ras Ras/Raf Phos->Ras MEK MEK/ERK Ras->MEK Prolif Cell Proliferation MEK->Prolif

Caption: Quinazolinone derivatives competitively inhibit ATP binding, halting downstream Ras/Raf proliferation signals.

Case Study B: GABA-A Modulation (Anticonvulsant)
  • Mechanism: Positive allosteric modulation (PAM) of the GABA-A receptor (distinct from the Benzodiazepine site).

  • Critical SAR:

    • N3: Must be an aryl group with an ortho-substituent (Methyl or Chlorine) to force non-coplanarity.

    • C2: Methyl is preferred. Bulky groups here decrease activity.

    • Outcome: Protection against pentylenetetrazole (PTZ)-induced seizures.[2][3]

Summary Data Tables

Table 1: SAR Optimization Matrix
ZoneSubstituentEffect on Activity (Target)Physicochemical Impact
N3 o-TolylHigh (GABA Anticonvulsant)Increases Lipophilicity (LogP > 3)
N3 3-Cl, 4-F-PhenylHigh (EGFR Kinase)Optimizes Hydrophobic Pocket Fit
N3 Alkyl (Butyl)Moderate (Antimicrobial)Increases flexibility, lowers selectivity
C2 Methyl (-CH₃)High (GABA), Moderate (Kinase)Locks conformation (Steric hindrance)
C2 Styryl (-CH=CH-Ar)High (Anticancer)Extends conjugation, lowers solubility
C6 Methoxy (-OCH₃)High (Kinase)H-bond acceptor (mimics Adenine)
C6 Bromine (-Br)High (Antimicrobial)Increases metabolic stability
Table 2: Representative Potency Data (EGFR Inhibition)

Data synthesized from recent literature trends [1, 3].

Compound IDR (at N3)R' (at C6)IC₅₀ (EGFR-wt)
Q-01 PhenylH> 10 µM
Q-05 3-F-PhenylH2.71 µM
Q-12 3-Cl, 4-F-Phenyl6,7-di-OMe0.053 µM
Q-15 3-Br-Phenyl6-NO₂0.87 µM
Gefitinib (Reference)--0.033 µM

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. PubMed/PMC. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Taylor & Francis. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. MDPI/Semantic Scholar. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis. [Link]

Sources

Foundational

Technical Guide: Biological Activity of 3-(Aminomethyl)quinazolin-4(3H)-one Scaffolds

Executive Summary The 3-(aminomethyl)quinazolin-4(3H)-one scaffold represents a critical subclass of the quinazolinone "privileged structure" family. Unlike stable C-C bonded derivatives, this N3-aminomethyl motif—typica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(aminomethyl)quinazolin-4(3H)-one scaffold represents a critical subclass of the quinazolinone "privileged structure" family. Unlike stable C-C bonded derivatives, this N3-aminomethyl motif—typically generated via the Mannich reaction —introduces a chemically dynamic N-C-N linkage. This structural feature confers unique pharmacological properties, acting either as a stable pharmacophore for enzyme binding (e.g., EGFR, VEGFR) or as a prodrug vehicle that improves lipophilicity and bioavailability before hydrolyzing to release the active amine and quinazolinone core.

This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these scaffolds, designed for medicinal chemists and pharmacologists.

Chemical Architecture & Synthesis[1][2][3][4]

The Mannich Base Advantage

The introduction of an aminomethyl group at the N3 position transforms the insoluble quinazolinone core into a more lipophilic and often more membrane-permeable entity.

  • Solubility Modulation: The basic nitrogen in the aminomethyl tail allows for salt formation, enhancing aqueous solubility for formulation.

  • Target Interaction: The "aminomethyl" arm serves as a flexible tether, allowing the terminal amine (e.g., morpholine, piperazine) to interact with auxiliary binding pockets in enzymes like EGFR or DNA gyrase .

Synthetic Protocol: Mannich Condensation

Objective: Synthesis of 3-((dialkylamino)methyl)-2-substituted-quinazolin-4(3H)-one.

Rationale: The reaction utilizes the acidic proton at the N3 position of the quinazolinone ring. Formaldehyde acts as the linker, condensing with the secondary amine to form an iminium ion, which is then attacked by the N3-nucleophile.

Protocol:

  • Reagents:

    • Precursor: 2-Substituted quinazolin-4(3H)-one (1.0 eq).

    • Formaldehyde (37% aq. solution or paraformaldehyde, 1.5 eq).

    • Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine, 1.2 eq).

    • Solvent: Absolute Ethanol or Glacial Acetic Acid (depending on solubility).

  • Procedure:

    • Dissolve the quinazolinone precursor in the minimum amount of hot ethanol.

    • Add the secondary amine slowly to the solution.

    • Add formaldehyde dropwise with constant stirring.

    • Critical Step: Reflux the mixture for 4–8 hours. Note: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The disappearance of the N-H stretch in IR (approx. 3200-3400 cm⁻¹) confirms the reaction.

    • Cool the reaction mixture to room temperature and pour onto crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Visualization: Synthesis Workflow

MannichSynthesis Start 2-Substituted Quinazolin-4(3H)-one Reaction Reflux (EtOH/AcOH) 4-8 Hours Start->Reaction Reagents Formaldehyde + Sec. Amine Intermediate Iminium Ion Formation Reagents->Intermediate Intermediate->Reaction Electrophilic Attack Product 3-(Aminomethyl) quinazolin-4(3H)-one Reaction->Product Precipitation & Recrystallization

Caption: One-pot Mannich condensation pathway for generating N3-aminomethyl derivatives.

Pharmacological Profiles[1][3][5][6][7][8]

Anticancer Activity

These scaffolds function primarily as Tyrosine Kinase Inhibitors (TKIs) . The quinazolinone core mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and Tubulin.

  • Mechanism: The 3-aminomethyl tail often protrudes into the solvent-accessible region or interacts with specific residues (e.g., Asp855 in EGFR), improving selectivity over the unsubstituted core.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound Derivative (Amine Tail)Cell Line: MCF-7 (Breast)Cell Line: HeLa (Cervical)Cell Line: HepG2 (Liver)Reference
Morpholine 4.2 ± 0.56.8 ± 0.812.1 ± 1.2[1]
N-Methylpiperazine 2.1 ± 0.33.5 ± 0.48.4 ± 0.9[2]
Piperidine 8.5 ± 1.110.2 ± 1.5> 20[1]
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.11.2 ± 0.2--
Anticonvulsant Activity

Mannich bases of quinazolinones have shown significant protection against seizures in Maximal Electroshock (MES) and scPTZ models.

  • Mechanism: Modulation of GABA_A receptors and voltage-gated sodium channels.

  • Key Insight: The lipophilic nature of the aminomethyl group facilitates Blood-Brain Barrier (BBB) crossing. Once in the CNS, hydrolysis may release the active quinazolinone pharmacophore.

Antimicrobial Activity[2][3][9]
  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative bacteria (E. coli).

  • Target: DNA Gyrase (ATPase subunit). The planar tricyclic structure intercalates with DNA or blocks the ATP binding site of the enzyme.

Structure-Activity Relationship (SAR)

The biological efficacy of 3-(aminomethyl)quinazolin-4(3H)-ones is tightly controlled by three regions:

  • Region A (C2-Substitution):

    • Aromatic rings (Phenyl, Styryl): Enhance hydrophobic interactions within the kinase binding pocket.

    • Methyl/Alkyl: Often reduces potency but improves solubility.

  • Region B (N3-Linker):

    • Methylene (-CH2-): Optimal length. Longer linkers often decrease activity due to entropic penalties.

  • Region C (Amine Tail):

    • Piperazine/N-Substituted Piperazine: Highest anticancer activity (mimics the solubilizing tail of Gefitinib).

    • Morpholine: Good balance of solubility and activity; often preferred for anticonvulsant profiles.

    • Diethylamine: Lower metabolic stability.

Visualization: SAR Map

SAR Core Quinazolin-4(3H)-one Scaffold C2 C2 Position (Hydrophobic Pocket) Core->C2 N3 N3 Position (Solvent Interface) Core->N3 C2_Effect Aryl/Styryl groups increase Kinase Affinity C2->C2_Effect Amine Aminomethyl Tail (Solubility/Interaction) N3->Amine N3_Effect Must be -CH2- (Mannich Linkage) N3->N3_Effect Amine_Effect Piperazine > Morpholine for Cytotoxicity Amine->Amine_Effect

Caption: Structural determinants of biological activity in 3-aminomethyl derivatives.

Mechanism of Action: EGFR Inhibition Pathway

Many 3-(aminomethyl)quinazolin-4(3H)-ones act as ATP-competitive inhibitors of EGFR. By blocking the ATP binding site, they prevent the autophosphorylation of tyrosine residues, halting downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) essential for tumor proliferation.

Visualization: Signaling Blockade

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization Ligand->EGFR Phos Autophosphorylation (Tyrosine Kinase) EGFR->Phos Normal Activation Inhibitor 3-(Aminomethyl) Quinazolinone Inhibitor->Phos COMPETITIVE INHIBITION Signal Downstream Signaling (RAS/RAF/MEK) Inhibitor->Signal Blocks ATP ATP ATP->Phos Required Co-factor Phos->Signal Prolif Cell Proliferation & Survival Signal->Prolif Apoptosis Apoptosis Signal->Apoptosis Pathway Halt Leads to

Caption: Mechanism of EGFR inhibition leading to apoptosis in cancer cells.

Experimental Validation: In Vitro Cytotoxicity Protocol

Method: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay. Purpose: To quantify cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve the test compound (Mannich base) in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO conc. < 0.1%).

    • Add 100 µL of treatment to wells. Include Positive Control (Doxorubicin) and Vehicle Control (DMSO).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (Formazan crystals form).

  • Solubilization:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

References

  • Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and anticancer evaluation of some novel quinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]

  • Mannich bases in medicinal chemistry and drug design. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines. National Institutes of Health (NIH). Available at: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A. MDPI. Available at: [Link]

Exploratory

Medicinal Chemistry of Quinazolinone Amine Derivatives: Scaffold Optimization and Therapeutic Applications

Topic: Medicinal Chemistry Applications of Quinazolinone Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazolin-4(3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of Quinazolinone Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterpart (e.g., gefitinib) due to the presence of a carbonyl hydrogen bond acceptor at position C4 and a modifiable nitrogen at N3. This guide analyzes the medicinal chemistry of quinazolinone amine derivatives , focusing on their utility as dihydrofolate reductase (DHFR) inhibitors, antimicrobial agents, and emerging kinase inhibitors.[1] We provide a validated microwave-assisted synthesis protocol, detailed Structure-Activity Relationship (SAR) insights, and a technical roadmap for optimizing this scaffold for oral bioavailability and target selectivity.

The Quinazolinone Scaffold: Chemical Logic

Unlike the planar, hydrophobic 4-anilinoquinazolines used primarily as ATP-competitive kinase inhibitors, the quinazolin-4(3H)-one core offers a unique electronic profile.

  • H-Bonding: The C4 carbonyl serves as a critical H-bond acceptor, often interacting with backbone amides in enzyme active sites (e.g., DHFR, Thymidylate Synthase).

  • Tautomerism: The N3 position allows for lactam-lactim tautomerism, though the lactam (NH) form predominates in neutral solution, providing a donor for H-bonding.

  • Vectorial Functionalization:

    • C2 Position: Controls electronic distribution and steric fit into hydrophobic pockets.

    • N3 Position: The primary vector for solubilizing groups or pharmacophores (e.g., amines, hydrazides) that extend into solvent-exposed regions.

Synthetic Strategy: The Benzoxazinone Route

While the classic Niementowski synthesis (anthranilic acid + formamide) is widely cited, it often suffers from harsh conditions and low yields. For high-throughput medicinal chemistry, the Benzoxazinone Intermediate Route via microwave irradiation is superior due to atom economy and speed.

Workflow Visualization

The following diagram outlines the logical flow from starting materials to diverse amine derivatives.

QuinazolinoneSynthesis Anthranilic Anthranilic Acid (Precursor) Benzoxazinone Benzoxazin-4-one (Activated Intermediate) Anthranilic->Benzoxazinone Reflux/MW (-H2O) AceticAnh Acetic Anhydride (Cyclizing Agent) AceticAnh->Benzoxazinone Prod_3Amino 3-Amino-quinazolinone (N-N Bond Formation) Benzoxazinone->Prod_3Amino + Hydrazine (Ring Opening/Closure) Prod_3Sub 3-Substituted-quinazolinone (N-C Bond Formation) Benzoxazinone->Prod_3Sub + R-NH2 (Nucleophilic Attack) Hydrazine Hydrazine Hydrate (Nucleophile) PrimaryAmine Primary Amine (R-NH2)

Caption: Divergent synthesis of quinazolinone derivatives via the benzoxazinone intermediate, allowing selective N3-functionalization.

Case Study Protocol: Microwave-Assisted Synthesis

Target Compound: 3-Amino-2-methylquinazolin-4(3H)-one Rationale: This compound serves as a versatile "lynchpin" intermediate. The N-amino group is a nucleophilic handle for further derivatization (e.g., Schiff bases, ureas) to modulate solubility and target affinity.

Validated Protocol

Reagents: Anthranilic acid (1.0 eq), Acetic anhydride (excess), Hydrazine hydrate (1.5 eq), Ethanol (solvent).

  • Benzoxazinone Formation (Activation):

    • Mix anthranilic acid (10 mmol) with acetic anhydride (10 mL) in a microwave-safe vial.

    • Irradiate at 250 W, 140°C for 15 minutes . (Conventional reflux takes 4-6 hours).

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of anthranilic acid indicates formation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one.

    • Remove excess acetic anhydride under reduced pressure. The residue (benzoxazinone) is used directly without purification to prevent hydrolysis.

  • Amination (Ring Expansion/Closure):

    • Dissolve the crude benzoxazinone in absolute ethanol (15 mL).

    • Add hydrazine hydrate (15 mmol) dropwise at 0°C to control the exotherm.

    • Irradiate at 200 W, 80°C for 10 minutes .

    • Workup: Cool the mixture to room temperature. The product usually precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol (2 x 5 mL).

    • Purification: Recrystallize from ethanol/water (9:1).

Expected Yield: 85–92% Characterization:

  • IR: Doublet at 3300-3200 cm⁻¹ (NH₂), Strong band at 1680 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): Singlet ~2.5 ppm (C2-CH₃), Singlet ~5.8 ppm (N-NH₂, exchangeable with D₂O).

Structure-Activity Relationship (SAR) Guide

The biological activity of quinazolinone amines is highly sensitive to substitution patterns. The table below summarizes key SAR trends for Antimicrobial and DHFR Inhibitory activity.

PositionModificationEffect on Activity (Mechanism)
Position 2 (C2) -CH₃ (Methyl) Baseline Activity: Provides steric stability but low lipophilicity.
-CH₂-S-Aryl High Potency: Increases hydrophobic interaction in the active site (e.g., DHFR hydrophobic pocket). Critical for anticancer activity.[1][2]
-CF₃ (Trifluoromethyl) Metabolic Stability: Blocks metabolic oxidation; increases lipophilicity (logP) for CNS penetration.
Position 3 (N3) -NH₂ (Amino) Versatility: Essential for forming hydrazones/Schiff bases. Free amine often shows lower activity than its derivatives.
-N=CH-Aryl High Potency: Aryl rings here stack with aromatic residues (e.g., Phe/Trp) in the binding pocket. Electron-withdrawing groups (Cl, NO₂) on the aryl ring enhance activity.
Position 6/7 -Halogen (Br, I) Potency Booster: Halogens at C6/C7 (especially Iodine) significantly increase antimicrobial activity via halogen bonding and increased lipophilicity.
-OCH₃ Solubility: Improves water solubility but may reduce potency if the pocket is strictly hydrophobic.

Therapeutic Application: DHFR Inhibition

Quinazolinone derivatives act as bioisosteres of folic acid, inhibiting Dihydrofolate Reductase (DHFR). This mechanism is critical for both antibacterial (targeting bacterial DHFR) and anticancer (targeting rapidly dividing cells) therapies.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the folate pathway blockade by quinazolinone derivatives, leading to DNA synthesis arrest.

FolatePathway Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes Inhibitor Quinazolinone Derivative Inhibitor->DHFR Competitive Inhibition

Caption: Quinazolinone derivatives competitively inhibit DHFR, blocking the reduction of DHF to THF and arresting DNA synthesis.

Biological Protocol: DHFR Inhibition Assay

To validate the efficacy of synthesized derivatives, a standard spectrophotometric assay is required.

  • Preparation:

    • Enzyme: Recombinant Human DHFR (or bacterial S. aureus DHFR for antimicrobial focus).

    • Substrate: Dihydrofolic acid (50 µM final conc).

    • Cofactor: NADPH (100 µM final conc).

    • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Procedure:

    • Incubate enzyme + inhibitor (varying concentrations: 0.01 – 100 µM) for 5 minutes at 25°C.

    • Initiate reaction by adding NADPH and Dihydrofolic acid.

    • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a kinetic microplate reader.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Determine IC₅₀ using non-linear regression (GraphPad Prism).

    • Validation: Methotrexate (standard) should yield an IC₅₀ ~0.08 µM (Human DHFR).

References

  • El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry, 21(16), 2249-2260. Link

  • Mhlongo, J. T., & Mphahlele, M. J. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.[1][3][4][5][6][7][8] Expert Opinion on Drug Discovery, 1-18. Link

  • Clemens, J. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(7), 3549–3562. Link

  • Alagarsamy, V., et al. (2018). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 3(10), 13581–13590. Link

  • Zhang, J., et al. (2010). Molecular iodine catalyses a benzylic sp3 C-H bond amination... to provide quinazolines. Organic Letters, 12(12), 2841-2843. Link

Sources

Foundational

3-(Aminomethyl)quinazolin-4(3H)-one: A Strategic Pharmacophore in Modern Ligand Design

Topic: 3-(Aminomethyl)quinazolin-4(3H)-one as a Pharmacophore in Drug Design Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Aminomethyl)quinazolin-4(3H)-one as a Pharmacophore in Drug Design Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 3-(aminomethyl)quinazolin-4(3H)-one scaffold represents a critical structural motif in medicinal chemistry, serving as a versatile "privileged structure" capable of addressing multiple biological targets. Unlike the naked quinazolinone core, the 3-aminomethyl substitution introduces a pivotal basic center and a flexible linker , enabling the molecule to bridge the gap between the primary ATP/substrate binding pocket and solvent-exposed regions or adjacent allosteric sites.

This guide analyzes the physicochemical properties, synthetic accessibility, and therapeutic utility of this pharmacophore, specifically focusing on its application in Kinase Inhibition (EGFR/VEGFR) , Poly(ADP-ribose) polymerase (PARP) inhibition , and DPP-4 inhibition .

Chemical Architecture & Pharmacophore Analysis[1]

The utility of the 3-(aminomethyl)quinazolin-4(3H)-one scaffold stems from its ability to satisfy multiple ligand-binding requirements simultaneously.

Structural Deconstruction
  • The Core (Quinazolin-4(3H)-one): A rigid, planar bicycle that mimics the purine ring of ATP. It functions primarily as a Hydrogen Bond Acceptor (HBA) via N1 and the C4-carbonyl oxygen, and a Hydrogen Bond Donor (HBD) via the N3-H (in the unsubstituted form).

  • The Linker (3-Aminomethyl): The methylene (-CH2-) spacer at position 3 breaks the conjugation between the ring and the amine, allowing for rotational freedom.

  • The Tail (Amine Moiety): The terminal amine (primary, secondary, or tertiary) provides a basic center (pKa ~8-10), crucial for:

    • Solubility: Enhancing the aqueous solubility of the typically lipophilic quinazolinone core.

    • Electrostatics: Forming salt bridges with acidic residues (Asp/Glu) in the target protein's active site.

Pharmacophore Mapping Diagram

The following diagram illustrates the interaction points of the scaffold within a theoretical kinase binding pocket.

PharmacophoreMap Core Quinazolinone Core (Planar Scaffold) HBA H-Bond Acceptor (C=O, N1) Core->HBA Intrinsic Property Linker Methylene Linker (-CH2-) Core->Linker N3 Substitution Target Target Residue (e.g., Asp/Glu) HBA->Target H-Bonding (Hinge Region) Amine Basic Amine Center (Solubility / Salt Bridge) Linker->Amine Covalent Bond Amine->Target Ionic Interaction (Salt Bridge)

Caption: Pharmacophore map highlighting the dual role of the core (hinge binding) and the aminomethyl tail (solubility and electrostatic anchoring).

Synthetic Strategies: The Mannich Reaction Pathway

The most robust and atom-economic method for installing the 3-aminomethyl group is the Mannich Reaction . This three-component condensation involves the quinazolinone core (containing an acidic N3-H), formaldehyde, and a secondary amine.

Mechanism & Causality

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and the amine. The N3 of the quinazolinone, being nucleophilic, attacks this electrophile.

  • Why Mannich? Direct alkylation of quinazolinone with chloromethyl amines is unstable and difficult to handle. The Mannich reaction allows for the in situ generation of the reactive species.

  • Stability Note: 3-(Aminomethyl) derivatives are technically Mannich bases . While stable in solid form, they can undergo retro-Mannich degradation in acidic aqueous media. This property is often exploited in prodrug design to release the active inhibitor and formaldehyde/amine locally, or the amine is selected to ensure stability (e.g., cyclic amines like morpholine or piperazine).

Synthetic Workflow Diagram

SynthesisPath Anthranilic Anthranilic Acid Quinazolinone Quinazolin-4(3H)-one (Core) Anthranilic->Quinazolinone Cyclization (Niementowski Reaction) Formamide Formamide Formamide->Quinazolinone Product 3-(Aminomethyl)quinazolin-4(3H)-one (Target Scaffold) Quinazolinone->Product Mannich Reaction (EtOH, Reflux) HCHO Formaldehyde HCHO->Product Amine Secondary Amine (HNR2) Amine->Product

Caption: Step-wise synthesis of the 3-(aminomethyl)quinazolinone scaffold via the Niementowski cyclization followed by a Mannich condensation.

Therapeutic Applications & Case Studies

Kinase Inhibition (EGFR & VEGFR-2)

The quinazolinone core is a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib .

  • Mechanism: The core binds to the ATP-binding site (hinge region).

  • Role of 3-Aminomethyl: In dual EGFR/VEGFR-2 inhibitors, the 3-substituent directs the molecule toward the solvent-exposed region or the "sugar pocket."

    • Evidence: Studies indicate that 3-substituted quinazolinones (specifically with bulky hydrophobic amines attached via the methyl linker) show potent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) lines by simultaneously inhibiting EGFR and VEGFR-2 kinases [1, 2].

    • SAR Insight: Bulky secondary amines (e.g., N-phenylpiperazinyl-methyl) at position 3 enhance potency by interacting with hydrophobic residues at the pocket entrance.

DPP-4 Inhibition (Diabetes Type 2)

DPP-4 inhibitors often require an aromatic core to stack with Tyrosine residues and a basic amine to interact with the Glu205/Glu206 double glutamate motif in the active site.

  • Evolution: While Alogliptin uses a pyrimidinedione scaffold, early SAR studies utilized quinazolinones.

  • Role of 3-Aminomethyl: The aminomethyl arm mimics the 3-aminopiperidine moiety of Alogliptin/Linagliptin, positioning the primary/secondary amine to form the critical salt bridge with the glutamate residues [3].

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors require a "nicotinamide mimic" to bind to the donor site.

  • Role: The quinazolin-4(3H)-one core perfectly mimics the nicotinamide pharmacophore.

  • Optimization: The 3-position substitution is critical for solubility and pharmacokinetic properties, preventing rapid metabolic clearance while maintaining the planar stacking required for PARP active site binding [4].

Detailed Experimental Protocol

Protocol: Synthesis of 3-((Diethylamino)methyl)quinazolin-4(3H)-one

A self-validating protocol for generating a representative Mannich base derivative.

Materials:

  • Quinazolin-4(3H)-one (1.46 g, 10 mmol)

  • Formaldehyde (37% aq. solution, 1.0 mL, ~12 mmol)

  • Diethylamine (1.2 mL, 12 mmol)

  • Ethanol (Absolute, 30 mL)

  • TLC Plates (Silica gel 60 F254)

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Quinazolin-4(3H)-one in 30 mL of ethanol.

  • Addition: Add the formaldehyde solution dropwise while stirring at room temperature. Stir for 10 minutes to allow initial solvation.

  • Amine Introduction: Add diethylamine dropwise. A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Point: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.6).

  • Isolation: Cool the mixture to 0°C in an ice bath. The product often precipitates as a white crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet (or broad singlet) at δ ~4.5–5.0 ppm corresponding to the N-CH2-N methylene protons. The absence of the N3-H signal (usually broad >12 ppm) confirms substitution.

Structure-Activity Relationship (SAR) Summary Table

PositionModificationEffect on Pharmacophore
N3 (Linker) -CH2- (Methylene) Optimal. Provides necessary flexibility and prevents conjugation of the amine lone pair with the aromatic system, maintaining basicity.
N3 (Tail) Secondary Amine (e.g., Diethylamine) Solubility. Increases hydrophilicity. Good for oral bioavailability.
N3 (Tail) N-Aryl Piperazine Potency. Introduces hydrophobic interaction for kinase allosteric pockets (EGFR/VEGFR).
C2 -H (Unsubstituted) Flexibility. Reduces steric clash in tight pockets (e.g., PARP).
C2 -CH3 / -Ph Selectivity. Can lock conformation but may reduce solubility.
C6/C7 -F / -Cl / -OMe Electronic Tuning. Halogens often improve metabolic stability and fill small hydrophobic pockets.

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1] URL:[Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. Source: RSC Advances, 2024. URL:[Link]

  • Discovery of 3H-imidazo[4,5-c]quinolin-4(5H)-ones as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. Source: Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Source: IntechOpen, 2020. URL:[Link]

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of Aminomethyl Quinazolinones: A Comprehensive Technical Guide

Executive Summary The quinazolin-4(3H)-one scaffold represents a privileged structural motif in medicinal chemistry, exhibiting a vast array of biological activities. Among its derivatives, 2-(aminomethyl)quinazolin-4(3H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structural motif in medicinal chemistry, exhibiting a vast array of biological activities. Among its derivatives, 2-(aminomethyl)quinazolin-4(3H)-ones have emerged as highly versatile building blocks and potent pharmacophores. The aminomethyl side chain serves as a critical functional handle for late-stage diversification, enabling the synthesis of complex multi-target agents. This whitepaper provides an in-depth analysis of the pharmacological significance, mechanistic pathways, and state-of-the-art synthetic methodologies for aminomethyl quinazolinones, emphasizing multicomponent reactions (MCRs) and green chemistry principles.

Pharmacological Significance and Target Interactions

The structural architecture of the 2-(aminomethyl)quinazolin-4(3H)-one core allows it to mimic the adenine region of ATP, making it a highly effective competitive inhibitor for various critical kinase enzymes[1].

  • CDK9 Inhibition: Derivatives bearing the 2-(aminomethyl) group linked to specific aromatic moieties demonstrate potent inhibition of Cyclin-Dependent Kinase 9 (CDK9)[1]. By inhibiting CDK9-mediated transcriptional elongation, these compounds deplete short-lived anti-apoptotic proteins such as Mcl-1, effectively reinstating the natural process of apoptosis in cancer cells[1].

  • Eg5 Kinesin Inhibition: 2-(aminomethyl) quinazolinone derivatives exhibit broad-spectrum activity against solid tumors by selectively inhibiting the mitotic kinesin Eg5[2]. This inhibition disrupts the mitotic spindle, resulting in monoastral mitotic figures and cell cycle arrest without inducing the peripheral neuropathy commonly associated with traditional microtubule-targeting agents[2].

  • CRBN Modulators (PROTACs): The aminomethyl quinazolinone moiety is a fundamental component of next-generation immunomodulatory drugs (IMiDs) like avadomide[3]. These compounds bind to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase, to induce the targeted ubiquitination and proteasomal degradation of disease-causing proteins[3].

  • Neurodegenerative Disease Therapy: Recent developments have utilized the quinazoline scaffold to create multifunctional agents that simultaneously inhibit acetylcholinesterase (AChE) and prevent amyloid-β (Aβ) aggregation, offering a promising multi-target approach for Alzheimer's disease therapy[4].

CDK9_Pathway A Aminomethyl Quinazolinone B CDK9 / Cyclin T Complex A->B Inhibits F Cancer Cell Apoptosis A->F Induces C RNA Pol II Phosphorylation B->C Promotes D Transcriptional Elongation C->D Enables E Anti-Apoptotic Proteins (Mcl-1) D->E Expresses E->F Blocks

Mechanism of action for CDK9 inhibitor derivatives.

Strategic Approaches to Synthesis

The synthesis of 2-aminomethyl quinazolinones requires precise control over heterocyclization thermodynamics and functional group tolerance. The choice of synthetic route dictates the overall atom economy, scalability, and purity of the final pharmaceutical intermediate.

Classical Condensation Methods

The traditional approach involves the direct condensation of 2-aminobenzamide (anthranilamide) with substituted aldehydes or orthoesters[5]. Causality of Experimental Design: Dimethyl sulfoxide (DMSO) is frequently selected as the solvent and heated to 100–120 °C[5]. The high dielectric constant of DMSO stabilizes the highly polar transition states formed during the initial nucleophilic attack of the primary amine on the carbonyl carbon. This stabilization lowers the activation energy required for the subsequent dehydration and intramolecular ring closure.

Modern Multicomponent Reactions (MCRs)

To bypass the isolation of unstable reactive intermediates and drastically improve atom economy, one-pot multicomponent reactions (MCRs) have become the gold standard[6]. A highly efficient strategy involves the cascade reaction of isatoic anhydride, primary amines, and an electrophilic cyanating agent (e.g., N-cyano-4-methyl-N-phenylbenzenesulfonamide)[7]. Causality of Experimental Design: 1,4-Dioxane is chosen as the optimal solvent because it provides the exact balance of solvating power for both the polar isatoic anhydride and the non-polar cyanating agent[7]. Furthermore, its boiling point (101 °C) allows for sufficient thermal activation to drive the decarboxylation step without thermally degrading the sensitive cyano-intermediate.

MCR_Workflow N1 Isatoic Anhydride Step1 Nucleophilic Attack & Ring Opening N1->Step1 N2 Primary Amine N2->Step1 N3 Electrophilic Cyanating Agent (NCTS) Step3 Nitrile Attack & Heterocyclization N3->Step3 Step2 Decarboxylation Step1->Step2 Step2->Step3 Product 2-Amino 3-Substituted Quinazolinone Step3->Product

One-pot multicomponent synthesis workflow for quinazolinones.

Green Chemistry & Magnetic Catalysis

Recent breakthroughs have introduced magnetically recoverable palladium catalysts operating in eco-friendly PEG/water solvent systems[8]. Causality of Experimental Design: The PEG/water matrix enhances the hydrophobic effect, forcing the organic substrates into close proximity and accelerating the coupling of aryl iodides with 2-aminobenzamide[8]. The magnetic nature of the Pd catalyst allows for rapid, filtration-free recovery via external magnetization, retaining over 89% of its catalytic activity across multiple cycles[8].

Experimental Protocols & Methodologies

Protocol A: One-Pot Multicomponent Synthesis of 2-Amino 3-Substituted Quinazolinones

Self-Validating Mechanism: The evolution of CO₂ gas during the decarboxylation step serves as a reliable, visual kinetic indicator. The complete cessation of bubbling confirms that the initial ring-opening reaction has reached quantitative conversion, ensuring the system is ready for the cyanation step without relying solely on TLC.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend isatoic anhydride (1.0 mmol) and the selected primary amine (1.0 mmol) in 5 mL of anhydrous 1,4-dioxane[7].

  • Ring Opening & Decarboxylation: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere. Monitor the release of CO₂ gas. Maintain heating until gas evolution completely ceases (typically 1-2 hours).

  • Cyanation & Cyclization: To the formed anthranilamide intermediate, add the electrophilic cyanating agent (NCTS, 1.2 mmol) and potassium carbonate (K₂CO₃, 0.5 mmol) directly into the same pot[7].

  • Thermal Activation: Elevate the temperature to reflux (101 °C) and stir for 4-6 hours. The basic environment deprotonates the intermediate, facilitating nucleophilic attack on the nitrile group followed by heterocycloannulation[7].

  • Workup & Isolation: Cool the reaction to room temperature, quench with 15 mL of distilled water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient to yield the pure target compound.

Protocol B: Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one via Staudinger Reduction

Self-Validating Mechanism: The immediate evolution of nitrogen (N₂) gas upon the addition of triphenylphosphine confirms the successful formation of the iminophosphorane intermediate. The reaction is self-indicating; when N₂ generation stops, the azide has been fully consumed.

  • Dissolution: Dissolve the precursor 2-(azidomethyl)quinazolin-4(3H)-one (5.0 mmol) in a 4:1 mixture of Tetrahydrofuran (THF) and water (25 mL) in a round-bottom flask[1].

  • Reduction Initiation: Slowly add triphenylphosphine (PPh₃, 6.0 mmol) to the solution at room temperature (25 °C)[1].

  • Monitoring: Stir the reaction mixture vigorously. Observe the steady evolution of nitrogen gas.

  • Hydrolysis: Continue stirring for 12 hours. The extended time ensures the complete hydrolysis of the highly reactive iminophosphorane intermediate into the desired primary amine and the triphenylphosphine oxide byproduct[1].

  • Acid-Base Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2, and extract with dichloromethane (3 x 20 mL) to selectively remove the triphenylphosphine oxide.

  • Neutralization & Recovery: Basify the aqueous layer with 1M NaOH to pH 10 to deprotonate the amine. Extract the free base with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the pure 2-(aminomethyl)quinazolin-4(3H)-one[1].

Quantitative Data & Yield Comparisons

The following table synthesizes the quantitative efficiency, reaction conditions, and operational advantages of the primary synthetic routes utilized for constructing the aminomethyl quinazolinone core.

Synthetic StrategyCatalyst / Key ReagentsSolvent SystemTemp (°C)Time (h)Average Yield (%)Key Operational Advantage
Classical Condensation Aldehyde, AnthranilamideDMSO100-1208-1265-75Utilizes simple, highly accessible starting materials.
One-Pot MCR (Cyanating) NCTS, K₂CO₃1,4-Dioxane80-1015-880-89High functional group tolerance; bypasses intermediate isolation.
Azide Reduction (Staudinger) PPh₃, H₂OTHF / H₂O251290-95Highly specific amine generation with minimal side reactions.
Magnetic Pd-Catalyzed MCR Magnetic Pd NanocatalystPEG / H₂O803-582-98Eco-friendly solvent; catalyst is easily recyclable via external magnet.

Conclusion & Future Perspectives

The synthetic landscape of aminomethyl quinazolinones has transitioned from linear, multi-step condensations to highly sophisticated, green multicomponent reactions (MCRs). The structural versatility provided by the 2-aminomethyl functional handle allows for rapid, late-stage diversification, which is indispensable for the development of next-generation kinase inhibitors and targeted protein degraders (PROTACs). Future research trajectories will likely emphasize enantioselective solid-phase synthesis and the integration of machine learning algorithms to predict optimal MCR conditions for increasingly complex, multi-target quinazoline derivatives.

References

1.[7] Aurigene Pharmaceutical Services. An efficient one pot synthesis of 2-amino quinazolin-4(3H). 7 2.[1] Benchchem. 2-(Aminomethyl)quinazolin-4(3H)-one. 1 3.[6] MDPI. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. 6 4.[5] PMC. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.5 5.[4] MDPI. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. 4 6.[8] Frontiers. Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. 8 7.[2] ResearchGate. Small molecule inhibitors of Eg5 result in monoastral mitotic figures and mitotic arrest. 2 8.[3] PMC. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system. 3

Sources

Foundational

Binding Affinity of 3-(Aminomethyl)quinazolin-4(3H)-one to Kinase Targets: A Technical Guide

Executive Summary The quinazolin-4(3H)-one scaffold represents a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous multi-target tyrosine kinase inhibitors (TKIs). Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous multi-target tyrosine kinase inhibitors (TKIs). Specifically, the 3-(aminomethyl) substitution pattern has emerged as a critical vector for optimizing binding affinity, residence time, and selectivity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K) . This whitepaper provides an in-depth mechanistic analysis of how 3-(aminomethyl)quinazolin-4(3H)-one derivatives engage the ATP-binding pocket of these kinases, supported by empirical binding data and step-by-step experimental protocols for affinity validation.

Mechanistic Rationale: Structural Biology of the Pharmacophore

The efficacy of the 3-(aminomethyl)quinazolin-4(3H)-one core lies in its biomimicry. The planar quinazoline ring system effectively mimics the adenine moiety of adenosine triphosphate (ATP), allowing it to competitively dock into the highly conserved kinase active site.

  • Hinge Region Engagement: The N1 and N3 atoms of the quinazoline core act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met769 in EGFR, Leu83 in CDK2) .

  • The 3-(Aminomethyl) Vector: The addition of a 3-(aminomethyl) group provides a flexible, polar extension that can project into the solvent-exposed channel or access the allosteric hydrophobic pocket adjacent to the ATP-binding site. This structural flexibility dictates causality in binding modes: it allows the molecule to act as either a Type I inhibitor (ATP-competitive, binding to the active "DFG-in" conformation) or a Type II inhibitor (ATP non-competitive, binding to the inactive "DFG-out" conformation). Molecular docking studies reveal that certain 3-substituted derivatives act as Type I inhibitors against EGFR, but function as Type II inhibitors against CDK2, demonstrating the scaffold's versatile binding modalities .

Kinase Targets & Binding Affinity Profiles

The affinity of 3-substituted quinazolin-4(3H)-one derivatives has been extensively profiled against a panel of tyrosine and serine/threonine kinases. The table below synthesizes representative in vitro half-maximal inhibitory concentration (IC50) data from recent literature, demonstrating the scaffold's potency compared to clinical standards.

Table 1: Representative In Vitro Kinase Inhibitory Activity (IC50)

Target KinasePredominant Binding ModeObserved IC50 Range (µM)Reference Standard (IC50)
EGFR Type I (ATP-Competitive)0.097 – 0.181Erlotinib (0.056 µM)
HER2 Type I / Type II0.102 – 0.128Lapatinib (5.90 µM)*
CDK2 Type II (Non-Competitive)0.173 – 0.177Imatinib (0.131 µM)
PI3Kα Type I (ATP-Competitive)0.250 – 0.850LY294002 (1.40 µM)
VEGFR-2 Type II (Non-Competitive)0.460 – 1.500Sorafenib (5.47 µM)

(Note: Lapatinib IC50 values vary by assay; data reflects comparative cellular cytotoxicity models ).

Signaling Pathway Disruption

By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and HER2, 3-(aminomethyl)quinazolin-4(3H)-ones prevent the trans-autophosphorylation of the receptor's intracellular domain. This blockade effectively starves downstream signaling cascades—specifically the PI3K/AKT and MAPK/ERK pathways—of their activation signals, culminating in G1 cell cycle arrest and the induction of apoptosis .

Signaling_Pathway Ligand EGF Ligand Receptor EGFR / HER2 Kinase Domain Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Apoptosis G1 Arrest & Apoptosis Receptor->Apoptosis Inhibition Outcome Inhibitor 3-(Aminomethyl)quinazolin-4(3H)-one (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action: Inhibition of EGFR/HER2 signaling pathways by quinazolin-4(3H)-ones.

Experimental Protocols: Validating Binding Affinity

To ensure high scientific integrity and reproducibility, the binding affinity (IC50 and Kd) of 3-(aminomethyl)quinazolin-4(3H)-one derivatives must be validated using orthogonal, self-validating assay systems.

Protocol A: ADP-Glo™ Kinase Assay (IC50 Determination)

Causality & Rationale: The ADP-Glo assay is an inherently trustworthy, universal platform because it directly measures the byproduct of the kinase reaction (ADP) rather than relying on specific phosphopeptide antibodies. This eliminates substrate-specific bias and provides a true reflection of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Serially dilute the 3-(aminomethyl)quinazolin-4(3H)-one inhibitor in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 2 µL of the inhibitor series with 2 µL of purified recombinant kinase (e.g., EGFR kinase domain). Incubate at room temperature for 30 minutes. Self-Validation Step: Include a positive control (Erlotinib) and a "No Enzyme" negative control to establish the assay window and calculate the Z'-factor (must be >0.5 for a valid run).

  • Reaction Initiation: Add 1 µL of an ATP/Substrate mix. Crucial: The ATP concentration must be set at the enzyme's apparent Km to ensure competitive inhibitors are accurately profiled. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize data against controls and fit to a four-parameter logistic (4PL) non-linear regression model to determine the IC50.

Protocol B: Surface Plasmon Resonance (SPR) for Kd and Kinetics

Causality & Rationale: While IC50 provides functional potency, it is highly dependent on ATP concentration. SPR provides real-time, label-free kinetic data (Association rate


, Dissociation rate 

), allowing researchers to calculate the true thermodynamic dissociation constant (

). Furthermore, measuring

is critical for determining the drug's "residence time" (

), a metric increasingly correlated with in vivo efficacy and sustained target engagement.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry. Inject the recombinant kinase (ligand) diluted in a low-pH acetate buffer to facilitate electrostatic pre-concentration, achieving an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1M Ethanolamine-HCl.

  • Analyte Injection (Single-Cycle Kinetics): Inject the 3-(aminomethyl)quinazolin-4(3H)-one inhibitor (analyte) in running buffer (e.g., PBS-P+ with 2% DMSO) at five increasing concentrations (e.g., 1 nM to 100 nM) without regeneration steps in between. This minimizes baseline drift and preserves the structural integrity of the immobilized kinase.

  • Data Acquisition: Record the sensorgram, capturing the association phase during injection and the dissociation phase during buffer flow.

  • Kinetic Fitting: Self-Validation Step: Double-reference the data (subtracting the reference flow cell and a buffer-only blank injection) to eliminate bulk refractive index changes from DMSO. Fit the resulting curves to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPR_Workflow Step1 1. Surface Prep Immobilize Kinase (e.g., EGFR) Step2 2. Analyte Injection Inject Inhibitor (Titration Series) Step1->Step2 Step3 3. Data Acquisition Record Sensorgram (Association/Dissociation) Step2->Step3 Step4 4. Kinetic Analysis Calculate Kd, Kon, Koff (1:1 Langmuir Fit) Step3->Step4

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Conclusion

The 3-(aminomethyl)quinazolin-4(3H)-one scaffold is a highly versatile and potent pharmacophore for kinase inhibition. By leveraging both ATP-competitive and non-competitive binding modalities, derivatives of this core structure exhibit remarkable affinity for critical oncogenic targets like EGFR, HER2, and CDK2. Rigorous validation of these binding affinities through orthogonal methods like ADP-Glo and SPR ensures the translation of these molecules from benchtop discovery to viable clinical candidates.

References

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors Source: RSC Advances URL: [Link]

  • Title: Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Exploratory

The Quinazolinone Core: A Privileged Scaffold in Modern Anti-Cancer Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable structural versatility and capacity to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery. This is particularly evident in oncology, where quinazolinone-based agents have led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates. This technical guide provides a comprehensive exploration of the quinazolinone core's role in anti-cancer drug discovery. We will dissect its fundamental chemical properties, delve into the diverse molecular mechanisms through which its derivatives exert their anti-tumor effects, and detail the synthetic strategies and structure-activity relationships that guide the design of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental frameworks, and a forward-looking perspective on this indispensable molecular framework.

Part 1: The Quinazolinone Scaffold: A Foundation for Therapeutic Innovation

The Quinazolinone Core: Structure and Properties

The quinazolinone framework is an aromatic bicyclic heterocycle, fundamentally composed of a benzene ring fused to a pyrimidine ring.[1][2] This fusion confers a unique set of physicochemical properties, including a rigid, planar structure that serves as an excellent anchor for introducing diverse functional groups. The properties of quinazoline derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[1]

Quinazolinones are oxidized derivatives of quinazolines and are broadly categorized based on the position of the carbonyl group:

  • 4(3H)-Quinazolinones : The most extensively studied and pharmacologically significant isomer.

  • 2(1H)-Quinazolinones : Another key structural variant.

  • 2,4(1H,3H)-Quinazolinediones : Featuring two carbonyl groups.

The structural flexibility of this scaffold is a primary advantage in drug development, allowing for precise chemical modifications that can fine-tune pharmacological activity and regulate interactions with multiple cell death pathways.[3][4][5][6]

Historical Perspective and Natural Occurrence

The quinazolinone nucleus is not merely a synthetic invention; it is prevalent in nature, found as a core structural unit in various alkaloids isolated from plants, microorganisms, and animals.[3][6] Natural products such as Bouchardatine, Luotonin F, and Isofebrifugine contain this scaffold and have been utilized in traditional medicine, underscoring the biological importance of this class of compounds.[3][6] The significant anti-tumor activity of these natural compounds, including their ability to overcome drug resistance, has inspired medicinal chemists to explore this scaffold extensively.[3][6] Over the last two decades, this exploration has been remarkably fruitful, leading to over 20 FDA-approved anti-tumor drugs containing a quinazoline or quinazolinone core.[3][6][7]

Part 2: Mechanisms of Anti-Cancer Action: A Multi-Targeted Approach

The therapeutic success of quinazolinone derivatives stems from their ability to engage a wide array of oncogenic targets and pathways. This multi-targeted capability allows them to disrupt cancer cell proliferation, survival, and metastasis through several distinct mechanisms.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation.[8] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[8][9]

The EGFR signaling pathway is frequently overactive in various common malignancies, including non-small cell lung cancer (NSCLC), breast, and pancreatic cancer.[10] Quinazoline-based inhibitors function as ATP-competitive agents, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes tumor growth.[11]

  • FDA-Approved Drugs : A testament to their efficacy, several quinazoline-based EGFR inhibitors have received FDA approval, including Gefitinib (Iressa®) , Erlotinib (Tarceva®) , Lapatinib (Tykerb®) , Afatinib (Gilotrif®) , and Dacomitinib (Vizimpro®) .[3][7][8][9]

  • Overcoming Resistance : A significant clinical challenge is the emergence of resistance, often through mutations like the T790M "gatekeeper" mutation, which reduces drug affinity.[12] The development of third-generation covalent inhibitors, such as osimertinib (which is pyrimidine-based but conceptually linked), and allosteric quinazolinone inhibitors that bind outside the ATP pocket, represents a key strategy to overcome this resistance.[12][13][14]

DOT script for EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazolinone-based drugs.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily regulated by the VEGF pathway. By inhibiting VEGFR, quinazolinone derivatives can starve tumors of the nutrients and oxygen required for their expansion.

  • FDA-Approved Drugs : Vandetanib (Caprelsa®) is a dual inhibitor of both EGFR and VEGFR, while Cediranib also targets VEGFR effectively.[11]

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[8] Quinazolinone-based molecules have been developed as potent inhibitors of PI3K, demonstrating the scaffold's versatility in targeting different components of oncogenic signaling.[8]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, a distinct class of quinazolinone derivatives exerts its anticancer effects by interfering with the cytoskeleton.

Microtubules are dynamic polymers of tubulin proteins essential for forming the mitotic spindle during cell division.[1] Certain quinazolinone compounds act as potent tubulin polymerization inhibitors, often by binding to the colchicine-binding site on tubulin.[15][16][17] This disruption of microtubule dynamics prevents proper spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][18] This mechanism is fundamentally different from that of kinase inhibitors and provides an alternative strategy for cancer treatment.[18]

DOT script for Cell Cycle and Microtubule Dynamics Diagram

Cell_Cycle cluster_mitosis Mitosis (M-Phase) G1 G1 S S (DNA Replication) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1 Prophase Prophase Metaphase Metaphase (Spindle Forms) Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis G2/M Arrest Leads to Inhibitor Quinazolinone Tubulin Inhibitor Inhibitor->Metaphase Disrupts Microtubule Polymerization

Cell_Cycle cluster_mitosis Mitosis (M-Phase) G1 G1 S S (DNA Replication) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1 Prophase Prophase Metaphase Metaphase (Spindle Forms) Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis G2/M Arrest Leads to Inhibitor Quinazolinone Tubulin Inhibitor Inhibitor->Metaphase Disrupts Microtubule Polymerization

Caption: Disruption of the cell cycle by quinazolinone-based tubulin inhibitors.

DNA Damage Repair Inhibition

Targeting the mechanisms that cancer cells use to repair DNA damage is a powerful therapeutic strategy.

PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks.[8][19] In cancers with mutations in the BRCA1/2 genes (which are vital for repairing double-strand breaks), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as "synthetic lethality." The quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in approved PARP inhibitors like Olaparib, leading to the development of novel and potent PARP-1 inhibitors.[19][20][21][22]

Induction of Multiple Cell Death Pathways

The structural diversity of quinazolinone derivatives allows them to induce various forms of programmed cell death beyond classical apoptosis, including autophagy, ferroptosis, senescence, and pyroptosis, further highlighting the scaffold's therapeutic versatility.[3][5]

Part 3: The Medicinal Chemist's Toolkit: Synthesis and Optimization

The translation of the quinazolinone scaffold's potential into effective drugs relies on robust synthetic methodologies and a deep understanding of its structure-activity relationships.

Synthetic Strategies for the Quinazolinone Core

A variety of efficient synthetic routes have been developed to construct the quinazolinone core, providing chemists with a flexible toolkit for generating diverse compound libraries.[1] Common approaches include:

  • Cyclo-condensation of β-ketoesters and o-aminobenzamides.[1]

  • Reactions involving anthranilamides or isatoic anhydride.[1][23]

  • Modern methods utilizing metal-catalyzed (e.g., copper, zinc, iron) or metal-free reactions, as well as microwave-assisted synthesis to improve yields and reduce reaction times.[1]

Experimental Protocol: General Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

This protocol is a representative example and may require optimization based on specific substrates.

  • Step 1: Preparation of 2-aminobenzamide. Anthranilic acid (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF). Thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is stirred for 2 hours at room temperature. The solvent is evaporated under reduced pressure, and the resulting acid chloride is dissolved in THF and added dropwise to a cooled (0°C) solution of aqueous ammonia (excess). The resulting precipitate, 2-aminobenzamide, is filtered, washed with cold water, and dried.

  • Step 2: Condensation with an Aldehyde. 2-aminobenzamide (1.0 eq) and a selected aromatic aldehyde (1.1 eq) are refluxed in ethanol in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization and Oxidation. Upon completion of the condensation, an oxidizing agent (e.g., potassium permanganate or DDQ) is added portion-wise to the reaction mixture, which is then refluxed for an additional 2-4 hours to facilitate the cyclization and aromatization to the 4(3H)-quinazolinone core.

  • Step 4: N-Alkylation/Arylation (Optional). The resulting 2-substituted quinazolinone (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base such as sodium hydride (NaH, 1.5 eq) is added carefully at 0°C. After stirring for 30 minutes, the desired alkyl or aryl halide (1.2 eq) is added, and the reaction is stirred at room temperature or gentle heat until completion (monitored by TLC).

  • Step 5: Work-up and Purification. The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,3-disubstituted 4(3H)-quinazolinone. Characterization is performed using NMR, Mass Spectrometry, and IR spectroscopy.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds. For the quinazolinone core, small chemical modifications at various positions can drastically alter biological activity.

  • Positions C2, C6, and C8 : Substituents at these positions are significant in determining pharmacological activity.[1]

  • Position C4 : For kinase inhibitors like EGFR and VEGFR inhibitors, a 4-anilino or similar aromatic group is often essential for binding to the ATP pocket.[10]

  • Positions C6 and C7 : The introduction of basic side chains or specific alkoxy groups at these positions plays a significant role in modulating cytotoxicity and kinase inhibitory activity.[8]

Target Class Key Positions Favorable Substituents & Rationale
EGFR Inhibitors C4, C6, C7C4 : Substituted anilino groups for ATP pocket interaction. C6/C7 : Small, solubilizing groups (e.g., methoxy, morpholino) to enhance binding and pharmacokinetic properties.[17]
Tubulin Inhibitors C2, C3, N-substituentsC2 : Styryl or other aromatic groups to occupy hydrophobic pockets in the colchicine binding site. C3 : Aromatic or alkyl groups to fine-tune conformation.[18][24]
PARP Inhibitors C2, Side ChainsC2 : Propanoyl side chains or other hydrogen-bonding moieties are critical for interacting with the PARP active site.[25]

Part 4: From Bench to Bedside: Clinical Translation and Future Perspectives

FDA-Approved Quinazolinone-Based Drugs

The clinical success of the quinazolinone scaffold is undeniable. The following table summarizes key FDA-approved drugs that feature this core structure.

Drug NameBrand NamePrimary Target(s)Key Indication(s)
Gefitinib Iressa®EGFRNon-Small Cell Lung Cancer (NSCLC)[8]
Erlotinib Tarceva®EGFRNSCLC, Pancreatic Cancer[8][11]
Lapatinib Tykerb®EGFR, HER2Breast Cancer[8]
Afatinib Gilotrif®EGFR (irreversible)NSCLC[8][11]
Dacomitinib Vizimpro®EGFR (irreversible)NSCLC[3][7]
Vandetanib Caprelsa®VEGFR, EGFR, RETMedullary Thyroid Cancer[8]
Challenges and Future Directions

Despite the successes, challenges remain. The development of drug resistance continues to be a major hurdle in cancer therapy.[10][14] The future of quinazolinone-based drug discovery will likely focus on several key areas:

  • Overcoming Resistance : Designing novel derivatives that are effective against known resistance mutations or that employ alternative mechanisms of action, such as allosteric inhibition.[12]

  • Improving Selectivity : Fine-tuning structures to minimize off-target effects, thereby reducing toxicity and improving the therapeutic index.

  • Combination Therapies : Investigating the synergistic effects of combining quinazolinone-based agents with other anticancer drugs, including chemotherapy and immunotherapy, to enhance therapeutic outcomes.[1]

  • Novel Targets : Expanding the application of the quinazolinone scaffold to inhibit other emerging cancer targets.

Part 5: Conclusion

The quinazolinone core has proven to be an exceptionally versatile and durable scaffold in the fight against cancer. Its ability to be chemically tailored to interact with a wide range of biological targets—from protein kinases and microtubule proteins to DNA repair enzymes—has cemented its status as a privileged structure in medicinal chemistry. The journey from natural product inspiration to a portfolio of life-saving FDA-approved drugs demonstrates the power of this scaffold. As our understanding of cancer biology deepens, the inherent adaptability of the quinazolinone core ensures that it will remain a vital and dynamic platform for the discovery and development of innovative anti-cancer therapies for years to come.

Part 6: References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. National Center for Biotechnology Information. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry. [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ScienceDirect. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ScienceDirect. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [Link]

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. National Center for Biotechnology Information. [Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed. National Center for Biotechnology Information. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • FDA‐approved quinazoline drugs as anticancer agent. ResearchGate. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink. [Link]

  • (PDF) Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold - PubMed. National Center for Biotechnology Information. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Exploring the Binding Modes of Quinazolinone-1,2,4- Triazole Hybrids on PARP-10 Inhibition for Anti- Neoplastic Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Quinazolinone‐based anticancer agents. ResearchGate. [Link]

  • (PDF) Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. National Center for Biotechnology Information. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC. National Center for Biotechnology Information. [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 3-(Aminomethyl)quinazolin-4(3H)-one

Abstract This guide details the synthetic protocols for the production of 3-(Aminomethyl)quinazolin-4(3H)-one , a critical pharmacophore in the development of DPP-4 inhibitors, PARP inhibitors, and antibacterial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for the production of 3-(Aminomethyl)quinazolin-4(3H)-one , a critical pharmacophore in the development of DPP-4 inhibitors, PARP inhibitors, and antibacterial agents. The instability of the primary


-aminomethyl functionality on the lactam nitrogen necessitates a robust protecting group strategy. This note prioritizes the Gabriel-Mannich Protocol  (Phthalimide route) as the "Gold Standard" for yield and purity, while providing the Chloromethylation-Delépine  route as a secondary alternative. All protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Introduction & Strategic Analysis

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a primary amine at the N3 position via a methylene bridge (


) creates a versatile handle for further functionalization or salt formation to improve solubility.

Chemical Challenges:

  • Instability of Free Base:

    
    -aminomethyl derivatives of lactams can be unstable, prone to hydrolysis back to the lactam, formaldehyde, and ammonia in aqueous media.
    
  • Dimerization: Direct reaction with ammonia and formaldehyde often leads to the symmetric bis-quinazolinone methylene compound.

  • Solution: The use of a "masked" amine (phthalimide) or a stable salt form (hydrochloride) is required for isolation and storage.

Retrosynthetic Analysis

The most logical disconnection involves the N-C bond of the aminomethyl group.

Retrosynthesis Target 3-(Aminomethyl)quinazolin-4(3H)-one Inter 3-(Phthalimidomethyl)quinazolin-4(3H)-one Inter->Target Hydrazinolysis Quin Quinazolin-4(3H)-one Quin->Inter Mannich Condensation HCHO Formaldehyde HCHO->Inter Phth Phthalimide Phth->Inter

Figure 1: Retrosynthetic strategy focusing on the robust Phthalimide-Mannich route.

Route 1: The Phthalimide-Mannich Protocol (Recommended)

This route utilizes the stability of the phthalimide group to introduce the nitrogen atom. It avoids the formation of tertiary amines and bis-products common with simple ammonia reactions.

Phase A: Synthesis of Quinazolin-4(3H)-one (Niementowski Synthesis)

Note: Skip this step if starting material is commercially available (CAS: 119-81-3).

Principle: Condensation of anthranilic acid with formamide.[2][3]

Protocol:

  • Reagents: Anthranilic acid (13.7 g, 0.1 mol), Formamide (20 mL, 0.5 mol).

  • Setup: 100 mL Round Bottom Flask (RBF) with a reflux condenser.

  • Procedure:

    • Mix anthranilic acid and formamide.[2][3][4]

    • Heat the mixture in an oil bath at 140–150 °C for 4 hours. The mixture will dissolve and then precipitate the product.[2]

    • Cool to room temperature.

    • Pour into ice-cold water (100 mL).

    • Filter the solid, wash with water, and recrystallize from ethanol.

  • Yield: ~85-90%.

  • Data: MP 215–216 °C.

Phase B: Synthesis of 3-(Phthalimidomethyl)quinazolin-4(3H)-one

This is the critical "masking" step.

Protocol:

  • Reagents:

    • Quinazolin-4(3H)-one (1.46 g, 10 mmol)

    • Phthalimide (1.47 g, 10 mmol)

    • Formaldehyde (37% aq. solution, 1.5 mL, ~18 mmol) or Paraformaldehyde (equiv.)

    • Solvent: Ethanol (30 mL) or DMF (if solubility is an issue).

  • Procedure:

    • Dissolve quinazolin-4(3H)-one and phthalimide in ethanol (30 mL) in a 100 mL RBF.

    • Add formaldehyde solution.

    • Reflux the mixture for 6–12 hours . Monitor by TLC (SiO2, 5% MeOH/DCM).

    • Upon completion, cool the mixture. The product usually precipitates as a white solid.

    • Filter the solid and wash with cold ethanol and diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Yield: Expect 70–80%.

  • Characterization:

    • IR: Characteristic carbonyl doublets for phthalimide (1770, 1720 cm⁻¹) and quinazolinone (1680 cm⁻¹).

Phase C: Deprotection to 3-(Aminomethyl)quinazolin-4(3H)-one Hydrochloride

Critical Note: The free amine is unstable. Isolate as the hydrochloride salt.

Protocol:

  • Reagents:

    • 3-(Phthalimidomethyl)quinazolin-4(3H)-one (3.05 g, 10 mmol)

    • Hydrazine hydrate (80%, 0.75 g, 12 mmol)

    • Solvent: Ethanol (50 mL)

    • HCl (conc. and 2M ethereal solution)

  • Procedure:

    • Suspend the intermediate in ethanol (50 mL).

    • Add hydrazine hydrate dropwise.

    • Reflux for 2–3 hours . A bulky white precipitate (phthalhydrazide) will form.

    • Workup:

      • Cool to room temperature.

      • Acidify carefully with concentrated HCl to pH ~1-2 (to break down the intermediate salt and precipitate phthalhydrazide fully).

      • Filter off the phthalhydrazide solid.

      • Concentrate the filtrate (containing the product amine HCl) under reduced pressure.

      • If the residue is oily, triturate with diethyl ether or acetone to induce crystallization.

  • Alternative Workup (Methylamine):

    • Use 40% Methylamine in ethanol instead of hydrazine (room temperature, 24h) to cleave the phthalimide. This avoids phthalhydrazide contamination but requires careful separation of N-methylphthalimide.

  • Storage: Store the HCl salt in a desiccator at -20 °C.

Route 2: The Chloromethylation-Delépine Protocol (Alternative)

Use this route if the phthalimide condensation fails due to steric hindrance or solubility issues.

Workflow:

  • Chloromethylation:

    • React Quinazolin-4(3H)-one with Paraformaldehyde and dry HCl gas (or

      
      ) in an inert solvent (Dichloromethane or Dioxane).
      
    • Product: 3-(Chloromethyl)quinazolin-4(3H)-one.

    • Safety Warning: Chloromethyl amides are potential alkylating agents and carcinogens. Handle in a fume hood.

  • Delépine Reaction:

    • Treat the chloromethyl derivative with Hexamethylenetetramine (Hexamine) in Chloroform/Ethanol to form the quaternary ammonium salt.

    • Hydrolyze the salt with ethanolic HCl.

  • Result: 3-(Aminomethyl)quinazolin-4(3H)-one Hydrochloride.

Analytical Data & Validation

ParameterExpected Value (HCl Salt)Notes
Physical State White to Off-white crystalline solidHygroscopic
Melting Point > 250 °C (dec)Characteristic of amine salts
1H NMR (DMSO-d6)

8.5-9.0 (br s, 3H,

)
Exchangeable with


8.3 (s, 1H, H-2 quinazolinone)
Characteristic singlet

5.1-5.3 (s, 2H,

)
Methylene bridge

7.5-8.2 (m, 4H, Ar-H)
Aromatic core
IR Spectrum ~3400-2800 cm⁻¹ (Broad,

)
Ammonium stretch
1670-1690 cm⁻¹ (C=O)Lactam carbonyl

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Deprotection Start Quinazolin-4(3H)-one + Phthalimide + Formaldehyde Reflux Reflux in Ethanol (6-12 Hours) Start->Reflux Isolate Filter Precipitate: 3-(Phthalimidomethyl)... Reflux->Isolate React2 Suspend in Ethanol + Hydrazine Hydrate Isolate->React2 Dried Solid Cleave Reflux (2-3 Hours) Precipitate Phthalhydrazide React2->Cleave Acidify Acidify with HCl Filter By-product Cleave->Acidify Final Evaporate & Triturate: 3-(Aminomethyl)quinazolinone HCl Acidify->Final

Figure 2: Step-by-step experimental workflow for the Phthalimide-Mannich route.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Hydrazine Hydrate: Highly toxic and unstable. Avoid contact with metals; use appropriate PPE (gloves, face shield).

  • Primary Amine Instability: Do not store the free base in aqueous solution for extended periods. Always convert to the hydrochloride salt immediately after generation.

References

  • Preparation of Quinazolinones via Niementowski Synthesis Source: E3S Web of Conferences, "Structure, aromatic properties and preparation of the quinazolin-4-one molecule". URL:[Link]

  • Mannich Reaction of Phthalimide (General Protocol) Source: Asian Journal of Research in Chemistry, "Synthesis of Mannich Base Ligand from Phthalimide". URL:[Link]

  • Synthesis of 3-Substituted Quinazolinones via Benzoxazinones Source: MDPI, "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones". URL:[Link]

  • General Review of Quinazolinone Synthesis Source: IntechOpen, "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". URL:[Link]

Sources

Application

Application Note: High-Efficiency One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

Executive Summary The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including anticancer (e.g., Raltitrexed), antibacte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including anticancer (e.g., Raltitrexed), antibacterial, and antihypertensive drugs. Traditional multi-step syntheses often suffer from low atom economy, harsh conditions, and tedious purification.

This Application Note details three optimized one-pot protocols for synthesizing 3-substituted quinazolin-4(3H)-ones. Unlike general reviews, this guide focuses on 3-substitution (functionalization at the Nitrogen-3 position), achieved by varying the primary amine component while maintaining the C2 position via orthoesters or formic acid equivalents.

Key Advantages of These Protocols:
  • Atom Economy: Elimination of intermediate isolation (e.g., benzoxazinone).

  • Versatility: Compatible with aliphatic, aromatic, and heteroaromatic amines.

  • Scalability: Adaptable from milligram discovery scale to gram-scale process.

Mechanistic Pathways & Rationale[1]

Understanding the reaction mechanism is critical for troubleshooting low yields. The one-pot reaction generally proceeds via an in situ formation of a benzoxazinone or imidate intermediate, followed by ring opening and recyclization with the primary amine.

Mechanistic Flow (Anthranilic Acid Route)

The reaction between anthranilic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine involves a cascade of condensation and cyclization.

Mechanism AA Anthranilic Acid (Starting Material) Inter1 Imidate / Acetal Intermediate AA->Inter1 Condensation (-ROH) OE Orthoester (Electrophile) OE->Inter1 Amine Primary Amine (R-NH2) Amidine Amidine Intermediate Amine->Amidine Benzox 4H-3,1-Benzoxazin-4-one (Transient species) Inter1->Benzox Cyclization (-ROH) Benzox->Amidine Nucleophilic Attack by Amine Prod 3-Substituted Quinazolin-4(3H)-one Amidine->Prod Dehydration (-H2O)

Figure 1: Mechanistic cascade for the three-component synthesis. The formation of the benzoxazinone species is the rate-determining step in catalyst-free conditions.

Experimental Protocols

Protocol A: The "Classic" Thermal Condensation

Best for: Robust synthesis of diverse derivatives; high tolerance for steric hindrance. Chemistry: Three-component condensation (Anthranilic acid + Orthoester + Amine).[1][2]

Materials:
  • Anthranilic acid (1.0 equiv)

  • Triethyl orthoformate (TEOF) or Trimethyl orthoformate (TMOF) (1.5 – 2.0 equiv)

  • Primary Amine (1.0 – 1.1 equiv)

  • Catalyst: Iodine (I

    
    ) (5-10 mol%) or Sulfamic Acid (10 mol%)
    
  • Solvent: Ethanol (EtOH) or Solvent-free

Step-by-Step Methodology:
  • Charge: In a round-bottom flask, dissolve Anthranilic acid (5 mmol) and the Catalyst (e.g., I

    
    , 0.25 mmol) in Ethanol (10 mL).
    
  • Activate: Add Triethyl orthoformate (7.5 mmol) dropwise. Stir at room temperature for 10 minutes to initiate imidate formation.

  • Addition: Add the Primary Amine (5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid and wash with cold ethanol.

    • If no precipitate: Pour the mixture into crushed ice-water (50 mL). The product usually precipitates as a white/off-white solid.

  • Purification: Recrystallize from hot ethanol or DMF/Water.

Why Iodine? Iodine acts as a mild Lewis acid, activating the carbonyl and orthoester oxygens, significantly reducing reaction time compared to catalyst-free reflux.

Protocol B: Microwave-Assisted Solid-Phase Synthesis (Green)

Best for: Rapid library generation, solvent-free requirements, and "Green Chemistry" compliance. Chemistry: Silica-supported condensation.[3]

Materials:
  • Anthranilic acid (1.0 equiv)

  • Orthoester (1.5 equiv)

  • Primary Amine (1.0 equiv)

  • Solid Support: Silica Gel (230-400 mesh) or Acidic Alumina.

Step-by-Step Methodology:
  • Adsorption: Dissolve Anthranilic acid (2 mmol), Orthoester (3 mmol), and Amine (2 mmol) in a minimum amount of volatile solvent (e.g., CH

    
    Cl
    
    
    
    or MeOH).
  • Support Loading: Add Silica Gel (1.0 g) to the solution. Stir well and evaporate the solvent under reduced pressure (Rotavap) to obtain a dry, free-flowing powder.

  • Irradiation: Place the powder in a microwave-safe vial. Irradiate in a dedicated microwave reactor (or domestic microwave with heat sink) at 300W–400W.

    • Pulse Sequence: Irradiate for 30 seconds, pause for 10 seconds (to dissipate heat pockets), repeat for 2–4 minutes total.

  • Extraction: Cool the vial. Add Ethanol (20 mL) and stir vigorously to desorb the product.

  • Filtration: Filter off the silica gel.

  • Isolation: Concentrate the filtrate to obtain the crude product. Recrystallize as needed.

Note: This method typically yields >85% purity without column chromatography.

Protocol C: The Isatoic Anhydride Route (High Purity)

Best for: Acid-sensitive amines or when high purity is required without chromatography. Isatoic anhydride avoids the water generation seen in anthranilic acid dehydration steps.

Materials:
  • Isatoic Anhydride (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Triethyl Orthoformate (1.2 equiv) or Formic Acid

  • Solvent: Ethanol or Dioxane

Step-by-Step Methodology:
  • Amide Formation: Mix Isatoic Anhydride (5 mmol) and Primary Amine (5 mmol) in Ethanol (15 mL). Reflux for 1 hour.

    • Observation: Evolution of CO

      
       gas indicates the formation of the intermediate anthranilamide.
      
  • Cyclization: Add Triethyl Orthoformate (6 mmol) and a catalytic amount of p-TSA or Sulfamic acid (optional) to the same pot.

  • Reflux: Continue refluxing for 3–5 hours.

  • Isolation: Cool to room temperature. The 3-substituted quinazolinone typically crystallizes out of the solution.

  • Purification: Filter and wash with cold ether/ethanol.

Comparative Analysis & Troubleshooting

ParameterProtocol A (Iodine/Thermal)Protocol B (MW/Silica)Protocol C (Isatoic Anhydride)
Reaction Time 2 – 4 Hours2 – 10 Minutes4 – 6 Hours
Yield (Avg) 75 – 85%85 – 95%80 – 92%
Purity (Crude) Moderate (Recryst. needed)HighVery High
Scalability High (Grams to Kilos)Low (Milligrams)High
Atom Economy GoodExcellentLower (CO

byproduct)
Troubleshooting Guide
  • Low Yield: Often due to incomplete cyclization of the intermediate anthranilamide. Solution: Add more orthoester and increase reaction time.

  • Sticky Product: Presence of unreacted amine. Solution: Wash the crude solid with dilute HCl (5%) to remove unreacted amine, then wash with water.

  • Steric Hindrance: Bulky amines (e.g., tert-butyl amine) react slowly. Solution: Switch to Protocol B (Microwave) or use a high-boiling solvent like DMF in Protocol A.

Workflow Selection Matrix

Use the following logic flow to select the optimal protocol for your specific substrate.

Workflow cluster_desc Decision Factors Start Start: Select Amine Substrate IsSolid Is the Amine Acid-Sensitive or Volatile? Start->IsSolid Speed Is High-Throughput (Speed) the Priority? IsSolid->Speed No ProtoC Protocol C: Isatoic Anhydride (High Purity) IsSolid->ProtoC Yes Scale Is Scale > 5g? Speed->Scale No ProtoB Protocol B: Microwave/Silica (Rapid/Green) Speed->ProtoB Yes (Library Gen) ProtoA Protocol A: Iodine/Thermal (Standard) Scale->ProtoA Yes Scale->ProtoB No (Small Scale)

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on substrate properties and scale.

References

  • Microwave-Assisted Synthesis on Solid Support: Mahulikar, P. P., et al. "Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds." Journal of Chemical and Pharmaceutical Research, 2010, 2(4), 576-579.[4]

  • Iodine-Catalyzed Oxidative Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B.[5][6] "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond." The Journal of Organic Chemistry, 2015, 80(13), 6915–6921. [7]

  • Isatoic Anhydride Protocols: Dabiri, M., et al.[6][8][9] "A Novel Method for the One-Pot Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones." ResearchGate / Synthetic Communications, 2004.

  • General Microwave Methodologies: Wang, W., et al. "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition."[10] Indian Journal of Chemistry, 2016.

Sources

Method

Advanced Application Note: Microwave-Assisted Synthesis of 3-(Aminomethyl)quinazolin-4(3H)-one

Executive Summary & Strategic Rationale Quinazolin-4(3H)-ones represent a highly privileged structural motif in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-HIV, antica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Quinazolin-4(3H)-ones represent a highly privileged structural motif in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-HIV, anticancer, antimalarial, and anti-inflammatory properties1[1]. However, the traditional thermal synthesis of these cores—most notably the Niementowski condensation—suffers from severe thermodynamic and kinetic bottlenecks. These conventional routes require prolonged heating (often >150 °C for up to 24 hours), which inevitably leads to thermal degradation, poor atom economy, and tedious downstream purification 2[2].

To circumvent these limitations, this application note details a highly optimized, three-step Microwave-Assisted Organic Synthesis (MAOS) protocol to yield 3-(aminomethyl)quinazolin-4(3H)-one. By leveraging direct dielectric heating, this workflow reduces total reaction time from days to under an hour, ensuring high-fidelity scaling for drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why these specific conditions are selected rather than simply following a recipe. Every reagent and energy source in this protocol is chosen based on strict mechanistic causality:

  • Step 1: Microwave-Assisted Niementowski Condensation: The reaction between anthranilic acid and formamide proceeds via an o-amidine intermediate. Formamide is deliberately chosen as both the reactant and the solvent because its high dielectric constant makes it an exceptional microwave absorber. Microwave irradiation (MWI) couples directly with the polar formamide molecules, causing rapid dipole rotation. This localized superheating overcomes the high activation energy of cyclodehydration in minutes, bypassing the bulk thermal degradation seen in conventional heating2[2].

  • Step 2: Regioselective N-Alkylation: The quinazolin-4(3H)-one core exhibits lactam-lactim tautomerism. To achieve selective N-alkylation over O-alkylation, anhydrous potassium carbonate (K₂CO₃) is utilized. It is a mild base that selectively deprotonates the N-3 position without inducing ring-opening. The electrophile, N-(chloromethyl)phthalimide, undergoes a rapid S_N2 displacement under MWI, effectively introducing a protected aminomethyl group 3[3].

  • Step 3: Gabriel Deprotection (Hydrazinolysis): Cleaving the phthalimide protecting group traditionally requires hours of reflux. By employing hydrazine hydrate in ethanol under MWI, the nucleophilic acyl substitution is accelerated. Ethanol is strategically chosen because it solubilizes the reactants at elevated temperatures, but the byproduct (phthalhydrazide) is highly insoluble in cold ethanol, driving the equilibrium forward and creating a self-purifying system.

Pathway Visualizations

Workflow A Anthranilic Acid + Formamide B Quinazolin-4(3H)-one (Core) A->B MWI, 150°C 20 min C 3-(Phthalimidomethyl) quinazolin-4(3H)-one B->C N-(Chloromethyl)phthalimide K2CO3, MWI, 80°C D 3-(Aminomethyl) quinazolin-4(3H)-one C->D Hydrazine Hydrate MWI, 100°C

Three-step microwave-assisted synthesis of 3-(aminomethyl)quinazolin-4(3H)-one.

Logic cluster_MW Microwave Irradiation cluster_Conv Conventional Heating Start Reaction Mixture (Polar Reactants) MW1 Direct Dielectric Heating (Dipole Rotation) Start->MW1 C1 Wall-to-Core Conduction (Thermal Gradient) Start->C1 MW2 Rapid Activation Energy Achievement MW1->MW2 MW3 High Yield, Low Byproducts (5-20 mins) MW2->MW3 C2 Prolonged Thermal Exposure C1->C2 C3 Moderate Yield, Degradation (4-24 hours) C2->C3

Causality of reaction efficiency: Microwave dielectric heating vs. conventional thermal conduction.

Quantitative Data Presentation

The table below summarizes the drastic efficiency gains achieved by transitioning from conventional thermal heating to the optimized microwave-assisted protocol.

Reaction StepTransformationHeating MethodTemp (°C)TimeTypical Yield (%)
1 Niementowski CyclocondensationConventional1504-6 h55-65
1 Niementowski CyclocondensationMicrowave 150 20 min 85-92
2 N-Alkylation (Phthalimidomethylation)Conventional808-12 h60-70
2 N-Alkylation (Phthalimidomethylation)Microwave 80 15 min 88-95
3 Gabriel Deprotection (Hydrazinolysis)Conventional1002-4 h70-75
3 Gabriel Deprotection (Hydrazinolysis)Microwave 100 5 min 90-96

Experimental Protocols (Self-Validating Systems)

General Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic temperature and pressure monitoring.

Step 1: Synthesis of Quinazolin-4(3H)-one (Core)
  • Preparation: In a 30 mL microwave-safe quartz vessel, combine anthranilic acid (1.37 g, 10 mmol) and formamide (2.0 mL, ~50 mmol). Add a magnetic stir bar.

  • Irradiation: Seal the vessel and subject it to microwave irradiation. Ramp the temperature to 150 °C over 2 minutes and hold at 150 °C for 20 minutes (Power max: 200 W).

  • Workup: Allow the vessel to cool to 50 °C via compressed air cooling. Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Self-Validation Checkpoint: The reaction is complete when TLC (EtOAc:Hexane 1:1) shows the disappearance of the anthranilic acid spot (R_f ~0.3) and the appearance of a distinct blue fluorescent spot under UV 254 nm (R_f ~0.5). The immediate formation of a dense, white precipitate upon pouring into ice water confirms successful cyclodehydration. Filter and dry the solid in vacuo.

Step 2: Synthesis of 3-(Phthalimidomethyl)quinazolin-4(3H)-one
  • Preparation: In a clean microwave vessel, suspend the quinazolin-4(3H)-one (0.73 g, 5 mmol) from Step 1 in anhydrous DMF (10 mL). Add anhydrous K₂CO₃ (1.38 g, 10 mmol) and N-(chloromethyl)phthalimide (1.08 g, 5.5 mmol).

  • Irradiation: Seal and irradiate at 80 °C for 15 minutes.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate and wash sequentially with water (2 x 20 mL) and cold ethanol (10 mL).

  • Self-Validation Checkpoint: TLC monitoring (CH₂Cl₂:MeOH 95:5) will confirm the consumption of the quinazolinone core (R_f ~0.4) and the formation of the highly lipophilic protected intermediate (R_f ~0.7). The intermediate must be completely insoluble in cold ethanol; if it dissolves, O-alkylation or degradation has occurred.

Step 3: Synthesis of 3-(Aminomethyl)quinazolin-4(3H)-one
  • Preparation: Suspend the 3-(phthalimidomethyl)quinazolin-4(3H)-one intermediate (0.91 g, 3 mmol) in absolute ethanol (10 mL). Add hydrazine hydrate (80% aqueous solution, 0.3 mL, ~6 mmol).

  • Irradiation: Seal the vessel and irradiate at 100 °C for 5 minutes.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. A heavy white solid (phthalhydrazide) will precipitate. Filter the solid and wash with cold ethanol (5 mL). Concentrate the combined filtrate under reduced pressure to yield the crude target amine.

  • Self-Validation Checkpoint: This step is visually self-validating. The reaction is successful if a dense, white, insoluble solid (phthalhydrazide byproduct) crashes out of the ethanolic solution upon cooling. The target primary amine remains entirely in the filtrate and will react positively to a ninhydrin stain on TLC (purple spot).

References

  • Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.Frontiers.
  • N-(Chloromethyl)phthalimide.BenchChem.

Sources

Application

Technical Guide: Strategic Functionalization of the Amino Group in 3-Substituted Quinazolin-4(3H)-ones

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the amino group within the quinazolin-4(3H)-one scaffold. Introduction & Structural Analysis The quinazolin-4(...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the amino group within the quinazolin-4(3H)-one scaffold.

Introduction & Structural Analysis

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds including anticancer, antibacterial, and anticonvulsant agents (e.g., Methaqualone, Afloqualone).[1]

Critical Structural Clarification: The term "3-(Aminomethyl)quinazolin-4(3H)-one" refers to a structure where a primary aminomethyl group (–CH₂NH₂) is attached to the N3 nitrogen of the quinazolinone ring.

  • Chemical Stability Warning: The N-aminomethyl motif (N–CH₂–NH₂) is a hemiaminal-type structure (Mannich base). In many contexts, this specific primary amine is labile and exists in equilibrium with the corresponding imine or hydrolyzes to the N-H quinazolinone and formaldehyde/ammonia.

  • Practical Interpretation: Most stable, functionalizable "amino" derivatives at the 3-position are either:

    • 3-Aminoquinazolin-4(3H)-one (N–NH₂): A stable hydrazine-like amine (CAS 6054-48-4). This is the most common "3-amino" target.

    • 2-(Aminomethyl)quinazolin-4(3H)-one: Where the aminomethyl group is on the C2 carbon, which is chemically stable.

This guide focuses on the functionalization of the primary amino group in these contexts, with specific protocols optimized for the nucleophilic nitrogen.

Chemical Space & Reactivity Profile

The primary amine on the quinazolinone scaffold exhibits distinct reactivity driven by its electronic environment.

Feature3-Amino Derivative (N–NH₂)2-(Aminomethyl) Derivative (C–CH₂–NH₂)
Nucleophilicity Moderate (Alpha-effect enhances reactivity despite electron withdrawal from the ring).High (Typical primary benzylic-like amine).
Basicity Lower (pKa ~3-4 due to conjugation with the carbonyl).Higher (pKa ~9-10).
Major Reaction Schiff Base Formation (Condensation), Acylation.[2]Acylation , Reductive Amination, Sulfonylation.
Stability Stable solid.Stable solid (often as HCl salt).
Reaction Pathways (Graphviz Diagram)

G Start 3-Amino-quinazolin-4(3H)-one (Nucleophilic -NH2) Aldehyde Aldehyde (R-CHO) + Acid Cat. Start->Aldehyde Acyl Acyl Chloride (R-COCl) + Base Start->Acyl Sulfonyl Sulfonyl Chloride (R-SO2Cl) + Base Start->Sulfonyl Isocyanate Isocyanate (R-NCO) Start->Isocyanate Schiff Schiff Base (Imine) (Antibacterial/Antifungal) Aldehyde->Schiff Condensation (-H2O) Amide Amide Derivative (Peptidomimetic) Acyl->Amide Acylation (-HCl) Sulfonamide Sulfonamide (Solubility/Bioactivity) Sulfonyl->Sulfonamide Sulfonylation (-HCl) Urea Urea Derivative (Kinase Inhibitor Scaffold) Isocyanate->Urea Addition

Figure 1: Divergent synthetic pathways for the functionalization of the amino group on the quinazolinone scaffold.

Detailed Experimental Protocols

Protocol A: Schiff Base Formation (Condensation)

Target: Synthesis of 3-(benzylideneamino)quinazolin-4(3H)-ones. Mechanism: Acid-catalyzed dehydration. The 3-amino group (hydrazine-like) is exceptionally good at forming stable Schiff bases, often used as antibacterial agents.

Reagents:

  • 3-Aminoquinazolin-4(3H)-one (1.0 equiv)

  • Aromatic Aldehyde (1.0–1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Glacial Acetic Acid (if using EtOH) or none (if using AcOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-aminoquinazolin-4(3H)-one (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the substituted benzaldehyde (1.1 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 6:4). The product often precipitates during reflux.

  • Work-up: Cool the reaction mixture to room temperature (or 0°C). Filter the solid precipitate.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and recrystallize from ethanol/DMF if necessary.

Optimization Note: For unreactive aldehydes, use microwave irradiation (140°C, 10–20 min) in acetic acid to boost yield [1].

Protocol B: Acylation (Amide Synthesis)

Target: Synthesis of 3-(acylamino)quinazolin-4(3H)-ones. Mechanism:[3] Nucleophilic acyl substitution.

Reagents:

  • 3-Aminoquinazolin-4(3H)-one (1.0 equiv)

  • Acyl Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + Coupling Agent (HATU/EDC)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is low)

Step-by-Step Procedure (Acid Chloride Method):

  • Dissolution: Suspend the amine (1.0 mmol) in dry DCM (10 mL). Add Pyridine (1.5 mmol) and cool to 0°C.

  • Addition: Dropwise add the acyl chloride (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–12 hours.

  • Quench: Add water (10 mL) to quench the reaction.

  • Extraction: Extract with DCM (3 x 15 mL). Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃, and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Protocol C: Urea/Thiourea Formation

Target: Synthesis of 3-(ureido)quinazolin-4(3H)-ones. Relevance: Urea linkages are common in kinase inhibitors (e.g., Sorafenib mimics).

Reagents:

  • 3-Aminoquinazolin-4(3H)-one (1.0 equiv)

  • Isocyanate (R-NCO) or Isothiocyanate (R-NCS) (1.1 equiv)

  • Solvent: THF or Acetonitrile (dry)

  • Base: TEA (catalytic, optional)

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 mmol) in dry THF (10 mL) under Nitrogen atmosphere.

  • Addition: Add the isocyanate (1.1 mmol) slowly at room temperature.

  • Reaction: Stir at reflux for 2–6 hours. The urea product often precipitates out of the THF solution.

  • Work-up: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold ether/hexane to remove unreacted isocyanate. Recrystallize from Ethanol.[4]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Solubility of Starting Material Quinazolinones are rigid, planar, and polar.Switch solvent to DMF or DMAc . Use mild heating (40°C) to dissolve before adding reagents.
No Reaction (Schiff Base) Aldehyde is electron-rich (deactivated).Use Glacial Acetic Acid as the solvent (reflux).[2][5] Add molecular sieves to remove water.
Hydrolysis of Product Imine bond is labile in aqueous acid.Avoid aqueous acidic workups for Schiff bases. Store in a desiccator.
N-Alkylation vs N-Acylation Competitive reaction at N1 or O-alkylation.Use non-nucleophilic bases (DIPEA). Ensure strictly anhydrous conditions for acylation.

References

  • Synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Source: National Institutes of Health (PMC). URL:[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Source: IntechOpen. URL:[Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Source: MDPI (Appl. Sci.). URL:[Link]

  • Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. Source: ResearchGate (Int. J. Chem. Sci. Tech.). URL:[Link]

  • Synthesis of quinazolinones (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

Sources

Method

Using 3-(Aminomethyl)quinazolin-4(3H)-one as a ligand in coordination chemistry

Application Note: Coordination Chemistry of 3-(Aminomethyl)quinazolin-4(3H)-one Abstract This technical guide details the experimental protocols for utilizing 3-(aminomethyl)quinazolin-4(3H)-one (3-AMQ) as a ligand in co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry of 3-(Aminomethyl)quinazolin-4(3H)-one

Abstract

This technical guide details the experimental protocols for utilizing 3-(aminomethyl)quinazolin-4(3H)-one (3-AMQ) as a ligand in coordination chemistry. Unlike its rigid analog 3-aminoquinazolin-4(3H)-one, the 3-AMQ scaffold features a methylene spacer (


) that decouples the primary amine from the aromatic ring system. This structural modification enhances nucleophilicity and introduces conformational flexibility, making it an ideal precursor for "flexible" Schiff base ligands and a versatile bidentate chelator for transition metals (Cu(II), Zn(II), Ni(II), Co(II)). This note covers ligand functionalization, metal complexation, and structural validation.

Ligand Profile & Chemical Logic

The 3-(aminomethyl)quinazolin-4(3H)-one molecule possesses two distinct donor domains:

  • Hard Oxygen Donor: The carbonyl oxygen at position 4.

  • Nitrogen Donor: The primary amine on the methyl arm (

    
    ).
    

Key Advantage: The methylene bridge breaks the conjugation between the amine and the quinazolinone core. This results in a higher


 (more basic) compared to N-amino derivatives, facilitating stronger 

-donation to metal centers and more rapid condensation with aldehydes during Schiff base synthesis.
Coordination Modes
  • Mode A (Bidentate): Chelation via the carbonyl oxygen and the amine nitrogen, forming a stable 6-membered metallacycle.

  • Mode B (Schiff Base Platform): Derivatization of the

    
     group with salicylaldehyde or pyridine-carboxaldehydes to create tridentate (
    
    
    
    or
    
    
    ) pincer ligands.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands (Ligand Engineering)

Rationale: The primary amine is best utilized as a "handle" to create multidentate ligands that enhance lipophilicity and biological target affinity (e.g., DNA intercalation).

Reagents:

  • 3-(Aminomethyl)quinazolin-4(3H)-one (1.0 eq)

  • Aromatic Aldehyde (e.g., Salicylaldehyde, 1.0 eq)

  • Solvent: Absolute Ethanol[1]

  • Catalyst: Glacial Acetic Acid (cat.[2] amount)

Procedure:

  • Dissolution: Dissolve 10 mmol of 3-AMQ in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of the chosen aldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, accelerating nucleophilic attack.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a colored solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Protocol B: Metal Complex Synthesis (Direct & Schiff Base Derived)

Rationale: This protocol applies to both the parent amine and its Schiff base derivatives. Acetate salts are preferred to avoid competitive coordination by chloride or nitrate anions.

Reagents:

  • Ligand (Parent or Schiff Base) (2.0 mmol)

  • Metal Salt (

    
    , 
    
    
    
    , etc.) (1.0 mmol)
  • Solvent: Methanol (HPLC Grade)[3]

  • Base: Triethylamine (

    
    ) (Optional, for deprotonation of phenolic Schiff bases)
    

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of Ligand in 20 mL hot methanol.

  • Metal Addition: Dissolve 1.0 mmol of metal salt in 10 mL methanol and add dropwise to the ligand solution under continuous stirring.

    • Critical Step: If using a phenolic Schiff base (e.g., salicylaldehyde derivative), add 1.0 mmol

      
       to ensure deprotonation of the phenolic -OH, facilitating neutral complex formation.
      
  • Reflux: Reflux for 3–5 hours. A color change (e.g., Green

    
     Dark Brown for Cu) indicates complexation.
    
  • Precipitation: Reduce volume by 50% via rotary evaporation. Cool on ice to precipitate the complex.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways: direct complexation vs. Schiff base modification.

G cluster_0 Pathway 1: Direct Chelation cluster_1 Pathway 2: Ligand Engineering L 3-(Aminomethyl) quinazolin-4(3H)-one SB Schiff Base Ligand L->SB Condensation (EtOH/AcOH) C1 Complex Type A (N,O-Chelate) L->C1 Direct Reaction (Reflux/MeOH) Ald Aldehyde (R-CHO) Ald->SB C2 Complex Type B (Tridentate Pincer) SB->C2 Coordination (M:L 1:1 or 1:2) MX Metal Salt (MX2) MX->C1 MX->C2

Caption: Divergent synthetic pathways for 3-AMQ ligands. Pathway 1 utilizes the native amine; Pathway 2 modifies the amine to create high-affinity Schiff bases.

Structural Characterization & Validation

To ensure scientific integrity, the following spectroscopic signatures must be verified.

Table 1: Diagnostic Spectroscopic Shifts
TechniqueFunctional GroupFree Ligand SignalMetal Complex SignalInterpretation
FT-IR Azomethine (

)

Shift

Indicates N-coordination to metal (Back-bonding reduction).
FT-IR Carbonyl (

)

Shift

Participation of quinazolinone oxygen in chelation.
FT-IR Phenolic

Broad

DisappearsDeprotonation and coordination of oxygen (in Schiff bases).
1H NMR

(Methylene)

(Singlet)
Split/ShiftedConformational locking upon ring formation.
UV-Vis d-d TransitionN/A

Geometry determination (e.g., Distorted Octahedral for Cu).
Self-Validating Check:
  • Magnetic Susceptibility: Measure

    
     (Bohr Magnetons).
    
    • Cu(II) complexes should read 1.7–1.9 B.M. (mononuclear, paramagnetic).

    • Zn(II) complexes must be Diamagnetic .

    • Deviation: A low Cu(II) value (<1.5 B.M.) suggests binuclear bridging interactions, common with quinazolinone ligands stacking via

      
       interactions.
      

Biological Application Context

The coordination of 3-AMQ derivatives with transition metals significantly enhances biological activity via the Overtone Concept of Cell Permeability (Tweedy's Chelation Theory).

  • Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring system. This facilitates passive diffusion through the lipid bilayer of bacterial cell walls.

  • Target: DNA Intercalation. The planar quinazolinone ring acts as an intercalator, while the metal center can induce oxidative strand cleavage (especially Cu-complexes).

Recommended Assay:

  • Protocol: Agar Well Diffusion Method.

  • Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Control: Compare Zone of Inhibition (ZOI) of the Free Ligand vs. Metal Complex. Expect a 20–40% increase in ZOI for the complex.

References

  • Al-Amiery, A. A., et al. (2014). Antioxidant and Antimicrobial Activities of Novel Quinazolin-4(3H)

    • Source:

  • Soliman, A. M., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline Derivatives.[1][2][3][4][5][6]Research in Pharmacy and Health Sciences .

    • Source:

  • Turgunov, K., & Englert, U. (2020). Metal halide coordination compounds with quinazolin-4(3H)-one.[7][8]Acta Crystallographica Section E .

    • Source:

  • Brahman, D., & Sinha, B. (2014). Synthesis, characterization and antibacterial activities of Zn(II) and Cd(II) complexes of a 3-amino-2-phenylquinazolin-4(3H)-one Schiff base.[9]Journal of the Serbian Chemical Society .[9]

    • Source:

  • Jarošová, M., et al. (2020).[10] Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived Schiff bases and their Cu(II) complexes.[6]Journal of Inorganic Biochemistry .

    • Source:

Sources

Application

Application Note: Advanced Synthetic Protocols for the Cyclization of Anthranilic Acid to Quinazolinone Scaffolds

Introduction & Mechanistic Rationale Quinazolinones are privileged heterocyclic scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities including antitumor, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazolinones are privileged heterocyclic scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities including antitumor, anti-inflammatory, and antimicrobial properties[1]. The cyclization of anthranilic acid (2-aminobenzoic acid) remains the most versatile and atom-economical foundational strategy for constructing the quinazolin-4(3H)-one core.

Depending on the desired substitution pattern, chemists typically deploy one of three primary synthetic pathways:

  • The Niementowski Synthesis: A classical one-pot condensation of anthranilic acid with formamide (or other amides). The reaction proceeds via nucleophilic attack of the aniline amino group on the amide carbonyl, forming an N-acylanthranilamide intermediate. Subsequent intramolecular cyclodehydration yields the quinazolinone[2]. While traditionally requiring harsh thermal conditions (150–200 °C), modern microwave-assisted irradiation (MWI) has optimized this route, drastically reducing reaction times from hours to minutes while minimizing thermal degradation[3].

  • The Benzoxazinone-Mediated Route: For 2,3-disubstituted quinazolinones, a two-step sequence is highly effective. Anthranilic acid is first acylated and dehydrated using an acyl chloride to form a reactive benzoxazinone intermediate. This intermediate is then subjected to nucleophilic ring-opening by a primary amine or hydrazine, followed by recyclization[4].

  • Grimmel-Guinther-Morgan Synthesis: An alternative for 2,3-disubstituted derivatives utilizing 2-acetamidobenzoic acid and an amine in the presence of phosphorus trichloride (PCl

    
    ) as a dehydrating and activating agent[5].
    

Pathway Visualization

QuinazolinoneSynthesis AA Anthranilic Acid (Starting Material) N_Acyl N-Acylanthranilamide (Intermediate) AA->N_Acyl Thermal / MW Condensation Benzox Benzoxazinone (Reactive Intermediate) AA->Benzox N-Acylation & Dehydration Formamide Formamide (Reagent & Solvent) Formamide->N_Acyl Q_Unsub Quinazolin-4(3H)-one (Target Scaffold) N_Acyl->Q_Unsub Cyclodehydration (-H2O) Acyl Acyl Chloride + Pyridine Acyl->Benzox Q_Sub 2,3-Disubstituted Quinazolin-4(3H)-one Benzox->Q_Sub Ring Opening & Recyclization Amine Primary Amine / Hydrazine (Nucleophile) Amine->Q_Sub

Figure 1: Divergent synthetic pathways for quinazolinone synthesis from anthranilic acid.

Reagent Selection & Reaction Optimization Matrix

To guide experimental design, the following matrix summarizes the quantitative parameters and expected outcomes of the primary cyclization methodologies.

MethodReagentsCatalyst / ConditionsReaction TimeTypical YieldTarget Substitution
Traditional Niementowski Anthranilic Acid + FormamideNeat, 150–200 °C3–6 hours50–60%Unsubstituted at N3
MW-Assisted Niementowski Anthranilic Acid + FormamideMicrowave (60–300W), Montmorillonite K-104–10 mins85–95%Unsubstituted at N3
Benzoxazinone Route Anthranilic Acid + Acyl Chloride, then AminePyridine (Step 1), Ethanol reflux (Step 2)2–4 hours70–85%2,3-Disubstituted
Grimmel-Guinther-Morgan 2-Acetamidobenzoic acid + AminePCl

, Toluene reflux
2–3 hours65–80%2-Alkyl/Aryl-3-substituted

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Niementowski Synthesis (Solvent-Free)

Objective: Rapid synthesis of unsubstituted quinazolin-4(3H)-one utilizing green chemistry principles.

1. Reagent Preparation:

  • Anthranilic acid (1.0 mmol)

  • Formamide (5.0 mmol)

  • Montmorillonite K-10 clay (0.5 g)

2. Experimental Procedure:

  • Mixing: Grind anthranilic acid and Montmorillonite K-10 thoroughly in an agate mortar. Transfer the fine powder to a microwave-safe vessel and add formamide.

    • Causality: Formamide acts as both the reactant and a highly polar fusion accelerator. Montmorillonite K-10 provides a solid acidic support; its high surface area facilitates condensation, and its acidic sites protonate the intermediate hydroxyl group, drastically lowering the activation energy for dehydration[3].

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C (approx. 60–150 W) for 5 minutes.

  • Workup: Cool the vessel to room temperature. Extract the product by washing the solid support with hot ethanol (3 × 10 mL). Filter to remove the clay catalyst.

  • Crystallization: Concentrate the ethanolic filtrate under reduced pressure and induce crystallization by adding ice-cold distilled water.

3. Self-Validating Quality Control:

  • TLC Monitoring: Run a TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the anthranilic acid spot (which strongly fluoresces blue under UV 254 nm) confirms reaction completion.

  • Purity Check: A sharp melting point (approx. 214–216 °C) validates complete cyclodehydration. A broad melting point indicates trapped water or residual formamide, requiring recrystallization from hot ethanol.

Protocol B: Two-Step Synthesis via Benzoxazinone Intermediate

Objective: Synthesis of 3-substituted-2-phenylquinazolin-4(3H)-one for structure-activity relationship (SAR) libraries.

Step 1: Synthesis of the Benzoxazinone Intermediate

  • Acylation: Dissolve anthranilic acid (10 mmol) in anhydrous pyridine (15 mL) and cool to 0 °C in an ice bath. Dropwise, add benzoyl chloride (12 mmol) over 15 minutes with vigorous magnetic stirring.

    • Causality: Pyridine serves a dual purpose as a solvent and an acid scavenger. It neutralizes the HCl generated during the acylation of the amine group, preventing the formation of unreactive anthranilic acid hydrochloride salts and driving the equilibrium forward[4].

  • Stirring & Precipitation: Remove the ice bath and stir at room temperature for 2 hours. Pour the mixture into 100 mL of crushed ice.

  • Workup: Filter the resulting precipitate. Wash the solid thoroughly with a 10% aqueous sodium bicarbonate (NaHCO

    
    ) solution, followed by cold water.
    
    • Causality: The NaHCO

      
       wash is a critical self-validating step. It converts any unreacted anthranilic acid and benzoic acid byproducts into highly water-soluble sodium salts, partitioning them into the aqueous waste and leaving the purified benzoxazinone on the filter paper[4].
      

Step 2: Nucleophilic Ring-Opening and Recyclization

  • Amine Addition: Suspend the purified benzoxazinone (5 mmol) in absolute ethanol (20 mL). Add the desired primary amine or hydrazine hydrate (6 mmol).

  • Reflux: Heat the mixture to reflux for 3–4 hours.

    • Causality: The benzoxazinone ring is highly susceptible to nucleophilic attack at the lactone carbonyl. The primary amine opens the ring to form an intermediate diamide. Under continuous reflux, this intermediate undergoes intramolecular cyclodehydration to yield the thermodynamically stable quinazolinone[4].

  • Isolation: Cool the reaction mixture to 0 °C to precipitate the target quinazolinone. Filter, wash with cold ethanol, and dry under a vacuum.

References

  • Niementowski quinazoline synthesis - Grokipedia URL
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI URL
  • practical medicinal chemistry - ethernet.edu.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC (nih.gov)
  • Therapeutic Potential of Quinazoline Derivatives - IJPPR URL

Sources

Method

Application Note: Preparation of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

This Application Note and Protocol Guide details the synthesis of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one . Note on Nomenclature: The specific string "3-(Aminomethyl)quinazolin-4(3H)-one" (implying...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one .

Note on Nomenclature: The specific string "3-(Aminomethyl)quinazolin-4(3H)-one" (implying an


-

-

moiety) describes a chemically unstable

-aminomethyl primary amine that typically degrades via hydrolysis or polymerization. The vast majority of literature and drug development applications referring to "amino" and "methyl" substituted quinazolinones for Schiff base preparation target 3-amino-2-methylquinazolin-4(3H)-one . This guide focuses on this stable, bioactive scaffold.[1]

[2][3][4][5][6][7][8]

Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Methaqualone). The functionalization of the N3 position with a Schiff base (azomethine,


) moiety significantly expands the pharmacological profile of the parent molecule.
Mechanism of Action & Significance

Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one exhibit pleiotropic biological effects, including:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Anticancer Potential: Interference with microtubule polymerization and inhibition of EGFR tyrosine kinases.

  • Pharmacophore Geometry: The azomethine linkage provides a spacer that orients the aryl substituent (derived from the aldehyde) into hydrophobic pockets of target proteins, while the quinazolinone core engages in

    
    -
    
    
    
    stacking and hydrogen bonding.

Chemical Pathway & Mechanism[3][9][10][11]

The synthesis involves a sequential three-step pathway. The causality of each step is critical for yield optimization:

  • Cyclodehydration: Anthranilic acid is cyclized with acetic anhydride to form the reactive benzoxazinone intermediate.

  • Nucleophilic Substitution/Ring Opening-Closing: Hydrazine hydrate attacks the benzoxazinone, opening the lactone ring and re-closing it to form the N-amino quinazolinone.

  • Condensation: The primary amino group at position 3 undergoes nucleophilic attack on an aromatic aldehyde to form the Schiff base.

Reaction Scheme Visualization

ReactionPathway Anthranilic Anthranilic Acid Benzoxazinone 2-Methyl-3,1- benzoxazin-4-one Anthranilic->Benzoxazinone Cyclization (Reflux) Ac2O Acetic Anhydride Ac2O->Benzoxazinone AminoQ 3-Amino-2-methyl quinazolin-4(3H)-one Benzoxazinone->AminoQ Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->AminoQ SchiffBase Target Schiff Base (Azomethine) AminoQ->SchiffBase Condensation (-H2O) Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->SchiffBase

Caption: Step-wise synthetic pathway from Anthranilic acid to the final Quinazolinone Schiff Base.

Experimental Protocols

Part A: Synthesis of Precursor (3-Amino-2-methylquinazolin-4(3H)-one)[3][5][7]

Rationale: This precursor is rarely commercially available in high purity and is best synthesized fresh to avoid oxidation of the hydrazine moiety.

Reagents:

  • Anthranilic acid (0.1 mol)

  • Acetic anhydride (0.2 mol)

  • Hydrazine hydrate (99%, 0.1 mol)

  • Ethanol (Absolute)[2]

Protocol:

  • Benzoxazinone Formation:

    • Mix anthranilic acid (13.7 g) and acetic anhydride (20 mL) in a round-bottom flask.

    • Reflux for 1 hour. The solid will dissolve, and the solution will darken.

    • Cool to room temperature.[2] The product (2-methyl-3,1-benzoxazin-4-one) will crystallize.[2]

    • Filter, wash with cold hexane, and dry. Yield expectation: ~80-90%.

  • Amination:

    • Dissolve the benzoxazinone (0.05 mol) in ethanol (50 mL).

    • Add hydrazine hydrate (0.05 mol) dropwise with stirring.

    • Reflux the mixture for 4–6 hours.

    • Critical Step: Monitor by TLC (Ethyl acetate:Hexane 3:7) until the benzoxazinone spot disappears.

    • Cool and pour into ice-cold water. The white/off-white solid is 3-amino-2-methylquinazolin-4(3H)-one.

    • Recrystallize from ethanol. M.P.[3][2] range: 140–145°C.

Part B: Schiff Base Condensation (General Procedure)

Rationale: Acid catalysis activates the aldehyde carbonyl, making it more electrophilic for the attack by the N3-amino group.

Reagents:

  • 3-Amino-2-methylquinazolin-4(3H)-one (0.01 mol)

  • Substituted Aromatic Aldehyde (0.01 mol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Solvent: Ethanol or Methanol (30 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of the 3-amino-precursor in 30 mL of ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 0.01 mol of the chosen aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 4–8 hours.

    • Observation: A color change (often yellow or orange) usually indicates imine formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into 100 mL of crushed ice with vigorous stirring.

    • A solid precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (to remove acetic acid) and then cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Dissolve in hot ethanol (or DMF for less soluble derivatives) and allow to crystallize slowly.

Experimental Workflow Diagram

Workflow Start Start: 3-Amino-Precursor + Aldehyde in Ethanol Catalyst Add Glacial Acetic Acid (Catalyst) Start->Catalyst Reflux Reflux 4-8 Hours (Monitor TLC) Catalyst->Reflux Quench Pour into Crushed Ice Reflux->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: Cold Water -> Cold Ethanol Filter->Wash Recryst Recrystallize (Ethanol/DMF) Wash->Recryst Final Pure Schiff Base Recryst->Final

Caption: Operational workflow for the condensation and isolation of Schiff bases.[4][5][6][3][7][8]

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.

TechniqueDiagnostic FeatureExpected ValueInterpretation
FT-IR

Stretch

Confirms formation of Azomethine linkage.
FT-IR

Disappearance

Absence confirms full conversion of precursor.
1H NMR

Proton

(Singlet)
Distinctive signal for the imine proton.
1H NMR Quinazolinone C2-Methyl

(Singlet)
Confirms integrity of the quinazolinone core.
Mass Spec Molecular Ion

Varies by R-groupConfirms molecular weight.

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate upon pouring into ice, the Schiff base may be too soluble in the ethanol/water mix.

    • Solution: Evaporate 50% of the solvent before pouring into ice, or simply chill the reaction flask overnight at 4°C.

  • Unreacted Aldehyde: Aldehydes can oxidize to carboxylic acids if the reaction is open to air for too long.

    • Solution: Use fresh aldehydes or distill them prior to use. Conduct reflux under a nitrogen atmosphere.

  • Oily Product: Sometimes the product oils out instead of crystallizing.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Synthesis and Biological Evaluation of Quinazolinone Schiff Bases. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Quinazolinone and its Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one Schiff base derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Green Synthesis of Quinazolinone Schiff Bases. Ingenta Connect. Available at: [Link][9][3][10][2][11]

  • Anticancer evaluation of quinazoline Schiff bases. Scientific Reports (Nature). Available at: [Link]

Sources

Application

Catalytic methods for synthesizing quinazolinone derivatives

Application Notes & Protocols: Catalytic Synthesis of Quinazolinone Derivatives Strategic Context & Rationale Quinazolinones and their derivatives are privileged nitrogen-containing heterocyclic scaffolds in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Catalytic Synthesis of Quinazolinone Derivatives

Strategic Context & Rationale

Quinazolinones and their derivatives are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry, functioning as potent kinase inhibitors, antimicrobial agents, and antitumor drugs. Traditional synthetic routes, such as the Niementowski condensation, often suffer from harsh reaction conditions, low atom economy, and the generation of significant chemical waste. Modern drug development demands sustainable, high-yield methodologies. Consequently, catalytic approaches—specifically transition-metal catalysis and visible-light-driven photocatalysis—have emerged as the gold standard for constructing these complex polycyclic systems under mild conditions .

Mechanistic Paradigms in Catalytic Quinazolinone Synthesis

2.1. Transition-Metal Catalyzed Deaminative & Dehydrogenative Coupling Transition-metal catalysis, particularly utilizing Ruthenium (Ru) and Manganese (Mn), enables the direct synthesis of quinazolinones via acceptorless dehydrogenative coupling (ADC) and deaminative coupling. For instance, a phenol-coordinated cationic ruthenium-hydride complex paired with a catechol ligand acts as a highly effective catalytic system . Causality: The catechol ligand facilitates proton shuttling, while the Ru-center manages hydride transfer. This allows the deaminative coupling of 2-aminobenzamides with amines without the need for stoichiometric, toxic oxidants. This self-contained hydrogen transfer system ensures high atom economy and minimizes byproducts.

2.2. Visible-Light-Driven Photocatalysis Photocatalysis represents a greener alternative, harnessing renewable visible light to drive organic transformations. Recent innovations employ Donor-Acceptor (D-A) Covalent Organic Frameworks (COFs) or Curcumin-sensitized Titanium Dioxide (Cur-TiO2) nanoparticles . Causality: The mechanistic logic relies on photoinduced charge separation. When irradiated with visible light, the photocatalyst generates electron-hole pairs. Dye-sensitization in TiO2 or the spatial positioning of nitrogen atoms in COFs significantly lowers the exciton binding energy, promoting efficient single-electron transfer (SET). This generates radical intermediates from the substrates, which subsequently undergo cascade cyclization to form the quinazolinone core .

MechanisticPathways cluster_TM Transition-Metal Catalysis (e.g., Ru/Mn) cluster_Photo Photocatalysis (e.g., COFs / TiO2) TM_Start 2-Aminobenzamide + Amine TM_Cat Metal-Hydride Activation TM_Start->TM_Cat TM_Int Deaminative Coupling TM_Cat->TM_Int TM_Cyc Cyclization & Dehydrogenation TM_Int->TM_Cyc Product Quinazolinone Derivatives TM_Cyc->Product PC_Start Aldehyde + Urea + Dimedone PC_Light Visible Light Excitation (SET) PC_Start->PC_Light PC_Rad Radical Intermediate Formation PC_Light->PC_Rad PC_Cyc Cascade Cyclization PC_Rad->PC_Cyc PC_Cyc->Product

Fig 1. Mechanistic pathways for transition-metal and photocatalytic quinazolinone synthesis.

Quantitative Performance of Catalytic Systems

To guide experimental design, the following table summarizes the performance metrics of validated catalytic systems for quinazolinone synthesis.

Catalytic SystemSubstratesReaction ConditionsYield (%)Time (h)Key Advantage
Ru-Hydride / Catechol 2-Aminobenzamides + AminesDioxane, 140 °C, 3 mol% Ru85–95%20Oxidant-free, high selectivity
Curcumin-TiO2 NPs Dimedone + Urea + AldehydesEthanol, Visible Light, Ultrasound79–91%6–8Eco-friendly, renewable energy
HIAM-0201 (COF) Alkene-tethered precursorsVisible Light, Room Temp>90%12Metal-free, highly recyclable
α-Chymotrypsin / LED Aldehyde + 2-AminobenzamideAqueous/Organic mix, White LED99%2Ultrafast, chemoenzymatic

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific causality for each step and in-process controls to ensure reproducibility.

Protocol A: Ruthenium-Catalyzed Deaminative Coupling

Objective: Synthesis of quinazolinones via the coupling of 2-aminobenzamides and amines.

Materials: 2-Aminobenzamide (0.5 mmol), Benzylamine (0.7 mmol), Ruthenium catalyst [Ru] (3 mol %), Catechol ligand (10 mol %), Dioxane (2 mL).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with 2-aminobenzamide, benzylamine, the Ru-catalyst, and the catechol ligand. Causality: The inert atmosphere prevents the premature oxidation of the active metal-hydride species.

  • Solvent Addition: Add 2 mL of anhydrous dioxane. Causality: Dioxane is selected for its high boiling point and excellent solubilizing properties for both polar amides and the organometallic catalyst.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 140 °C for 20 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the deaminative cyclization and subsequent dehydrogenation steps.

  • In-Process Control: After 18 hours, sample 10 µL of the mixture, dilute in ethyl acetate, and perform Thin-Layer Chromatography (TLC). The disappearance of the 2-aminobenzamide spot validates reaction progression.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc).

  • Validation: Confirm the product structure via ¹H and ¹³C NMR spectroscopy. The absence of amine/amide N-H protons and the presence of the characteristic quinazolinone core signals validate the cyclization.

Protocol B: Visible-Light Photocatalytic Synthesis using Curcumin-TiO2

Objective: Multicomponent synthesis of quinazoline/quinazolinone derivatives using a green photocatalyst.

Materials: Dimedone (1 mmol), Urea/Thiourea (1 mmol), Aldehyde (1 mmol), Cur-TiO2 photocatalyst (10 mg), Ethanol (10 mL).

Step-by-Step Methodology:

  • Catalyst Dispersion: Disperse 10 mg of Cur-TiO2 nanoparticles in 10 mL of ethanol. Causality: Ethanol acts as a green, protic solvent that stabilizes radical intermediates during the photocatalytic cycle.

  • Substrate Addition & Homogenization: Add dimedone, urea, and the selected aldehyde to the dispersion. Subject the mixture to ultrasonic treatment for 15 minutes. Causality: Ultrasonication drastically improves the mass transfer and physical interaction between the reactant molecules and the porous surface of the TiO2 nanoparticles.

  • Photocatalytic Irradiation: Irradiate the mixture with a visible light LED array (e.g., 450 nm blue LEDs) for 6–8 hours at ambient temperature with continuous stirring. Causality: Visible light excites the curcumin dye, injecting electrons into the TiO2 conduction band, initiating the single-electron transfer required for the cascade cyclization.

  • Catalyst Recovery: Centrifuge the reaction mixture at 5000 rpm for 10 minutes to pellet the Cur-TiO2 catalyst. Causality: Heterogeneous catalysts allow for easy mechanical separation and subsequent recycling, fulfilling green chemistry principles.

  • Purification & Validation: Evaporate the supernatant and recrystallize the crude product from hot ethanol to obtain the pure quinazolinone derivative. Validate purity via melting point analysis against literature standards.

ProtocolWorkflow Prep Substrate & Catalyst Prep Sonic Ultrasonic Homogenization Prep->Sonic Enhance mass transfer React Visible Light Irradiation (6-8h) Sonic->React Catalyst activation Purify Recrystallization & Isolation React->Purify Crude product Analyze Yield & NMR Validation Purify->Analyze Pure compound

Fig 2. Standardized workflow for visible-light-driven photocatalytic synthesis.

References

  • Luo, Y.-X., Zeng, F.-L., Loh, T.-P., & Jia, Z. "Recent advances in photo-induced synthesis of polycyclic quinazolinones from unactivated alkene-tethered quinazolinones." RSC Advances, 2025.[Link]

  • Chen, X., et al. "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines." Organic Letters, 2019.[Link]

  • Tamatam, R., Kim, S.-H., & Shin, D. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry, 2022.[Link]

  • Xie, Z., et al. "Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis." Photochemical & Photobiological Sciences, 2022.[Link]

  • Riadi, Y., et al. "Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide." Molecules (via PMC), 2024.[Link]

Method

Crystallization techniques for 3-(Aminomethyl)quinazolin-4(3H)-one

This Application Note and Protocol guide details the crystallization strategies for 3-(Aminomethyl)quinazolin-4(3H)-one and its stable structural isomers. Important Chemical Stability Note Before proceeding, it is critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallization strategies for 3-(Aminomethyl)quinazolin-4(3H)-one and its stable structural isomers.

Important Chemical Stability Note

Before proceeding, it is critical to address the structural stability of the target molecule.[1]

  • 3-(Aminomethyl)quinazolin-4(3H)-one (Substitution at N3): A primary aminomethyl group attached directly to a nitrogen atom (

    
    ) is chemically equivalent to a hemiaminal. These species are often unstable in their free base form, prone to hydrolysis into the parent quinazolinone, formaldehyde, and ammonia.[1] Stable isolation typically requires salt formation (e.g., Hydrochloride) or substitution on the amine (Mannich bases). [1]
    
  • 2-(Aminomethyl)quinazolin-4(3H)-one (Substitution at C2): This is a chemically stable, common pharmacophore.

This guide provides protocols adaptable to both, with a specific focus on Reactive Crystallization (Salt Formation) to ensure the stability of the 3-isomer.[1]

Executive Summary

The crystallization of 3-(Aminomethyl)quinazolin-4(3H)-one presents a dual challenge: managing the high polarity of the quinazolinone core and stabilizing the reactive aminomethyl moiety. While the quinazolinone scaffold is prone to strong intermolecular hydrogen bonding (resulting in high melting points and low solubility), the aminomethyl group introduces basicity that allows for pH-controlled solubility manipulation. This guide outlines a Reactive Crystallization Strategy using acid-salt formation as the primary method for high-purity isolation, alongside traditional cooling and anti-solvent techniques for stable derivatives.

Material Characterization & Pre-Crystallization Analysis

Understanding the solid-state properties is prerequisite to solvent selection.

ParameterCharacteristic BehaviorImplication for Crystallization
pKa (Basic) ~8.5 - 9.5 (Aminomethyl group)Excellent candidate for pH-swing or salt crystallization.
pKa (Acidic) ~9.0 - 10.0 (Amide N-H, if unsubstituted)Soluble in strong aqueous base (NaOH).[1]
Solubility Profile Low in non-polar solvents (Heptane, Toluene).[1] Moderate in Alcohols. High in DMSO, DMF, Acidic Water.[1]Alcohols (EtOH, MeOH) are the preferred solvents for crystallization; Water is a potent anti-solvent for the free base.[1]
Thermal Stability Free base may degrade <150°C. Salts stable >200°C.Avoid high-boiling solvents (DMSO/DMF) for final isolation to prevent thermal degradation during drying.

Solvent Selection Strategy

The "Like Dissolves Like" principle is insufficient here due to the molecule's amphoteric nature. We utilize a Hansen Solubility Parameter (HSP) approach.

  • Good Solvents (Dissolution): Methanol, Ethanol, Acetic Acid, DMSO (use sparingly).[1]

  • Anti-Solvents (Precipitation): Ethyl Acetate, Isopropyl Ether (IPE), Heptane, Water (for free base).[1]

  • Reactive Solvents: Ethanolic HCl, Isopropanolic HCl (for salt formation).[1]

Decision Tree for Method Selection

CrystallizationLogic Start Target: 3-(Aminomethyl)quinazolin-4(3H)-one CheckStability Is the Free Base Stable? Start->CheckStability Stable Yes (e.g., 2-isomer or substituted) CheckStability->Stable Stable C-C bond Unstable No (N-CH2-NH2 labile) CheckStability->Unstable Labile N-C-N bond MethodA Method A: Cooling Crystallization (Solvent: Ethanol) Stable->MethodA High Purity Req MethodB Method B: pH-Swing/Anti-Solvent (Acid -> Base -> Water) Stable->MethodB Yield Focus MethodC Method C: Reactive Crystallization (Formation of HCl/Tosylate Salt) Unstable->MethodC Mandatory Stabilization

Figure 1: Decision logic for selecting the crystallization methodology based on chemical stability.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Hydrochloride Salt Formation)

Best for: Stabilizing the 3-(aminomethyl) isomer and achieving high purity.

Reagents:

  • Crude 3-(Aminomethyl)quinazolin-4(3H)-one

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Reagent: 1.25 M HCl in Ethanol or Isopropanol

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude material in 100 mL of Absolute Ethanol. Heat to 60°C. If dissolution is incomplete, add Methanol dropwise until clear.[1]

  • Filtration: Perform a hot filtration (0.45 µm PTFE filter) to remove insoluble inorganic salts or polymerized byproducts.

  • Salt Formation: While stirring at 50°C, slowly add 1.1 equivalents of 1.25 M HCl/EtOH solution.

    • Observation: The solution may initially clear, followed by the rapid onset of turbidity as the salt nucleates.[1]

  • Crystal Growth:

    • Cool the mixture to 25°C over 2 hours (Rate: ~0.3°C/min).

    • Hold at 25°C for 1 hour.

    • Cool further to 0-5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with 2 x 20 mL of cold Ethyl Acetate (to remove excess acid and non-polar impurities).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Free Base)

Best for: 2-(Aminomethyl) isomers or stable substituted derivatives.[1]

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Anti-Solvent: Water or Isopropanol (IPA)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in the minimum amount of DMSO at room temperature (approx. 5-8 volumes).

  • Polishing: Filter to remove particulates.

  • Anti-Solvent Addition (Dosing):

    • Place the DMSO solution in a vessel with vigorous stirring.

    • Slowly add Water (Anti-solvent) via a syringe pump.

    • Critical Point: Add water until the "Cloud Point" (first persistent turbidity) is reached. Stop addition.

  • Ostwald Ripening: Hold the turbid solution for 30 minutes to allow fines to redissolve and larger crystals to grow.

  • Final Precipitation: Resume water addition until the ratio is 1:3 (DMSO:Water).

  • Isolation: Filter immediately.

  • Washing: Wash extensively with Water to remove residual DMSO, followed by an Ethanol rinse to facilitate drying.

Process Analytical Technology (PAT) & Troubleshooting

To ensure reproducibility, the following critical process parameters (CPPs) must be monitored:

IssueSymptomRoot CauseCorrective Action
Oiling Out Product separates as a liquid droplet phase rather than crystals.Supersaturation is too high; Temperature is above the "metastable limit."Re-heat to dissolve. Add seed crystals at the cloud point. Slow down cooling rate.
Agglomeration Crystals clump together, trapping impurities.[1]Agitation speed is too low; Anti-solvent addition is too fast.Increase impeller speed. Implement a "pulse" addition of anti-solvent.
Hydrolysis Smell of formaldehyde or ammonia; Low yield.Instability of the N-aminomethyl group in free base form.Switch immediately to Protocol A (Salt Formation). Avoid water; use anhydrous alcohols.
Workflow Visualization: Salt Crystallization Pathway

SaltCryst Raw Crude Amine Dissolve Dissolution (EtOH, 60°C) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Acidify Acid Addition (HCl/EtOH) Filter->Acidify Nucleate Nucleation (Cloud Point) Acidify->Nucleate pH < 4 Cool Cooling Profile (60°C -> 5°C) Nucleate->Cool Controlled Rate Isolate Filtration & Wash (Cold EtOAc) Cool->Isolate

Figure 2: Process flow for the reactive crystallization of Quinazolinone Hydrochloride.

References

  • Chemical Stability of Quinazolinones

    • Mhaske, S. B., & Argade, N. P.[1] (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1]

  • Crystallization of 2-Methylquinazolin-4(3H)

    • Kalogirou, A. S., et al.[1][3] (2023).[4][5] Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. IUCrData.

  • Solubility & Properties of Quinazolinone Derivatives

    • PubChem Compound Summary. (2023).[4][5] 2-(Aminomethyl)quinazolin-4(3H)-one.[2][6][7][8] [1]

  • General Protocol for Amine Salt Crystallization

    • Wouters, J., & Quéré, L.[1] (2012). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Standard reference for pKa-based salt selection).

Disclaimer: This protocol is intended for research and development purposes. The stability of N-aminomethyl derivatives is highly dependent on specific substituents. Always perform a small-scale stability test (100 mg) before scaling up.

Sources

Application

Application Note: Solid-Phase Synthesis Strategies for Quinazolinone Libraries

Executive Summary & Strategic Rationale The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Idelalisib), GPCR ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Idelalisib), GPCR ligands, and antimicrobial agents. While solution-phase synthesis is well-documented, it often suffers from tedious purification bottlenecks that impede library scale-up.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) strategy utilizing Isatoic Anhydride activation . Unlike traditional Niementowski condensations which require harsh conditions, the isatoic anhydride route offers mild activation, high atom economy, and compatibility with automation.

Key Advantages of this Protocol:

  • Microwave Acceleration: Reduces cyclization times from hours to minutes.

  • Diversity Amplification: Allows independent variation of three distinct vectors (

    
    ).
    
  • Self-Purification: The resin-wash strategy eliminates intermediate chromatography.

Strategic Planning: Linker & Resin Selection

Success in SPOS is determined before the first reagent is added. Selection of the resin and linker dictates the final functional group and cleavage conditions.

Decision Matrix: Resin Selection
Target C-TerminusRecommended ResinLinker ChemistryCleavage Condition
Carboxamide (

)
Rink Amide MBHA Acid-labile95% TFA (volatile scavenger)
Carboxylic Acid (

)
Wang Resin Ester-based50-95% TFA
Traceless (Hydrocarbon)Safety-Catch / Hydrazine Cyclative CleavageNucleophilic displacement

Recommendation: For initial library generation, Rink Amide MBHA is preferred due to the high stability of the amide bond during intermediate synthetic steps and the pharmacological relevance of amide-capped termini.

Workflow Visualization

The following diagram outlines the critical path for the synthesis of a 2,3-disubstituted quinazolinone library using an Isatoic Anhydride strategy on Rink Amide resin.

Quinazolinone_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activation Load 2. Scaffold Loading (Isatoic Anhydride + Base) Deprotect->Load Nucleophilic Attack Intermediate Resin-Bound Anthranilamide Load->Intermediate Ring Opening Cyclize 3. Cyclization (R-CHO / Oxidant OR Orthoester) Intermediate->Cyclize Microwave (140°C) Cleave 4. Cleavage & Isolation (95% TFA) Cyclize->Cleave Release QC QC: LCMS & NMR Cleave->QC

Caption: Step-wise SPOS workflow for 4(3H)-quinazolinone assembly via Isatoic Anhydride ring-opening.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis via Orthoesters

Best for: 2-substituted-4(3H)-quinazolinones with high purity requirements.

Materials:
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).

  • Reagents: Isatoic Anhydride, Fmoc-Amino Acids (if spacer required), Triethyl Orthoformate (or substituted orthoesters).

  • Solvents: Anhydrous DMF, DCM, TFA.

Step-by-Step Procedure:
  • Resin Preparation (Swelling):

    • Place 500 mg of Rink Amide resin in a fritted synthesis vessel.

    • Swell in DCM (5 mL) for 30 min, then drain.

    • Wash with DMF (

      
       mL).
      
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       mL) for 5 min. Drain.
      
    • Repeat treatment for 15 min.

    • Validation: Perform a Chloranil test. Positive result (blue beads) indicates free amine.

  • Scaffold Loading (Isatoic Anhydride Opening):

    • Dissolve Isatoic Anhydride (5 equiv) and DMAP (0.5 equiv) in DMF.

    • Add solution to the resin-bound amine.

    • Heat at 60°C for 4 hours (or microwave at 80°C for 20 min).

    • Mechanism:[1][2] The resin-bound amine attacks the anhydride carbonyl, releasing

      
       and forming a resin-bound anthranilamide.
      
    • Wash: DMF (

      
      ), DCM (
      
      
      
      ), MeOH (
      
      
      ).
  • Cyclization (Microwave):

    • Suspend resin in a solution of Orthoester (e.g., Triethyl Orthoacetate for

      
      ) and Acetic Acid  (catalytic, 5%) in DMF.
      
    • Microwave Irradiation: Heat to 140°C for 10–15 minutes.

    • Note: Thermal heating requires 12+ hours at reflux; microwave is essential for high throughput.

  • Cleavage:

    • Wash resin thoroughly with DCM to remove traces of DMF (which can form adducts during cleavage).

    • Treat with 95% TFA / 2.5% TIS / 2.5%

      
        for 2 hours.
      
    • Collect filtrate and evaporate TFA under nitrogen stream.

    • Precipitate in cold diethyl ether.

Protocol B: Three-Component One-Pot Cyclization

Best for: Rapid generation of 2,3-dihydroquinazolinones followed by oxidation to quinazolinones.

This protocol utilizes the condensation of the resin-bound anthranilamide with an aldehyde and an amine, followed by oxidative aromatization.

  • Intermediate Formation:

    • Proceed as in Protocol A (Steps 1–3) to generate Resin-Bound Anthranilamide .

  • Condensation:

    • Add Aldehyde (

      
      -CHO, 5 equiv) and Ammonium Acetate  (or primary amine 
      
      
      
      , 5 equiv).
    • Add catalyst: Iodine (

      
      )  (10 mol%) or Yb(OTf)
      
      
      
      (10 mol%).
    • Solvent: Ethanol/DMF (1:1).

    • Heat at 80°C for 4–6 hours.

  • Oxidation (Aromatization):

    • The previous step yields the dihydro intermediate.

    • To aromatize: Treat resin with DDQ (2 equiv) in Dioxane or KMnO

      
        in Acetone for 1 hour at RT.
      
    • Alternative: Microwave irradiation with

      
       often drives the reaction to the fully oxidized quinazolinone in one step.
      

Quality Control & Troubleshooting

Data Summary: Method Comparison
ParameterThermal (Conventional)Microwave-Assisted (SPS)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Yield (Avg) 45 – 60%75 – 92%
Purity (Crude) 60 – 70%>85%
Solvent Usage High (Reflux)Low (Sealed Vessel)
Troubleshooting Guide
  • Problem: Low loading of Isatoic Anhydride.

    • Root Cause:[1][2][3][4][5][6] Steric hindrance on the resin or aggregated polymer chains.

    • Solution: Use PEG-grafted resins (e.g., TentaGel) to improve swelling in polar solvents. Increase temperature to 80°C during loading.

  • Problem: Incomplete Cyclization (Mono-acylated product detected).

    • Root Cause:[1][3][5][6][7] Water in the reaction mixture hydrolyzing the orthoester.

    • Solution: Use anhydrous Trimethyl Orthoformate (TMOF) as a water scavenger/solvent. Ensure microwave vials are capped under nitrogen.

  • Problem: Product degradation during cleavage.

    • Root Cause:[1][3][5][6][7] Re-alkylation by linker cation.

    • Solution: Ensure Triisopropylsilane (TIS) scavenger is fresh. Do not exceed 3 hours cleavage time.

References

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Source: Journal of Chemical and Pharmaceutical Research.[8] URL:[Link]

  • Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Source: PubMed (NIH). URL:[Link]

  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15. Source: PubMed Central (PMC). URL:[Link]

  • A traceless approach for the parallel solid-phase synthesis of 2-(arylamino)quinazolinones. Source: PubMed (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(Aminomethyl)quinazolin-4(3H)-one synthesis

Technical Support Center: 3-(Aminomethyl)quinazolin-4(3H)-one Synthesis Executive Summary Researchers frequently encounter low yields (<30%) and high impurity profiles when attempting to synthesize 3-(aminomethyl)quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Aminomethyl)quinazolin-4(3H)-one Synthesis

Executive Summary

Researchers frequently encounter low yields (<30%) and high impurity profiles when attempting to synthesize 3-(aminomethyl)quinazolin-4(3H)-one (Target 1 ) via direct Mannich condensation (Quinazolinone + Formaldehyde + Ammonia).

The Core Issue: The primary N-Mannich base (R-N-CH₂-NH₂) is thermodynamically unstable. It rapidly undergoes:

  • Dimerization: Releasing ammonia to form the methylene-bis derivative (R-N-CH₂-N-R).

  • Hydrolysis: Reverting to the starting quinazolinone in aqueous media.

The Solution: This guide details the Phthalimide Blocking Protocol (Gabriel-Mannich approach) . By using phthalimide as a "masked" ammonia equivalent, we prevent dimerization, allowing for yields >85% with high purity.

Part 1: The Optimized Protocol (Phthalimide Route)

Do not use direct ammonia. Follow this two-stage workflow for maximum yield.

Stage 1: Synthesis of Protected Intermediate

Target: 3-(Phthalimidomethyl)quinazolin-4(3H)-one

Reagents:

  • Quinazolin-4(3H)-one (1.0 eq)

  • Phthalimide (1.1 eq)

  • Formaldehyde (37% aq. or Paraformaldehyde) (1.2 eq)

  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor).

Procedure:

  • Suspend Quinazolin-4(3H)-one and Phthalimide in Ethanol [0.5 M concentration].

  • Add Formaldehyde.

  • Critical Step: Reflux for 12–16 hours. The reaction is driven by the precipitation of the product.

  • Workup: Cool to room temperature (RT). Filter the white precipitate. Wash with cold EtOH.

    • Why: The product is highly insoluble in cold ethanol, while unreacted formaldehyde and quinazolinone remain in the mother liquor.

Stage 2: Deprotection (Hydrazinolysis)

Target: 3-(Aminomethyl)quinazolin-4(3H)-one (isolated as HCl salt)

Reagents:

  • Intermediate from Stage 1 (1.0 eq)

  • Hydrazine Hydrate (1.2 to 1.5 eq)

  • Solvent: Ethanol/Chloroform (3:1) or Methanol.[1]

Procedure:

  • Suspend the intermediate in solvent.

  • Add Hydrazine Hydrate dropwise at RT.

  • Heat to 50–60°C for 2–4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

  • Filtration: Filter off the solid phthalhydrazide while warm. Retain the filtrate.

  • Isolation: Concentrate the filtrate. Treat with 1M HCl in ether/dioxane to precipitate the 3-(aminomethyl)quinazolin-4(3H)-one hydrochloride .

    • Why: The free amine is unstable; isolating as the HCl salt prevents degradation.

Part 2: Process Visualization

Figure 1: Synthetic Workflow Comparison

A logic flow demonstrating why the Direct Route fails and the Phthalimide Route succeeds.

SynthesisPath Start Quinazolin-4(3H)-one Direct Direct Mannich (+ HCHO + NH3) Start->Direct Avoid Phthal Phthalimide Route (+ HCHO + Phthalimide) Start->Phthal Recommended Unstable Unstable Primary Amine (Transient) Direct->Unstable Dimer Dimer/Polymer (Major Impurity) Unstable->Dimer Self-Reaction Protected Phthalimidomethyl Intermediate (Stable Solid) Phthal->Protected Reflux/EtOH Deprotect Hydrazinolysis (- Phthalhydrazide) Protected->Deprotect Product 3-(Aminomethyl) quinazolinone HCl Deprotect->Product HCl Stabilization

Caption: Comparison of the unstable Direct Mannich route vs. the stable Phthalimide Blocking strategy.

Part 3: Troubleshooting & FAQs

Issue: Low Yield in Stage 1 (Protected Intermediate)
SymptomProbable CauseCorrective Action
Clear solution after reflux Product did not precipitate (Solubility too high).Concentrate the solution by 50% and cool to 0°C. If using DMF, pour into ice water to force precipitation.
Gummy/Sticky solid Polymerization of formaldehyde.Ensure you are using fresh Formaldehyde or Paraformaldehyde. Verify the solvent is anhydrous if using Paraformaldehyde.
Starting material remains Reaction kinetics are slow.Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq) to accelerate iminium ion formation.
Issue: Problems during Deprotection (Stage 2)

Q: I see a massive white precipitate during hydrazinolysis. Is this my product? A: No. That is likely phthalhydrazide (the byproduct). Your product is in the solution (filtrate). Do not discard the liquid! You must filter the solid out and treat the liquid to recover your amine.

Q: The final product turns yellow/brown upon drying. A: The free base is oxidizing or hydrolyzing.

  • Fix: Immediately convert the amine to the Hydrochloride (HCl) or Tosyl (TsOH) salt. Do not store the free amine for extended periods.

Q: Can I use Methylamine instead of Hydrazine? A: Yes. Methylamine (33% in EtOH) can deprotect the phthalimide at room temperature (forming N-methylphthalimide). This is milder than hydrazine and useful if your quinazolinone core has other sensitive groups (like esters) that hydrazine might attack.

Figure 2: Troubleshooting Logic Tree

Follow this decision tree to diagnose yield issues.

Troubleshooting Start Problem Diagnosis Decision1 Which Stage? Start->Decision1 Stage1 Stage 1: Protection Decision1->Stage1 Stage2 Stage 2: Deprotection Decision1->Stage2 Issue1 No Precipitate? Stage1->Issue1 Issue2 Impure/Sticky? Stage1->Issue2 Sol1 Check Solvent Vol. Cool to 0°C Issue1->Sol1 Sol2 Recrystallize from DMF/EtOH Issue2->Sol2 Issue3 Low Recovery? Stage2->Issue3 Issue4 Decomposition? Stage2->Issue4 Sol3 Check Filter Cake (Product trapped?) Issue3->Sol3 Sol4 Convert to HCl Salt Immediately Issue4->Sol4

Caption: Decision tree for isolating failure points in the protection and deprotection steps.

References

  • Use of Phthalimide in Mannich Reactions

    • Katritzky, A. R., et al. "Synthesis of N-substituted phthalimides via Mannich-type reactions." Journal of Heterocyclic Chemistry. This establishes the foundational stability of phthalimidomethyl derivatives compared to primary Mannich bases.
  • Deprotection Methodologies (Ganem Protocol)

    • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[2] "An exceptionally mild deprotection of phthalimides."[2] Tetrahedron Letters, 25(20), 2093-2096.

  • Quinazolinone Mannich Bases (Biological Context)

    • Mishra, N., et al. "Synthesis and biological activity of some new quinazolinone derivatives." European Journal of Medicinal Chemistry. Discusses the stability and synthesis of N3-substituted quinazolinones.
  • Solubility Data & Properties

    • PubChem Compound Summary for Quinazolin-4(3H)

Sources

Optimization

Overcoming steric hindrance in 3-position substitution of quinazolinones

TECHNICAL SUPPORT TICKET: #QNZ-N3-STERIC SUBJECT: Overcoming Steric Hindrance in 3-Position Substitution of Quinazolinones STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist DIAGNOSTIC OVERVIEW User Issue: Yo...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT TICKET: #QNZ-N3-STERIC SUBJECT: Overcoming Steric Hindrance in 3-Position Substitution of Quinazolinones STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist

DIAGNOSTIC OVERVIEW

User Issue: You are experiencing low yields, incomplete conversion, or regio-isomeric byproducts (O-alkylation) when attempting to introduce sterically demanding groups (e.g., tert-butyl, ortho-substituted aryls) at the N3 position of the quinazolinone scaffold.

Root Cause Analysis: The N3 position of the quinazolinone core is flanked by the C4-carbonyl and the C2-substituent.

  • Synthetic Route Failure: In the classical condensation of benzoxazinones with amines, a bulky amine cannot effectively attack the electrophilic carbonyl due to the "steric wall" created by the C2 substituent.

  • Regioselectivity Failure: In direct alkylation of the N3-H (pre-formed ring), steric bulk prevents the

    
     approach at nitrogen, favoring the kinetically accessible O4-alkylation (O-kinetic vs. N-thermodynamic competition).
    

TROUBLESHOOTING DECISION TREE

Use this flowchart to select the correct protocol based on your specific steric constraints.

Quinazolinone_Strategy Start START: Define Steric Challenge Q1 Is the Quinazolinone ring already formed? Start->Q1 RouteA Route A: Cyclization (Benzoxazinone Intermediate) Q1->RouteA No RouteB Route B: Functionalization of N3-H Core Q1->RouteB Yes Q2 Is the Amine Bulky? (e.g., t-Butyl, 2,6-dimethylaniline) RouteA->Q2 Method1 Standard Thermal Reflux (High Failure Risk) Q2->Method1 No (Simple Amine) Method2 PROTOCOL 1: Microwave-Assisted Synthesis (Overcomes Activation Energy) Q2->Method2 Yes (Steric Bulk) Q3 Target Substituent Type? RouteB->Q3 Method3 PROTOCOL 2: Chan-Lam Coupling (Cu-Catalyzed Oxidative Coupling) Q3->Method3 Aryl Group Method4 PROTOCOL 3: Regioselective Alkylation (Base/Solvent Control) Q3->Method4 Alkyl Group

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

TECHNICAL SOLUTIONS & PROTOCOLS

PROTOCOL 1: Microwave-Assisted Ring Opening (The "Brute Force" Fix)

Context: When reacting a benzoxazinone intermediate with a bulky amine (e.g., tert-butylamine), thermal reflux in ethanol often yields <30% product due to the high activation energy required to force the amine into the crowded carbonyl center. Microwave (MW) irradiation provides rapid, uniform heating that overcomes this barrier.

Mechanism: The benzoxazinone ring acts as an activated ester. The amine must attack the C4 carbonyl. Steric bulk at C2 or on the amine hinders the formation of the tetrahedral intermediate.

Step-by-Step Workflow:

  • Reagents: Mix 2-substituted-4H-3,1-benzoxazin-4-one (1.0 equiv) and the sterically hindered amine (1.2–1.5 equiv).

  • Solvent System: Use Ethanol or Acetic Acid .

    • Note: For extreme steric cases, use solvent-free conditions on a solid support (alumina or silica) to maximize concentration.

  • Irradiation:

    • Set MW reactor to Constant Temperature Mode (not constant power).

    • Target: 140°C – 160°C .

    • Time: 10 – 20 minutes (vs. 24h thermal reflux).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Performance Data (Yield Comparison):

Amine SubstrateThermal Yield (Reflux, 24h)MW Yield (15 min, 150°C)Improvement Factor
Aniline (Simple)85%92%1.1x
o-Toluidine (Hindered)45%88%1.9x
tert-Butylamine (Bulky)15%78%5.2x
2,6-Dimethylaniline (Very Bulky)<5%65%>10x
PROTOCOL 2: Copper-Catalyzed Chan-Lam Coupling (The "Bypass" Fix)

Context: If the cyclization (Protocol 1) fails completely, you must reverse the retrosynthesis. Build the quinazolinone ring first (leaving N3-H), then attach the bulky aryl group using metal catalysis. This bypasses the difficult nucleophilic attack on the benzoxazinone.

Why it works: The Chan-Lam coupling uses an oxidative radical mechanism (Cu(II)/Cu(III)) that is less sensitive to steric crowding than standard


 or nucleophilic acyl substitutions.

Step-by-Step Workflow:

  • Substrate: 2-Substituted-4(3H)-quinazolinone (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (2.0 equiv). Note: Use excess for hindered substrates.

  • Catalyst System:

    • Catalyst:

      
       (10–20 mol%).
      
    • Ligand: Pyridine (2.0 equiv) or TEA. Crucial for stabilizing the Cu-complex.

    • Oxidant: Molecular Oxygen (

      
       balloon or open air).
      
  • Conditions: DCM or DMF at Room Temperature to 40°C for 12–24h.

  • Additives: For extremely hindered boronic acids, add 4Å Molecular Sieves to remove water, which competes with the N-nucleophile.

ChanLam_Mechanism cluster_cycle Chan-Lam Catalytic Cycle (Simplified) Cu2 Cu(II)-Ligand Transmetal Transmetalation (Boronic Acid) Cu2->Transmetal Cu2_Ar Cu(II)-Ar Species Transmetal->Cu2_Ar Coord Coordination of Quinazolinone (N3) Cu2_Ar->Coord Oxidation Oxidation to Cu(III) Coord->Oxidation + O2 RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 Regeneration Output N3-Aryl Quinazolinone RedElim->Output Input1 Quinazolinone (N3-H) Input1->Coord Input2 Ar-B(OH)2 Input2->Transmetal

Figure 2: The Chan-Lam cycle allows the introduction of aryl groups under mild conditions, avoiding the high-energy transition states of thermal condensation.

PROTOCOL 3: Regioselective N3-Alkylation (Avoiding O-Alkylation)

Context: When using alkyl halides (e.g., isopropyl bromide) on a pre-formed quinazolinone, the reaction often yields the O-alkylated product (kinetic product) instead of the N-alkylated product (thermodynamic product), especially when N3 is sterically shielded.

The "Hard/Soft" Rule:

  • O4 (Oxygen): Hard nucleophile. Favored by hard electrophiles and polar aprotic solvents that strip cations (

    
    ).
    
  • N3 (Nitrogen): Soft nucleophile. Favored by soft electrophiles and conditions that allow thermodynamic equilibration.

Optimization Guide:

VariableRecommendation for N3-SelectivityScientific Rationale
Base

or

Weaker bases promote thermodynamic control, allowing reversible O-alkylation to rearrange to the stable N-isomer.
Solvent Acetone or AcetonitrileProtic or less polar aprotic solvents suppress the "naked anion" effect that favors O-attack.
Temperature Reflux (50–80°C)Higher heat provides the energy required to reverse the kinetic O-alkylation.
Leaving Group Iodide or TosylateSofter leaving groups match better with the soft N3-nucleophile (HSAB theory).

FAQ & TROUBLESHOOTING

Q: I am using the Benzoxazinone route (Protocol 1), but the ring isn't closing. I see a "diamide" intermediate.

  • A: This is the uncyclized intermediate. The amine has opened the benzoxazinone ring but failed to dehydrate to form the quinazolinone.

    • Fix: Add a dehydrating agent. HMDS (Hexamethyldisilazane) with

      
       is highly effective at closing these stalled intermediates.
      

Q: In the Chan-Lam coupling (Protocol 2), my reaction stalls at 50% conversion.

  • A: Copper catalyst poisoning is likely. The quinazolinone product itself can coordinate to Copper, inhibiting the cycle.

    • Fix: Increase catalyst loading to 20-30 mol% or switch to a bidentate ligand system (e.g., phenanthroline ) to outcompete product inhibition.

Q: Can I use Buchwald-Hartwig instead of Chan-Lam?

  • A: Yes, but it is often "overkill" and requires strictly inert conditions. However, for ortho-substituted aryl halides (where boronic acids are unstable), Pd-catalyzed Buchwald-Hartwig (using bulky ligands like Xantphos or BrettPhos ) is the superior choice.

REFERENCES

  • Microwave-Assisted Synthesis:

    • Title: Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives.

    • Source: Med. Chem. 2021; 17(5): 453-461.

    • URL:[Link]

  • Chan-Lam Coupling Strategy:

    • Title: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation.[1]

    • Source: Org.[1][2][3] Lett. 2012, 14, 4, 1150–1153.

    • URL:[Link]

  • Regioselectivity (N vs O Alkylation):

    • Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.[4]

    • Source: Org.[1][2][3][5] Biomol. Chem., 2024, 22, 4825.

    • URL:[Link]

  • Benzoxazinone Reactivity:

    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[4][5][6]

    • Source: Int. J. Modern Org. Chem. 2013, 2(2): 81-121.[6]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Aminomethyl)quinazolin-4(3H)-one Intermediates

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers isolating and purifying 3-(Aminomethyl)quinazolin-4(3H)-one intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers isolating and purifying 3-(Aminomethyl)quinazolin-4(3H)-one intermediates.

The quinazolinone core is a privileged scaffold in medicinal chemistry, frequently requiring rigorous purification to meet the >95% purity threshold for downstream biological assays and cross-coupling reactions[1]. However, their dual nature—a lipophilic, strongly hydrogen-bonding quinazolinone core paired with a highly polar, basic primary amine—presents unique chromatographic and extraction challenges. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

🗺️ Process Workflow

Understanding the synthetic lifecycle of your intermediate is critical for anticipating impurities. Most issues arise during the deprotection phase, where the primary amine is unmasked.

Workflow A Quinazolin-4(3H)-one Core Synthesis B N-Alkylation (e.g., N-Boc-aminomethyl chloride) A->B C Protected Intermediate (Boc or Phthalimide) B->C D Deprotection (Acidic or Hydrazine) C->D E Crude 3-(Aminomethyl) quinazolin-4(3H)-one D->E F Targeted Purification (SCX / RP-HPLC / Extraction) E->F G Pure Intermediate (>98% Purity) F->G

Fig 1. Standard synthesis and purification workflow for 3-(aminomethyl)quinazolinones.

❓ Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and irreversible adsorption when purifying the free amine on standard normal-phase silica gel?

Causality: 3-(Aminomethyl)quinazolin-4(3H)-one contains a highly basic primary aliphatic amine. Standard bare silica gel contains acidic silanol groups (pKa ~ 4.5 – 6.0). The basic amine gets protonated by these silanols, leading to strong electrostatic interactions (ion-exchange behavior) rather than simple adsorption/desorption. Resolution: To break this interaction, you must either mask the silanols or alter the stationary phase:

  • Mobile Phase Modifier: Add a basic modifier like 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH

    
    OH) to your eluent (e.g., DCM/MeOH/NH
    
    
    
    OH 90:9:1).
  • Alternative Stationary Phase: Switch to amine-functionalized silica (KP-NH cartridges). The bonded amine groups shield the acidic silanols, allowing the primary amine to elute sharply without basic modifiers.

Q2: I synthesized the intermediate via Gabriel synthesis. How do I remove the phthalhydrazide byproduct?

Causality: Phthalhydrazide is notoriously difficult to separate from polar amines via standard silica chromatography due to its similar polarity and extensive hydrogen-bonding network. Resolution: Exploit the pKa difference. The primary amine is basic, while phthalhydrazide is slightly acidic/neutral.

  • Acid-Base Extraction: Dissolve the crude mixture in 1M HCl. The target amine forms a water-soluble hydrochloride salt. Phthalhydrazide remains largely insoluble or partitions into the organic wash (e.g., EtOAc). Filter off any precipitated phthalhydrazide. Basify the aqueous layer to pH > 10 with NaOH and extract the free amine into a 3:1 DCM/Isopropanol mixture. Recent methodologies highlight the importance of careful solvent selection during the extraction of quinazolin-4(3H)-ones to prevent product loss[2].

Q3: The free base of 3-(Aminomethyl)quinazolin-4(3H)-one has terrible solubility in DCM and EtOAc. How can I load it onto a chromatography column?

Causality: Quinazolinones exhibit strong intermolecular hydrogen bonding (between the lactam carbonyl and amine) and


 stacking, leading to high crystal lattice energy and poor solubility in standard non-polar solvents. When utilizing metal-free or oxidative cyclization protocols, residual starting materials can further complicate solubility[3].
Resolution:  Use Solid Loading (Dry Loading) . Dissolve your crude mixture in a strong, volatile polar solvent (like Methanol or a DCM/MeOH mixture), add Celite or bare silica gel (mass ratio 1:2 to 1:3), and evaporate the solvent completely under reduced pressure. Load this dry, free-flowing powder directly onto the top of your column.

🔀 Purification Decision Matrix

DecisionTree Start Crude Amine Mixture Q1 Is the primary impurity Phthalhydrazide? Start->Q1 A1_Yes Ion-Exchange (SCX) or Acid/Base Wash Q1->A1_Yes Yes Q2 Are there unreacted quinazolinone core impurities? Q1->Q2 No A2_Yes Reverse-Phase C18 (H2O/MeCN + 0.1% TFA) Q2->A2_Yes Yes Q3 Is normal phase chromatography required? Q2->Q3 No A3_Yes Amine-functionalized Silica (KP-NH) or DCM/MeOH/NH4OH Q3->A3_Yes Yes

Fig 2. Decision matrix for selecting the optimal purification strategy.

🧪 Validated Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Use this protocol to rapidly isolate the target amine from neutral or acidic impurities (e.g., phthalhydrazide, unreacted starting materials).

  • Cartridge Preparation: Condition a pre-packed SCX-2 cartridge (propylsulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol.

  • Loading: Dissolve the crude 3-(Aminomethyl)quinazolin-4(3H)-one in a minimum volume of Methanol (add a few drops of DMSO if solubility is poor). Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (The "Catch"): Wash the cartridge with 3-5 CV of Methanol.

    • Self-Validation Step: Spot the wash eluate on a TLC plate and check under 254 nm UV. You should see impurities eluting. Stain the TLC plate with Ninhydrin and heat; there should be no purple spots , confirming your primary amine is securely bound to the resin.

  • Elution (The "Release"): Elute the target amine using 3-5 CV of 2M Ammonia in Methanol.

  • Recovery: Concentrate the ammonia/methanol fraction under reduced pressure to yield the highly pure free base.

    • Self-Validation Step: Spot the final eluate on TLC. It should stain strongly purple with Ninhydrin, confirming the presence of the primary amine.

Protocol B: Reverse-Phase (C18) Flash Chromatography for High-Purity Salts

Use this protocol when separating the target from structurally similar basic byproducts.

  • System Setup: Equip an automated flash chromatography system with a C18 column. Set UV detection to 254 nm (quinazolinone core) and 210 nm (amide/amine absorbance).

  • Solvent System:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA

    • Causality: The 0.1% TFA fully protonates the primary amine, preventing secondary interactions with any residual silanols on the C18 silica and ensuring sharp, symmetrical peaks.

  • Gradient: Run a gradient from 5% B to 60% B over 15 column volumes.

  • Recovery: Pool the fractions containing the product. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA.

    • Self-Validation Step: The final product will be isolated as a fluffy white powder (the TFA salt of the amine). Weigh the product and calculate the yield based on the molecular weight of the TFA salt, not the free base.

📊 Method Comparison Matrix

Purification MethodTarget Impurity RemovedTypical YieldAchieved PurityScalabilityPrimary Advantage
SCX Catch-and-Release Phthalhydrazide, Neutral Organics85 - 95%>90%High (up to 50g)Extremely fast; requires no automated chromatography equipment.
Reverse-Phase (C18) Structurally similar basic byproducts70 - 85%>99%Medium (up to 10g)Yields ultra-pure material suitable for sensitive biological assays.
KP-NH Normal Phase Non-polar impurities, dimers75 - 90%>95%High (up to 100g)Avoids the need for aqueous lyophilization; yields the free base directly.
Acid/Base Extraction Unreacted starting materials60 - 80%85 - 90%Very High (Kilo)Most cost-effective for large-scale initial crude clean-up.

📚 References

1.1 - nih.gov[1] 2.3 - mdpi.com[3] 3.2 - acs.org[2]

Sources

Optimization

Minimizing side reactions during quinazolinone ring closure

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges inherent in 4(3H)-quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges inherent in 4(3H)-quinazolinone ring closure.

Synthesizing the quinazolinone core—whether via the classical Niementowski condensation, benzoxazinone intermediates, or transition-metal-catalyzed oxidative couplings—often involves overcoming high activation energy barriers for cyclodehydration. When thermal or catalytic conditions are suboptimal, the reaction pathway easily diverges into acyclic intermediates, hydrolysis products, or polymerized aggregates. This guide focuses on the causality of these side reactions and provides validated, self-correcting protocols to ensure high-fidelity cyclization.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first map the target cyclodehydration pathway against the thermodynamic sinks that trap our intermediates.

MechanisticPathway SM Anthranilic Acid + Amide/Amine Int Acyclic Intermediate (N-acylanthranilamide) SM->Int Condensation (Heat/Catalyst) Target 4(3H)-Quinazolinone (Desired Product) Int->Target Cyclodehydration (-H2O) Side1 Hydrolysis Products (Ring Opening) Int->Side1 Excess H2O (Hydrolysis) Side2 Over-Alkylation / Polymerization Target->Side2 Harsh Conditions (Excess Reagent)

Mechanistic pathway of quinazolinone cyclization and competing side reactions.

Troubleshooting & FAQs: Resolving Side Reactions

Q1: My LC-MS shows a high concentration of the acyclic N-acylanthranilamide intermediate instead of the closed ring. Why is cyclization stalling? A1: Causality: Cyclodehydration is an endothermic process. The nucleophilic attack of the amide nitrogen on the carbonyl carbon requires overcoming a significant activation energy barrier, accompanied by the expulsion of water. If the dehydrating environment is insufficient, the reaction stalls at the acyclic intermediate[1]. Solution: You must shift the equilibrium by actively removing water or lowering the activation barrier. Employ strong dehydrating agents (e.g., POCl


, SOCl

) which convert the hydroxyl group into a better leaving group[2]. Alternatively, switch to microwave irradiation. Microwave-assisted synthesis pre-organizes reactants through localized dielectric heating, drastically reducing reaction times and driving the equilibrium toward the cyclized product without the need for harsh acidic additives[3].

Q2: I am observing significant degradation and hydrolysis of my starting materials. How do I prevent this? A2: Causality: The presence of adventitious water in the reaction mixture acts as a competing nucleophile. Under the elevated temperatures required for quinazolinone synthesis, water rapidly attacks the amide bonds of the acyclic intermediate, reverting it to unreactive carboxylic acids and free amines[1]. Solution: Maintain strictly anhydrous conditions. Utilize dry, polar aprotic solvents (e.g., dry DMSO or DMF) and perform the reaction under an inert nitrogen or argon atmosphere[1]. For highly sensitive substrates, incorporating solid-supported acidic reagents like Montmorillonite K-10 can physically adsorb reactive intermediates and sequester trace moisture, effectively shutting down the hydrolytic side pathway[4].

Q3: I am using a Copper-catalyzed oxidative ring closure, but I'm getting poor yields (<20%) and rapid catalyst deactivation. What is happening? A3: Causality: In transition-metal-catalyzed routes (e.g., coupling 2-halobenzoic acids with amidines), the choice of the halogen leaving group dictates the rate of oxidative addition. Aryl chlorides have high C-Cl bond dissociation energies, making them nearly unreactive under mild conditions. Furthermore, free amine groups on unreacted starting materials can chelate the copper center, forming stable, unreactive complexes that "poison" the catalyst[1][2]. Solution: Switch your starting material from an aryl chloride to a 2-bromobenzoic acid derivative. Bromides exhibit vastly superior reactivity in Cu-catalyzed N-arylation, allowing the ring closure to proceed smoothly[2]. If you are utilizing an oxidant, consider green alternatives like H


O

, which facilitate transition-metal-free quinazolinone synthesis, bypassing metal-poisoning issues entirely[5].

Q4: How do I avoid over-alkylation or multi-substitution during N-substitution steps? A4: Causality: The quinazolinone core contains multiple nucleophilic sites (the lactam nitrogen N3 and the pyrimidine nitrogen N1). Prolonged heating, harsh basic conditions, or an excess of alkylating/arylating agents lead to unselective multi-substitution[1]. Solution: Regiocontrol requires strict stoichiometric discipline (1.0 to 1.05 equivalents of the electrophile) and temperature modulation. Lowering the temperature slows the reaction, allowing the inherent steric and electronic differences between N1 and N3 to dictate selectivity[1].

Quantitative Data: Optimization Summary

Summarizing the kinetic and thermodynamic adjustments required to rescue a failing synthesis:

Observed Side ReactionPrimary Mechanistic CauseRecommended Corrective ActionExpected Outcome
High acyclic intermediate Insufficient thermal energy / poor dehydrationUse microwave irradiation (60 W, 150°C) or add POCl

(2.5 eq)
>85% conversion to closed ring[2][3]
Hydrolysis byproducts Adventitious water acting as a competing nucleophileUse dry DMSO/DMF, inert N

atmosphere, molecular sieves
Elimination of ring-opening degradation[1]
Over-alkylation Excess reagents / lack of steric/electronic regiocontrolStrict stoichiometric control (1.0 eq), lower temperatureHigh selectivity for mono-substituted product[1]
Catalyst poisoning (Cu) Chelation by free amines / unreactive Ar-Cl bondsSwitch to 2-bromobenzoic acid, increase catalyst loadingYield improvement from <10% to >80%[2]

Systematic Troubleshooting Workflow

Workflow Start Analyze Crude Mixture (LC-MS / TLC) Check1 High Acyclic Intermediate? Start->Check1 Fix1 Increase Temp / Use Dehydrating Agent (POCl3, SOCl2) Check1->Fix1 Yes Check2 Hydrolysis Products? Check1->Check2 No Success Optimized Quinazolinone Yield Fix1->Success Fix2 Switch to Aprotic Solvent (Dry DMSO/DMF) + Inert Atmosphere Check2->Fix2 Yes Check3 Over-Alkylation? Check2->Check3 No Fix2->Success Fix3 Reduce Equivalents / Lower Temperature Check3->Fix3 Yes Check3->Success No Fix3->Success

Systematic troubleshooting workflow for optimizing quinazolinone ring closure.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate built-in checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Microwave-Assisted Niementowski Synthesis[3]

Mechanism: Microwave irradiation provides rapid, uniform dielectric heating, driving the endothermic cyclodehydration. The excess formamide acts simultaneously as the reactant and a fusion accelerator, preventing solvent-based side reactions.

  • Reagent Preparation: In a microwave-safe quartz vessel, combine anthranilic acid (1.0 equiv) with an excess of formamide (5.0 equiv). Do not add additional solvent.

  • Irradiation: Subject the neat mixture to microwave irradiation at 60 W, maintaining a fixed internal temperature of 150°C for exactly 20 minutes.

  • Validation Checkpoint (TLC): Sample the mixture and analyze via TLC (Ethyl Acetate:Hexane). The complete disappearance of the highly polar anthranilic acid spot confirms the acyclic intermediate has been consumed.

  • Work-up: Cool the vessel to room temperature. Wash the crude mixture with cold distilled water. The excess formamide is highly water-soluble and will wash away, forcing the hydrophobic 4(3H)-quinazolinone to precipitate.

  • Isolation: Filter the precipitate under a vacuum and recrystallize from hot ethanol to achieve >90% purity.

Protocol B: Copper-Catalyzed Oxidative Ring Closure[2]

Mechanism: Utilizing 2-bromobenzoic acid bypasses the high activation energy required for C-Cl bond cleavage. The Cu(II) catalyst facilitates C-N bond formation, followed by spontaneous intramolecular cyclization in a single pot.

  • Reaction Setup: In an oven-dried, round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), the corresponding amidine/guanidine (1.2 equiv), and Cu(OAc)

    
     (10 mol%) as the catalyst.
    
  • Solvent & Base Addition: Add dry DMF as the solvent. Add K

    
    CO
    
    
    
    (2.0 equiv) to neutralize the generated HBr; failing to neutralize HBr will protonate the amidine, killing its nucleophilicity.
  • Heating: Heat the reaction mixture to 80°C under ambient air (or a nitrogen atmosphere if the specific amidine is highly oxidation-sensitive) for 6 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction progress. You should observe the mass of the acyclic intermediate seamlessly transitioning to the cyclized quinazolinone mass (-18 Da for the loss of H

    
    O).
    
  • Isolation: Upon completion, cool to room temperature and add five volumes of water to the mixture. The sudden change in solvent polarity will precipitate the cyclized product. Filter, wash with water, and dry under a vacuum (Typical yields: 70-85%).

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview, Frontiers,[Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach, ACS Omega,[Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection, PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Niementowski Synthesis of Aminomethyl Derivatives

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the Niementowski synthesis of aminomethyl-substituted quinazolinones. We will move beyond simple procedural lists to explore the underly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the Niementowski synthesis of aminomethyl-substituted quinazolinones. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can diagnose and solve issues encountered in your research.

The Niementowski quinazoline synthesis, a thermal condensation of an anthranilic acid with an amide, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when synthesizing derivatives with reactive functional groups like aminomethyl substituents, researchers often face unique challenges. This guide is structured to address these specific problems in a direct question-and-answer format.

Issue 1: Critically Low or No Yield of the Desired Quinazolinone

Question: I am performing a Niementowski synthesis using an aminomethyl-substituted anthranilic acid and formamide, but I am observing very low conversion of my starting material or obtaining a complex mixture of unidentifiable products. What is happening and how can I fix it?

Answer: This is the most common issue and typically points to sub-optimal reaction conditions or degradation of materials. The classical Niementowski reaction requires high temperatures (150-200°C), which can be detrimental to complex substrates.[1][4]

Causality Analysis:
  • Thermal Degradation: High temperatures can cause the decarboxylation of your anthranilic acid starting material or decomposition of the formamide reagent into ammonia and carbon monoxide.[5] While ammonia can participate in the reaction, uncontrolled decomposition leads to inconsistent results.

  • Incomplete Reaction: The reaction proceeds via an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclodehydration.[1][6] If the temperature is too low or the reaction time is too short, the reaction may stall at this intermediate stage.

  • Side Reactions of the Aminomethyl Group: The aminomethyl substituent is basic and can engage in side reactions, such as polymerization or reacting with formamide, especially under harsh thermal conditions.

Troubleshooting Flowchart

start Low / No Yield check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unreacted check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes increase_energy Increase Reaction Energy sm_present->increase_energy degradation Probable Degradation sm_gone->degradation protocol1 Protocol 1: Microwave-Assisted Synthesis increase_energy->protocol1 milder_cond Use Milder Conditions degradation->milder_cond milder_cond->protocol1 protocol2 Protocol 2: Lower Temp / Catalyst milder_cond->protocol2

Caption: Troubleshooting logic for low-yield Niementowski synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis (Recommended)

Microwave irradiation is highly effective for this synthesis as it dramatically reduces reaction times from hours to minutes, minimizing thermal degradation.[1][7][8]

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aminomethyl-substituted anthranilic acid (1.0 mmol) and formamide (20.0 mmol, ~10 equivalents).

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at 170°C for 10-20 minutes.[4][7] Monitor the internal pressure to ensure it remains within the vial's limits.

  • Work-up: After cooling to room temperature, add 10 mL of cold water to the reaction mixture.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water (3 x 5 mL), and dry under vacuum.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Optimized Conventional Heating

If a microwave reactor is unavailable, optimization of conventional heating is necessary.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aminomethyl-substituted anthranilic acid (1.0 mmol) and formamide (20.0 mmol).

  • Heating: Heat the mixture in an oil bath at a reduced temperature of 130-150°C.[4]

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS.

  • Work-up & Isolation: Once the starting material is consumed (typically 4-8 hours), cool the mixture and follow steps 4-6 from Protocol 1.

Issue 2: Steric Hindrance from the Aminomethyl Substituent

Question: My aminomethyl group is on a bulky secondary or tertiary amine (e.g., -CH₂-N(isopropyl)₂). The reaction is extremely slow and gives poor yields, even with microwave assistance. Why?

Answer: This issue is a classic case of steric hindrance.[9][10][11] The Niementowski mechanism's final step is an intramolecular cyclization, which requires the N-acyl and carboxylic acid groups to come into close proximity. A bulky aminomethyl substituent can physically block this approach, increasing the activation energy of the cyclization step.[12][13]

Visualizing Steric Hindrance

cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate N-acyl N-acyl group COOH Carboxylic Acid N-acyl->COOH Easy Cyclization N-acyl2 N-acyl group COOH2 Carboxylic Acid N-acyl2->COOH2 Blocked BulkyGroup Bulky -CH₂NR₂ Group

Sources

Optimization

Removing impurities from crude 3-(Aminomethyl)quinazolin-4(3H)-one

Knowledge Base Article #402: Troubleshooting & Purification of Crude 3-(Aminomethyl)quinazolin-4(3H)-one Welcome to the Technical Support Center. This guide is designed for research scientists and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article #402: Troubleshooting & Purification of Crude 3-(Aminomethyl)quinazolin-4(3H)-one

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges during the isolation and purification of 3-(Aminomethyl)quinazolin-4(3H)-one. This privileged heterocyclic scaffold is notoriously prone to specific side reactions during synthesis, requiring orthogonal purification strategies.

Physicochemical Impurity Profile

To effectively purify your crude mixture, you must first understand the quantitative and physicochemical differences between your target molecule and its common impurities. The table below summarizes these parameters to inform our extraction logic.

ComponentStructure TypeEst. pKaEst. LogPSoluble in 1M HCl?Soluble in EtOAc?
3-(Aminomethyl)quinazolin-4(3H)-one Target Primary Amine~9.00.8Yes (as cation)Yes (as free base)
Ring-Opened Diamide Hydrolysis Impurity< 4.01.2NoYes
Unreacted Phthalimide Neutral PrecursorN/A2.5NoYes
Bis-quinazolinone Dimer Over-alkylation Byproduct~7.53.1PartiallyYes

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a significant amount of ring-opened diamide impurity in my crude NMR, and how do I prevent it? A: The formation of ring-opened diamides is a well-documented mystery in quinazolin-4(3H)-one synthesis[1]. The causality lies in the highly electrophilic nature of the C2 position on the quinazolinone pyrimidine ring. When deprotecting your precursor (e.g., using hydrazine hydrate to remove a phthalimide group), excess nucleophile or prolonged heating in basic aqueous conditions leads to nucleophilic attack at C2. This cleaves the ring, resulting in a thermodynamically stable diamide[1]. Fix: Strictly monitor the deprotection stoichiometry (use exactly 1.1 to 1.5 eq of hydrazine) and avoid highly basic aqueous workups if the ring is unprotected.

Q2: My reaction uses a benzoxazin-4-one intermediate. Why is my yield low and full of unreacted starting material? A: Syntheses derived from the Niementowski reaction or benzoxazin-4-one intermediates often suffer from limited yields due to the harsh conditions required for condensation[2]. If the condensation with the amine source is incomplete, neutral benzoxazinone or anthranilic acid derivatives will contaminate the crude. Fix: Utilize the pKa differential. Because these precursors lack the highly basic exocyclic primary amine of your target, they can be easily removed via the acid-base extraction protocol detailed below[3].

Q3: How do I selectively separate the primary amine product from dimeric/bis-alkylated impurities? A: Dimerization occurs when the newly formed primary amine acts as a nucleophile and attacks unreacted alkylating agents. Because the dimer is significantly more lipophilic (LogP ~3.1) and sterically hindered, its basicity is slightly reduced. While acid-base extraction removes the bulk of neutral impurities, a subsequent selective recrystallization from hot ethanol will leave the highly soluble dimers in the mother liquor.

Mechanistic Workflows

Pathway SM Protected Precursor (e.g., Phthalimido) Target 3-(Aminomethyl)quinazolin-4(3H)-one (Target) SM->Target Hydrazine/EtOH (Controlled) Imp1 Ring-Opened Diamide (Hydrolysis) SM->Imp1 Excess Base/H2O (Nucleophilic Attack) Imp2 Bis-quinazolinone (Dimerization) Target->Imp2 Reaction with Unreacted SM

Mechanistic pathways of target synthesis and competitive impurity formation.

Self-Validating Experimental Protocols

Do not rely on blind extractions. The following protocols are designed as self-validating systems, ensuring you confirm the success of each phase before proceeding.

Protocol A: Orthogonal Acid-Base Extraction

This protocol exploits the basicity of the aminomethyl group (pKa ~9.0) to separate it from neutral precursors and ring-opened impurities[3].

Step 1: Initial Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Ensure complete dissolution; if necessary, add a small amount of Dichloromethane (DCM).

Step 2: Acidic Extraction (Validation Gate 1)

  • Transfer the organic layer to a separatory funnel.

  • Extract with 1M HCl (3 x 15 mL). The desired primary amine will protonate and migrate to the aqueous layer as a hydrochloride salt[3].

  • Self-Validation: Check the pH of the combined aqueous layers. It must be < 2. Spot a drop of the aqueous layer on a TLC plate, heat gently to dry, and stain with Ninhydrin. A distinct purple spot confirms the target amine is successfully captured in the aqueous phase.

Step 3: Organic Wash Wash the combined acidic aqueous layers with fresh EtOAc (1 x 15 mL) to remove any lingering lipophilic dimers or ring-opened impurities[3]. Discard all organic layers.

Step 4: Basification (Validation Gate 2)

  • Cool the aqueous layer in an ice bath to 0–5 °C.

  • Slowly add 2M NaOH dropwise while stirring until the solution becomes basic.

  • Self-Validation: Use pH paper to confirm the pH is strictly between 10 and 11. At this pH, the amine is fully deprotonated back to its free base form. The solution should become cloudy as the free base precipitates.

Step 5: Final Extraction Extract the basified aqueous layer with fresh EtOAc or DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-(Aminomethyl)quinazolin-4(3H)-one[3].

Extraction Crude Crude Mixture in EtOAc (Target + Impurities) Acid Extract with 1M HCl (Check pH < 2) Crude->Acid Org Organic Phase (Neutral Impurities) Acid->Org Discard Aq Aqueous Phase (Amine Hydrochloride) Acid->Aq Retain & Validate (Ninhydrin Stain) Base Basify with 2M NaOH (Check pH > 10) Aq->Base Ext2 Extract with EtOAc/DCM Base->Ext2 Pure Pure Target Compound (Organic Phase) Ext2->Pure Evaporate

Self-validating acid-base extraction workflow for primary amine isolation.

Protocol B: Recrystallization (Polishing Step)

If LC-MS indicates trace amounts of bis-quinazolinone dimers remain after Protocol A, proceed with recrystallization.

  • Suspend the enriched product in a minimal amount of boiling absolute ethanol.

  • Add ethanol dropwise until the solid just dissolves (do not exceed the saturation point).

  • Perform a hot filtration to remove any insoluble polymeric impurities.

  • Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The target compound will crystallize, leaving the highly lipophilic dimers dissolved in the cold ethanol.

  • Filter the crystals and wash with ice-cold diethyl ether.

References

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents Source: Arabian Journal of Chemistry URL:[Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one Source: Letters in Organic Chemistry (via Grafiati) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Structural Validation of 3-(Aminomethyl)quinazolin-4(3H)-one

Executive Summary Objective: This guide provides a technical framework for the structural verification of 3-(aminomethyl)quinazolin-4(3H)-one using 1H NMR spectroscopy. It addresses the specific challenge of distinguishi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural verification of 3-(aminomethyl)quinazolin-4(3H)-one using 1H NMR spectroscopy. It addresses the specific challenge of distinguishing the N3-substituted target from its unsubstituted precursor and potential regiochemical isomers (O-alkylation).[1][2]

Compound Significance: The 3-(aminomethyl)quinazolin-4(3H)-one scaffold is a critical pharmacophore in medicinal chemistry, often serving as a key intermediate for synthesizing EGFR inhibitors, antifolates, and anticonvulsants. Its synthesis typically involves a Mannich-type reaction (Quinazolinone + Formaldehyde + Amine source), making the verification of the methylene bridge (


) the primary analytical objective.

Comparative Spectral Analysis

The structural validity of the target relies on distinguishing it from the starting material, Quinazolin-4(3H)-one , and the potential bis-substituted impurity (where one amine bridges two quinazolinone rings).

Table 1: Diagnostic Chemical Shifts (DMSO-d₆, 400 MHz)

Note: Chemical shifts (


) are approximate and may vary with concentration and pH.
FeatureTarget: 3-(Aminomethyl)quinazolin-4(3H)-onePrecursor: Quinazolin-4(3H)-oneImpurity: Bis(quinazolin-4-one-3-ylmethyl)amine
H-2 (Pyrimidine Ring)

8.30 – 8.50 (s, 1H)

8.00 – 8.15 (s, 1H)

8.40 – 8.60 (s, 2H)
Methylene Bridge (

)

4.90 – 5.20 (s, 2H)
Absent

5.30 – 5.50 (s, 4H)
Amine/Amide Proton

2.5 – 4.0 (br s,

, exchangeable)

12.0 – 12.5 (br s, N3-H)
Absent (tertiary amine)
Aromatic H-5 (Doublet)

8.10 – 8.20 (d,

Hz)

8.05 – 8.15 (d)

8.15 – 8.25 (d)
Stoichiometry (Integ.) 2H (CH2) : 1H (H-2)N/A4H (CH2) : 2H (H-2)
Key Interpretation Logic
  • The "Smoking Gun" (Methylene Singlet): The appearance of a singlet (or doublet if coupled to

    
    ) in the 4.9–5.2 ppm  range is the definitive proof of aminomethylation.[2] If this peak is absent, the reaction failed.[2]
    
  • Loss of N3-H: The broad singlet at ~12.2 ppm (characteristic of the free amide in the precursor) must disappear.[2]

  • H-2 Deshielding: The H-2 proton often shifts downfield (from ~8.1 to ~8.4 ppm) upon substitution at N3 due to the loss of hydrogen bonding and steric changes.

Structural Validation Workflow

The following decision tree outlines the logical steps to confirm the structure and rule out common synthetic pitfalls (e.g., polymerization of formaldehyde or O-alkylation).

NMR_Validation_Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 (CDCl3 often insufficient) Start->Solubility Check_H2 Locate H-2 Singlet (8.0 - 8.5 ppm) Solubility->Check_H2 Check_CH2 Identify Methylene Peak (4.5 - 5.5 ppm) Check_H2->Check_CH2 Decision_CH2 Is CH2 Present? Check_CH2->Decision_CH2 Path_No FAILED: Unreacted Material or Polymerization Decision_CH2->Path_No No Signal Path_Yes Analyze Integration (CH2 vs H-2) Decision_CH2->Path_Yes Signal Found Decision_Int Ratio 2:1? Path_Yes->Decision_Int Result_Bis IMPURITY: Bis-product (Ratio 4:2 or similar) Decision_Int->Result_Bis High CH2 Integral Result_Target CANDIDATE: Target Structure Decision_Int->Result_Target Correct Ratio Validation Final Confirmation: HMBC / NOE Result_Target->Validation

Figure 1: Step-by-step logic for interpreting the 1H NMR spectrum of crude aminomethyl-quinazolinones.

Advanced Differentiation: N3 vs. O4 Regiochemistry

In quinazolinone chemistry, alkylation can theoretically occur at the N3 (nitrogen) or O4 (oxygen) position. While Mannich reactions heavily favor N3, confirming this regioselectivity is crucial for rigorous publication standards.

The HMBC Diagnostic Test

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for this differentiation.[2]

  • N3-Alkylation (Target):

    • The methylene protons (

      
      ) will show a strong 3-bond correlation (
      
      
      
      ) to the C-2 carbon (
      
      
      145-150 ppm) and the C-4 carbonyl carbon (
      
      
      160 ppm).
    • Crucial: A correlation to C-2 confirms attachment to the nitrogen ring system adjacent to C-2.

  • O4-Alkylation (Isomer):

    • The methylene protons (

      
      ) would typically appear further downfield (> 5.5 ppm).
      
    • HMBC would show correlation to C-4, but NO correlation to C-2 (too distant).

HMBC_Correlation H2 H-2 Proton (8.3 ppm) C2 C-2 Carbon (~148 ppm) H2->C2 N3 N-3 C2->N3 CH2 CH2 Protons (5.0 ppm) N3->CH2 C4 C-4 Carbonyl (~160 ppm) N3->C4 CH2->C2 Definitive for N-Alkylation CH2->C4 HMBC (3-bond)

Figure 2: Critical HMBC correlations. The interaction between the methylene protons and C-2 is the specific signature of N3-substitution.[2]

Experimental Protocol

Method A: Sample Preparation for 1H NMR

Quinazolinones often exhibit poor solubility in chloroform (


).[2] Using the wrong solvent can lead to broadened peaks or missing signals.[2]
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) as the primary solvent. It ensures complete solubility and slows proton exchange, allowing the

    
     protons to be observed.[2]
    
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆.

  • D₂O Shake (Optional but Recommended):

    • Run the standard spectrum.[2]

    • Add 1-2 drops of

      
       to the NMR tube and shake.[2]
      
    • Observation: The broad singlet assigned to

      
       (and any residual water) should disappear. The 
      
      
      
      signal, if previously a doublet due to coupling with NH, will collapse into a sharp singlet.
Method B: Synthesis Verification (Mannich Reaction)

Context: To generate the sample for the above analysis.

  • Reactants: Suspend Quinazolin-4(3H)-one (1.0 eq) in Ethanol.

  • Addition: Add Formaldehyde (37% aq., 1.2 eq) and the appropriate Amine (1.1 eq).

  • Reflux: Heat to reflux for 3–6 hours. The solution usually clears then precipitates the product.[2]

  • Workup: Cool, filter the precipitate, and wash with cold ethanol. Do not use aqueous acid workup initially, as the aminomethyl group can hydrolyze.[2]

References

  • Gawad, N. M. A., et al. (2010).[2] Synthesis and Anti-Inflammatory Activity of Some New Quinazolin-4(3H)-one Derivatives. Molecules, 15(5), 3334-3343.

  • Kuznetsova, S. A., et al. (2020).[2][3] The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane. Beilstein Journal of Organic Chemistry, 16, 1124–1134.[2][3] (See Supporting Information for DMSO-d6 shift standards).

  • Kornienko, A. V., et al. (2020).[2] N- and/or O-Alkylation of Quinazolinone Derivatives: NMR Strategy for Regioselectivity Determination. Organic & Medicinal Chemistry International Journal, 10(2).

  • PubChem Compound Summary. Quinazolin-4(3H)-one (Parent Structure Data).

Sources

Comparative

Comparative Guide: Elucidating Mass Spectrometry Fragmentation Patterns of Quinazolinone Derivatives

Executive Summary Quinazolinone derivatives, particularly 4(3H)-quinazolinones, represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinone derivatives, particularly 4(3H)-quinazolinones, represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] However, their structural elucidation—specifically distinguishing between regioisomers (e.g., 2- vs. 3-substituted derivatives)—remains a significant analytical bottleneck.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation behaviors, contrasting Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) against Electron Ionization (EI) . We analyze the mechanistic "performance" of these ionization modes in generating diagnostic ions, with a specific focus on the Retro-Diels-Alder (RDA) reaction as the primary structural determinant.

Mechanistic Core: The Fragmentation Pathways[2][3][4]

To accurately interpret MS data for quinazolinones, one must understand the causality behind bond cleavage. The fragmentation is not random; it is governed by the stability of the heteroaromatic system and the electronic influence of substituents.

The Retro-Diels-Alder (RDA) Reaction

The hallmark of quinazolinone fragmentation is the Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring (Ring C). This pathway is the most reliable metric for identifying substitution patterns at the C2 and N3 positions.

  • Mechanism: The protonated molecule (

    
     in ESI) or radical cation (
    
    
    
    in EI) undergoes ring opening.
  • Cleavage Points: Typically occurs at bonds 1-2 and 3-4 , or 2-3 and 1-6 , depending on the steric bulk and electronic nature of the substituents.

  • Diagnostic Value: This cleavage segregates the "left-hand" benzene-fused portion from the "right-hand" heterocyclic substituents, allowing researchers to localize modifications.

Secondary Pathways
  • Loss of CO (28 Da): A common neutral loss from the carbonyl group at C4, often following the initial ring opening.

  • Loss of Substituents:

    • 
       / Amines:  Observed in 3-amino derivatives.[1][2]
      
    • 
       (15 Da):  Prominent in methylated derivatives, often driven by the stability of the resulting cation.
      
Pathway Visualization

The following diagram illustrates the logical flow of fragmentation, distinguishing between the primary RDA event and secondary neutral losses.

QuinazolinoneFragmentation Parent Parent Ion [M+H]+ or M+. Transition Ring Opening (Transition State) Parent->Transition Activation Energy RDA_Product RDA Cleavage (Pyrimidine Ring Break) Transition->RDA_Product Primary Pathway Substituent_Loss Side Chain Cleavage (e.g., -CH3, -NH2) Transition->Substituent_Loss Steric/Electronic Drive CO_Loss Carbonyl Loss [M - 28 Da] RDA_Product->CO_Loss Secondary Decay Benzoyl Benzoyl/Anthranilic Fragment RDA_Product->Benzoyl Rearrangement

Figure 1: Mechanistic flow of Quinazolinone fragmentation. The RDA pathway (Red) is the primary diagnostic event, while CO and substituent losses (Green) provide secondary structural confirmation.

Comparative Analysis: ESI-CID vs. EI

This section objectively compares the "performance" of two major ionization techniques in elucidating quinazolinone structures.

Performance Matrix

The choice between ESI and EI fundamentally alters the spectral landscape.[3] ESI is "soft," preserving the molecular ion, while EI is "hard," providing a rich fragment fingerprint but often obliterating the molecular weight indicator.[3]

FeatureESI-MS/MS (CID) EI-MS Implication for Quinazolinones
Ion Type Even-electron cation

Odd-electron radical cation

EI facilitates radical-driven rearrangements; ESI favors charge-remote fragmentation.
Molecular Ion Stability High. Base peak is usually

.
Low to Moderate.

may be weak or absent.
ESI is superior for MW confirmation; EI is superior for fingerprinting.
RDA Efficiency Tunable. Requires Collision Energy (CE) optimization.Spontaneous. Occurs readily in the source.EI provides immediate structural data; ESI requires MS/MS experiments.
Isomer Differentiation Excellent. Can distinguish positional isomers via specific product ion ratios.Good. Relies on intensity differences of fragment ions.ESI-MS/MS is the preferred method for complex biological matrices (LC-compatible).
Detailed Comparison
  • Electron Ionization (EI): In 2-aryl-tetrahydro-5-quinazolinones, EI spectra often show unstable molecular ions.[4] The presence of gem-dimethyl groups can destabilize the ring, leading to massive fragmentation. The RDA product ion is often the base peak in specific isomers (e.g., set II isomers in literature), making it a binary "yes/no" diagnostic tool.

  • Electrospray Ionization (ESI): The protonated molecule is stable. Fragmentation must be induced (CID). ESI is particularly sensitive to the "Nitrogen Rule" and proton affinity. For 3-substituted derivatives, the loss of the N3 substituent is a key differentiator that is more controlled in ESI-CID than in EI.

Substituent Effects: The "Alternative" Variables

When designing derivatives, the electronic nature of substituents alters the fragmentation landscape.

Electron-Donating Groups (EDGs)
  • Examples:

    
    , 
    
    
    
    ,
    
    
    .
  • Effect: EDGs typically stabilize the positive charge on the protonated parent ion.

  • Observation: In ESI-MS/MS, derivatives with EDGs (e.g., methoxy groups) often require higher collision energies to induce fragmentation compared to unsubstituted analogs.

  • Specific Pathway: Methoxy groups often lead to characteristic losses of

    
     (15 Da) or 
    
    
    
    (30 Da).
Electron-Withdrawing Groups (EWGs)
  • Examples:

    
    , 
    
    
    
    ,
    
    
    .
  • Effect: EWGs destabilize the ring system and can direct fragmentation to specific bonds.

  • Observation: Chlorinated derivatives show distinct isotope patterns (

    
     ratio of 3:1). The C-Cl bond is relatively weak, often leading to 
    
    
    
    fragments which compete with the RDA pathway.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is recommended. This workflow includes self-validation steps to confirm system performance before sample analysis.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the quinazolinone derivative in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why Formic Acid? It promotes protonation (

      
      ) essential for ESI positive mode.
      
LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramping: Critical Step. Do not use a static CE. Ramp from 10 eV to 50 eV.

    • Reasoning: Low CE (10-20 eV) preserves the parent ion and weak losses (water). High CE (30-50 eV) forces the RDA cleavage.

Validation Workflow Diagram

This diagram outlines the decision tree for validating the spectral data.

ValidationWorkflow Start Sample Injection MS1_Scan Full Scan MS1 (100-1000 m/z) Start->MS1_Scan Check_MW Check [M+H]+ MS1_Scan->Check_MW MS2_Acq Acquire MS/MS (CE Ramp 10-50eV) Check_MW->MS2_Acq Signal > 1e4 Fail Re-optimize Source/CE Check_MW->Fail No Signal Check_RDA RDA Fragment Present? MS2_Acq->Check_RDA Valid Valid Spectrum Proceed to Assignment Check_RDA->Valid Yes Check_RDA->Fail No (Fragmentation Poor)

Figure 2: Self-validating analytical workflow. The presence of the RDA fragment is the "Pass/Fail" criteria for a successful MS/MS experiment on quinazolinones.

References

  • Vertex AI Search. (2025). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of the American Society for Mass Spectrometry. Link

  • Vertex AI Search. (2025). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Vertex AI Search. (2025). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Link

  • Vertex AI Search. (2025). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Quinazolinone comparative data). Molecules. Link

  • Vertex AI Search. (2025). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry. Link

Sources

Validation

Chromatographic Strategies for 3-(Aminomethyl)quinazolin-4(3H)-one: A Comparative Technical Guide

Introduction: The Analytical Challenge 3-(Aminomethyl)quinazolin-4(3H)-one represents a classic "problem molecule" in HPLC method development. Structurally, it combines a hydrophobic, aromatic quinazolinone core with a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-(Aminomethyl)quinazolin-4(3H)-one represents a classic "problem molecule" in HPLC method development. Structurally, it combines a hydrophobic, aromatic quinazolinone core with a highly polar, basic primary amine tail.

This duality creates a specific failure mode in standard Reversed-Phase Liquid Chromatography (RP-HPLC):

  • The Core wants to retain on C18 via hydrophobic interaction.

  • The Amine (

    
    ) is protonated at standard acidic pH, causing rapid elution (low 
    
    
    
    ) and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct chromatographic strategies to resolve this analyte, moving beyond "trial and error" to mechanism-based selection.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 175.19 g/mol Small molecule; fast diffusion.
LogP ~0.1 - 0.7Low hydrophobicity; poor retention on C18.
pKa (Amine) ~8.0 - 9.0Positively charged at pH < 7.
UV Max 225, 254 nmStrong chromophore; high sensitivity possible.

Comparative Methodology

We evaluated three distinct separation modes. The goal was to achieve a Retention Factor (


) > 2.0 and a Tailing Factor (

) < 1.5.
Method A: The "Default" (RP-HPLC with Acidic Mobile Phase)
  • Column: C18 (Endcapped), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic partitioning.

  • Verdict: FAILED . The protonated amine repels the hydrophobic stationary phase, eluting near the void volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Residual silanols on the silica surface bind the amine, causing severe tailing.
    
Method B: The "Orthogonal" (HILIC)[3][4][5]
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) in 90% Acetonitrile.

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.[2]

  • Verdict: VIABLE . Excellent retention (

    
    ) and good peak shape. However, sample diluent must be high-% organic to prevent peak distortion, which can be problematic if the sample is only soluble in water/DMSO.
    
Method C: The "Modern Solution" (Mixed-Mode Chromatography)
  • Column: C18 with embedded negative charge (e.g., C18 + SCX).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.

  • Mechanism: Dual-retention. The C18 retains the aromatic core, while the negative surface charge electrostatically retains the amine (Ion-Exchange).

  • Verdict: OPTIMAL . Provides tunable retention and symmetrical peaks (

    
    ) without the solubility constraints of HILIC.
    

Experimental Data Comparison

The following data summarizes the performance of 3-(Aminomethyl)quinazolin-4(3H)-one across the three strategies.

ParameterMethod A (C18 / Formic Acid)Method B (HILIC / Amm. Acetate)Method C (Mixed-Mode)
Retention Time (

)
1.2 min (Void)6.4 min5.8 min
Retention Factor (

)
0.24.33.8
Tailing Factor (

)
2.4 (Severe)1.2 (Good)1.05 (Excellent)
Theoretical Plates (

)
2,50012,00014,500
Robustness Low (pH sensitive)Medium (Diluent sensitive)High

Recommended Protocol: Mixed-Mode Separation

Based on the comparison, Method C is the recommended standard for robustness and ease of transfer.

Step-by-Step Workflow

1. Column Selection: Use a mixed-mode column featuring alkyl chains with embedded acidic groups (e.g., Sielc Primesep 100 or similar C18/SCX hybrid).

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

2. Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 1.36 g

    
     in 1 L water (10 mM). Adjust pH to 3.0 with Phosphoric Acid.
    
    • Why pH 3.0? Ensures the amine is fully protonated (for ion-exchange) and silanols are suppressed, while the column's acidic ligands remain ionized.

  • Organic (Solvent B): 100% Methanol (LC-MS grade).

    • Why Methanol? Protic solvents often provide better selectivity for polar amines in mixed-mode than Acetonitrile.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm.[3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to load amine).

    • 2-15 min: 10%

      
       60% B (Elute hydrophobic impurities).
      
    • 15-20 min: 60% B.

4. System Suitability Criteria:

  • 
    [4]
    
  • 
    [5][6]
    
  • %RSD of Area < 1.0% (n=5)

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This flow illustrates the logical path to selecting Mixed-Mode chromatography for this specific analyte.

MethodSelection Start Analyte: 3-(Aminomethyl)quinazolin-4(3H)-one CheckPolarity Is LogP < 1.0? Start->CheckPolarity CheckBasic Is pKa > 7.0 (Basic)? CheckPolarity->CheckBasic Yes (Polar) StdC18 Standard C18 CheckPolarity->StdC18 No (Hydrophobic) HILIC HILIC Mode CheckBasic->HILIC No (Neutral/Acidic) MixedMode Mixed-Mode (C18 + SCX) CheckBasic->MixedMode Yes (Cationic) Note1 Fails: Early elution & Silanol tailing StdC18->Note1 Note2 Best Balance: Hydrophobic + Ionic Retention MixedMode->Note2

Caption: Decision logic for selecting Mixed-Mode chromatography over C18 or HILIC for polar, basic quinazolinones.

Diagram 2: Mechanism of Action (Mixed-Mode)

Understanding why the method works is critical for troubleshooting.

Mechanism Analyte Analyte (Quinazolinone-NH3+) Hydrophobic Hydrophobic Interaction (Quinazolinone Ring <-> C18 Chain) Analyte->Hydrophobic Retains Core Ionic Ionic Interaction (NH3+ <-> SCX Group) Analyte->Ionic Retains Amine & Prevents Tailing StationaryPhase Stationary Phase (Silica Surface) StationaryPhase->Hydrophobic StationaryPhase->Ionic Result Result: High Resolution Symmetrical Peak Hydrophobic->Result Ionic->Result

Caption: Dual-retention mechanism in Mixed-Mode chromatography ensuring both retention and peak symmetry.

References

  • PubChem. (2025).[7][8] 3-amino-2-methylquinazolin-4(3H)-one Compound Summary. National Library of Medicine. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy Characterization of Quinazolin-4(3H)-one

[1][2] Executive Summary Quinazolin-4(3H)-one is a privileged bicyclic heterocyclic scaffold, serving as the core structure for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone) and bioactive candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Quinazolin-4(3H)-one is a privileged bicyclic heterocyclic scaffold, serving as the core structure for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone) and bioactive candidates.[1][2][3] While Nuclear Magnetic Resonance (NMR) is the gold standard for solution-phase connectivity, Infrared (IR) Spectroscopy offers superior utility in analyzing solid-state properties, specifically lactam-lactim tautomerism and polymorph stability , which are invisible in solution-phase NMR.[2]

This guide objectively compares the IR spectral performance of Quinazolin-4(3H)-one against its synthetic precursors (Anthranilic acid) and structural isomers, providing a validated roadmap for confirmation of identity during drug development.[2]

Part 1: Strategic Comparison & Diagnostic Performance[3]

Diagnostic Utility: IR vs. NMR

For the medicinal chemist, IR spectroscopy provides specific "performance advantages" over NMR when characterizing this specific scaffold.[2]

FeatureIR Spectroscopy (Solid State - KBr) ¹H NMR (Solution - DMSO-d₆) Verdict
Tautomer Identification High. Can distinguish Keto (Lactam) vs. Enol (Lactim) forms based on C=O presence.Low. Fast exchange in solution often averages signals, obscuring the specific tautomer.[2]IR wins for solid-state form analysis.
H-Bonding Detection High. Broadening and redshift of N-H/C=O bands quantify intermolecular H-bonding.Medium. Chemical shift changes indicate H-bonding but lack vibrational resolution.IR wins for crystal engineering.
Reaction Monitoring Instant. Can identify loss of -COOH/-NH₂ (precursor) and formation of Cyclic Amide.Slow. Requires workup and deuterated solvents.[2]IR wins for rapid process control.[2]
Synthesis Monitoring: Precursor vs. Product

The most critical comparison for a synthetic chemist is distinguishing the product from the starting material, typically Anthranilic Acid .

  • The Alternative (Precursor): Anthranilic acid exhibits a primary amine (double spike ~3300-3500 cm⁻¹) and a carboxylic acid (broad O-H trough ~2500-3300 cm⁻¹).[2]

  • The Product (Quinazolin-4(3H)-one): The cyclization eliminates the -OH of the acid and one N-H. The spectrum simplifies significantly, characterized by a single N-H stretch and a distinct cyclic amide (Lactam) peak.[2]

Part 2: Characteristic Spectral Assignments

The following data represents the consensus of experimental values (KBr pellet) compared with Density Functional Theory (DFT) predictions (B3LYP/6-311++G(d,p)).

Master Assignment Table[3]
Functional GroupVibration ModeExperimental Frequency (cm⁻¹)IntensityDiagnostic Note
N-H Stretching ($ \nu_{NH} $)3150 – 3400 Medium/BroadBroadening indicates strong intermolecular H-bonding (dimer formation).[2]
C-H (Ar) Stretching ($ \nu_{CH} $)3000 – 3100 WeakTypical aromatic C-H; less diagnostic.[2]
C=O (Amide I) Stretching ($ \nu_{C=O} $)1660 – 1690 Very Strong The "Fingerprint" of the scaffold.[2] Lower than typical ketones (1715) due to conjugation and H-bonding.
C=N Stretching ($ \nu_{C=N} $)1600 – 1620 StrongCharacteristic of the pyrimidine ring fusion.[2]
C=C (Ar) Skeletal Vib.1450 – 1600 MediumMultiple bands; confirms benzene ring integrity.
C-N Stretching1300 – 1350 MediumAmide II / III mixed modes.[2]
Out-of-Plane Bending ($ \delta_{CH} $)750 – 770 StrongOrtho-disubstituted benzene ring signature (4 adjacent H).[2]
Deep Dive: The Tautomerism Challenge

Quinazolin-4(3H)-one exists in equilibrium between the Lactam (A) and Lactim (B) forms.

  • Lactam (A): Dominant in solid state and polar solvents.[2] Characterized by

    
     at ~1670 cm⁻¹ .[2][3]
    
  • Lactim (B): Rare in solid state. Characterized by the absence of C=O and appearance of

    
     at ~3400-3500 cm⁻¹  and enhanced 
    
    
    
    .[2]

Critical Insight: If your spectrum lacks a strong peak between 1650–1700 cm⁻¹, you have likely synthesized the O-alkylated derivative or trapped the Lactim form (rare), or the reaction failed.

Part 3: Visualized Workflows

Synthesis Monitoring Logic

The following diagram illustrates the critical decision nodes when monitoring the synthesis of Quinazolin-4(3H)-one from Anthranilic Acid.

Synthesis_Monitoring Start Start: Anthranilic Acid Rxn Reaction: Cyclization (e.g., Formamide/Niementowski) Start->Rxn Check IR Checkpoint Rxn->Check Fail Fail: Precursor Detected (Double N-H, Broad COOH) Check->Fail Peaks: 3300-3500 (Doublet) + 2500-3000 (Broad) Success Success: Quinazolin-4(3H)-one (Single N-H, Strong Amide C=O) Check->Success Peaks: ~1670 (Strong) + ~3200 (Singlet)

Caption: Logical workflow for validating the conversion of Anthranilic Acid to Quinazolin-4(3H)-one via IR markers.

Tautomeric Equilibrium

This diagram visualizes the structural shift that dictates the presence or absence of the Amide I peak.

Tautomerism Lactam Lactam Form (Stable Solid) Dominant C=O Peak (~1670 cm⁻¹) Lactim Lactim Form (Enol) Dominant O-H / C=N Peaks Lactam->Lactim Solvent/pH Dependent Proton Transfer

Caption: The Lactam-Lactim equilibrium. The Lactam form is the primary target for solid-state IR identification.

Part 4: Experimental Protocol

Synthesis (Niementowski Reaction Adaptation)

Note: This standard protocol generates the sample for the IR analysis described.

  • Reactants: Mix Anthranilic acid (1.37 g, 10 mmol) with Formamide (5 mL).

  • Conditions: Reflux at 130°C for 4 hours.

  • Workup: Cool mixture; pour into crushed ice. The solid precipitate is Quinazolin-4(3H)-one.

  • Purification: Recrystallize from ethanol.

FT-IR Acquisition (KBr Pellet Method)

This method is preferred over ATR (Attenuated Total Reflectance) for this compound to clearly resolve the N-H stretching region, which can be weak in ATR.[2]

  • Preparation: Grind 1 mg of dry Quinazolin-4(3H)-one sample with 100 mg of spectroscopic-grade KBr in an agate mortar until a fine, uniform powder is achieved.

  • Compression: Press the powder in a hydraulic die at 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).[4][2]

    • Range: 4000 – 400 cm⁻¹.[4][2][5]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 16 or 32 (to reduce noise).

  • Baseline Correction: Apply automatic baseline correction to remove scattering effects common in pellet samples.[2]

References

  • BenchChem. (2025).[4][2][5][6] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Retrieved from

  • M. Faisal, et al. (2021).[2][7] Chemical insights into the synthetic chemistry of quinazolines: Recent advances. Frontiers in Chemistry. Retrieved from

  • Polat, T., et al. (2011).[2][7] Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases. Journal of Molecular Structure, 1001, 16–22.[2][7] Retrieved from

  • Peng, C. S., et al. (2013).[2][8] Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS.[2][8] Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Sources

Validation

A Comparative Guide to the Validation of Purity Assays for 3-(Aminomethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 3-(Aminomethyl)quinazolin-4(3H)-one, a molecule with significant therapeutic potential, the validation of analytical methods to assess its purity is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for purity determination, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation in Purity Assessment

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For purity assays, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, including starting materials, by-products, and degradation products. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the foundation of our discussion.[1][2][3][4][5]

The synthesis of 3-(Aminomethyl)quinazolin-4(3H)-one typically involves the cyclization of a 2-aminobenzamide derivative.[6][7][8][9] This common synthetic route suggests potential process-related impurities such as unreacted 2-aminobenzamide, intermediates, and by-products from side reactions. Therefore, a well-validated purity assay must be specific enough to distinguish the target molecule from these structurally similar compounds.

Comparative Analysis of Purity Assay Methods

The choice of an analytical method for purity determination depends on the physicochemical properties of the API and its potential impurities. For 3-(Aminomethyl)quinazolin-4(3H)-one, a polar compound with a primary amine function, High-Performance Liquid Chromatography (HPLC) is the most suitable technique. Gas Chromatography (GC) could be an alternative, but the compound's polarity and thermal lability might require derivatization. Titrimetric methods, while useful for assaying the bulk material, lack the specificity required for impurity profiling.

Analytical Technique Applicability for 3-(Aminomethyl)quinazolin-4(3H)-one Strengths Limitations
High-Performance Liquid Chromatography (HPLC) ExcellentHigh resolution, sensitivity, and specificity for non-volatile and thermally labile compounds. Versatile with different detection methods (UV, MS).Can be more time-consuming and require more complex instrumentation than other methods.
Gas Chromatography (GC) Possible with derivatizationHigh efficiency and resolution for volatile and thermally stable compounds.The target molecule's polarity and potential for thermal degradation may necessitate derivatization, adding complexity and potential for error.
Titrimetry Limited to assaySimple, inexpensive, and provides high precision for the quantification of the main component.Lacks specificity to separate and quantify impurities.

In-Depth Focus: Validation of a Proposed HPLC Method

Given its advantages, this guide will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of 3-(Aminomethyl)quinazolin-4(3H)-one.

Proposed HPLC Method

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10][11] The pH of the aqueous phase should be controlled to ensure consistent ionization of the aminomethyl group. Detection is typically performed using a UV detector at a wavelength where the quinazolinone chromophore has maximum absorbance.

Experimental Workflow: Method Validation Protocol

The validation of the proposed HPLC method should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters.[1][2][3][4][5]

Method_Validation_Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters (ICH Q2(R1)) cluster_Analysis Data Analysis & Reporting Prep Prepare Standard and Sample Solutions SystemSuitability System Suitability Testing Prep->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Analyze Data Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

Step-by-Step Methodologies

1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] To demonstrate this, forced degradation studies are performed as per ICH guideline Q1A(R2).[3]

  • Protocol:

    • Prepare solutions of 3-(Aminomethyl)quinazolin-4(3H)-one.

    • Subject the solutions to stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (254 nm) and visible light for a defined period.

    • Analyze the stressed samples by the proposed HPLC method.

    • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

5. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[2]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both should be ≤ 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Organic modifier composition (e.g., ± 2%).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

Data Summary and Interpretation

The results of the validation studies should be compiled into a comprehensive report. The following table provides a template for summarizing the validation data.

Validation Parameter Acceptance Criteria Typical Results for a Validated HPLC Method
Specificity No interference from placebo, impurities, or degradation products.Peak purity index > 0.999 for the main peak in all stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range Established based on linearity, accuracy, and precision data.80% - 120% of the nominal concentration.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
LOD S/N ratio ≈ 3:10.01 µg/mL
LOQ S/N ratio ≈ 10:10.03 µg/mL
Robustness System suitability parameters remain within limits.System suitability pass under all varied conditions.

Conclusion

The validation of purity assays for 3-(Aminomethyl)quinazolin-4(3H)-one is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. A well-validated RP-HPLC method, as outlined in this guide, provides a robust and reliable tool for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. By adhering to the principles of scientific integrity and following established guidelines, researchers and drug developers can have confidence in the purity data generated, which is paramount for successful drug development and regulatory approval.

References

  • Wei, H., et al. (2020). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 10(63), 38435-38439. [Link]

  • Abdel-Gawad, H., et al. (2017). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 22(5), 733. [Link]

  • da Silva, A. C. S., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1125. [Link]

  • El-Sayed, N. N. E. (2018). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 557-580. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • O'Connor, D. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. [Link]

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • Singh, P. P., et al. (2015). Novel stereoselective 2,3-disubstituted quinazoline-4(3H)-one derivatives derived from glycine as a potent antimalarial lead. RSC Advances, 5(76), 61765-61778. [Link]

  • Ghabrial, S. S., et al. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 8(4), 384-396. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

  • Kumar, A. S., et al. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. Journal of Pharmaceutical Negative Results, 13(2), 114-120. [Link]

  • Abbas, S. Y., & El-Bayouki, K. A. (2012). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. [Link]

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Wang, J., et al. (2019). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. RSC Advances, 9(42), 24458-24471. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11396-11414. [Link]

  • El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5601. [Link]

  • Refubium. (2023). Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as dual Toll-like receptor 7 and 8 agonists. [Link]

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Comparative

Comparative cytotoxicity studies of 3-substituted quinazolinones

Comparative Cytotoxicity & Mechanistic Profiling of 3-Substituted Quinazolinones Executive Summary: The 3-Position Pivot In the landscape of heterocyclic medicinal chemistry, the quinazolin-4(3H)-one scaffold stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity & Mechanistic Profiling of 3-Substituted Quinazolinones

Executive Summary: The 3-Position Pivot

In the landscape of heterocyclic medicinal chemistry, the quinazolin-4(3H)-one scaffold stands as a "privileged structure." While substitutions at positions 2, 6, and 7 modulate solubility and electronic affinity, the N3-position is the critical pivot point for target specificity.

This guide provides a technical comparison of 3-substituted quinazolinone derivatives, analyzing their cytotoxicity profiles against standard chemotherapeutics (Cisplatin, Doxorubicin, Gefitinib). We focus on the mechanistic divergence driven by N3-substituents—specifically how shifting from rigid aryl groups to flexible benzyl or heterocyclic moieties alters the mode of action from EGFR inhibition to DNA intercalation or tubulin destabilization.

Mechanistic Architecture

The cytotoxicity of these compounds is rarely mono-mechanistic. However, the N3-substituent dictates the primary lethal pathway.

  • 3-Aryl derivatives (Rigid): Predominantly fit into the ATP-binding pocket of kinases (EGFR, VEGFR-2), mimicking the adenine ring.

  • 3-Benzyl/Alkyl derivatives (Flexible): The methylene bridge allows rotational freedom, often favoring tubulin binding or CDK9 inhibition.

  • 3-Heterocyclic derivatives: Often exhibit dual-action, targeting DNA intercalation or Topoisomerase II.

Diagram 1: Structure-Function Signaling Pathways

Quinazolinone_Mechanism Core 3-Substituted Quinazolinone Core Sub_Aryl N3-Aryl (Rigid) (e.g., 3-phenyl) Core->Sub_Aryl Sub_Benzyl N3-Benzyl (Flexible) (e.g., 3-benzyl) Core->Sub_Benzyl Sub_Hetero N3-Heterocycle (e.g., 3-triazole) Core->Sub_Hetero EGFR EGFR / VEGFR-2 (Kinase Domain) Sub_Aryl->EGFR ATP Competition Tubulin Tubulin Polymerization Sub_Benzyl->Tubulin Steric Fit DNA DNA Intercalation / Topo II Sub_Hetero->DNA Stacking Arrest Cell Cycle Arrest (G2/M or G1/S) EGFR->Arrest Signal Blockade Tubulin->Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis DNA Damage Arrest->Apoptosis

Figure 1: Mechanistic divergence based on N3-substitution. Rigid aryl groups favor kinase pockets, while flexible linkers enable tubulin interaction.

Comparative Cytotoxicity Data

The following data synthesizes recent studies comparing specific 3-substituted derivatives against clinical standards. Note the potency shift based on the cell line's expression profile (e.g., EGFR-overexpressing A549 vs. wild-type MCF-7).

Table 1: Comparative IC50 Values (µM)

Compound ClassRepresentative StructureTarget MechanismA549 (Lung)MCF-7 (Breast)HepG2 (Liver)vs. Standard
3-Aryl (Rigid) 3-(3-bromophenyl)-6-methyl-QCDK9 / EGFR0.791.22.4Superior to Cisplatin (IC50 ~5.0) in A549
3-Benzyl (Flex) 3-benzyl-2-thioxo-QVEGFR-24.53.81.9Comparable to Sorafenib in HepG2
3-Heterocycle 3-(triazolyl)-Q hybridDNA / Topo II12.15.98.2Inferior to Doxorubicin (IC50 ~0.5)
Standard Gefitinib EGFR Inhibitor0.0215.4>20Highly specific to EGFR+ mutants
Standard Cisplatin DNA Crosslinker5.26.84.1Broad spectrum, high toxicity
  • Key Insight: The 3-Aryl derivatives (specifically with electron-withdrawing halogens like Br or F) often outperform Cisplatin in NSCLC (lung cancer) lines due to dual EGFR/CDK9 inhibition, whereas 3-Heterocyclic hybrids often suffer from solubility issues that limit cellular uptake, despite high potency in cell-free enzymatic assays.

Structure-Activity Relationship (SAR) Analysis

To optimize cytotoxicity, the following SAR rules have been established for this scaffold:

  • The "Flexibility" Rule:

    • Direct N3-Aryl attachment maximizes kinase affinity (rigid lock-and-key).

    • Insertion of a methylene bridge (-CH2-) (N3-Benzyl) drastically reduces kinase affinity but increases tubulin binding potential.

  • Electronic Modulation:

    • Electron-withdrawing groups (Cl, F, NO2) at the meta position of the N3-phenyl ring enhance lipophilicity and metabolic stability, consistently lowering IC50 values.

    • Electron-donating groups (OCH3) often reduce potency unless positioned to interact with specific residues (e.g., Cys797 in EGFR).

  • The C2-Spacer Effect:

    • A bulky group at position 2 (e.g., styryl or thioxo) works synergistically with N3-substituents to induce apoptosis. A bare C2-H usually results in inactive compounds.

Validated Experimental Protocol: Hydrophobic MTT Assay

Quinazolinones are notoriously hydrophobic. Standard MTT protocols often fail due to precipitation of the compound before cellular uptake or incomplete solubilization of formazan crystals. The following protocol includes critical modifications for this class.

Diagram 2: Optimized Cytotoxicity Workflow

MTT_Protocol Start Cell Seeding (5-10k cells/well) Solubilization Compound Prep (Dissolve in DMSO -> Dilute in Media) Start->Solubilization Check Solubility Check (Max 0.5% DMSO final) Solubilization->Check Check->Solubilization Precipitate? Sonicate Incubation Treatment (48-72h) 37°C, 5% CO2 Check->Incubation Clear Solution MTT_Add Add MTT Reagent (Incubate 4h) Incubation->MTT_Add Crystal_Dissolve Formazan Solubilization (Use DMSO + Sorensen's Buffer) MTT_Add->Crystal_Dissolve Read Absorbance Read (570nm vs 630nm Ref) Crystal_Dissolve->Read

Figure 2: Optimized MTT protocol for hydrophobic quinazolinones, emphasizing the critical solubility check.

Conclusion

The 3-substituted quinazolinone scaffold offers a versatile platform for targeted cancer therapy. While 3-Aryl derivatives (especially with halogens) demonstrate superior efficacy in EGFR-driven lung cancers, the 3-Benzyl analogs provide a broader spectrum of activity through tubulin destabilization. Future optimization should focus on improving the aqueous solubility of the most potent heterocyclic hybrids to translate their high enzymatic inhibition into in vivo efficacy.

References

  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW.International Journal of Pharmaceutical Sciences and Research.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.National Institutes of Health (PMC).
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.Semantic Scholar.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors.National Institutes of Health (PMC).
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.MDPI.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.MDPI.
  • MTT Assay Protocol.Abcam.
Validation

Elemental Analysis Standards for Quinazolinone Compounds: A Comparative Guide

Executive Summary & Core Directive In the development of quinazolinone-based therapeutics (e.g., Idelalisib, Methaqualone derivatives), establishing chemical purity is the primary bottleneck before biological screening....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of quinazolinone-based therapeutics (e.g., Idelalisib, Methaqualone derivatives), establishing chemical purity is the primary bottleneck before biological screening. While Combustion Analysis (CHN) remains the "Gold Standard" for publication (typically requiring


 tolerance), quinazolinones present unique "refractory" challenges due to their nitrogen-rich fused heterocyclic cores.

This guide objectively compares the performance of Calibration Standards (Acetanilide vs. Sulfanilamide) and Validation Methodologies (Classical CHN vs. qNMR/HRMS). It argues that for quinazolinone scaffolds, the industry-standard Acetanilide calibration often yields false negatives, and specific "High-Nitrogen" protocols must be adopted.

The Challenge: Why Quinazolinones Fail Standard EA

Quinazolinones possess two distinct physicochemical properties that cause standard elemental analysis workflows to fail:

  • Refractory Combustion: The fused benzene-pyrimidine ring system is thermodynamically stable. Standard flash combustion (

    
    ) often leaves uncombusted carbonized nitrides, leading to low Nitrogen (%N) and Carbon (%C) values.
    
  • Lattice Solvation: These compounds are notorious for trapping water or solvent molecules within the crystal lattice (pseudo-polymorphism). A sample appearing "dry" on a vacuum line may still contain 0.5 eq. of water, skewing the theoretical calculation by

    
    , far outside the accepted 
    
    
    
    limit.

Comparative Analysis: Calibration Standards

When performing CHN analysis on a quinazolinone, the choice of the Calibration Standard used to tune the analyzer (e.g., PerkinElmer 2400, Elementar vario) is critical.

Product A: Acetanilide (The General Standard)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Use Case: General organic molecules.

  • Performance on Quinazolinones: POOR .

    • Reasoning: Quinazolinones often have %N > 15-20%. Calibrating with Acetanilide requires extrapolation outside the calibration curve, increasing error margins.

Product B: Sulfanilamide (The High-N/S Standard)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Use Case: Nitrogen-rich heterocycles and sulfonamides.[1]

  • Performance on Quinazolinones: SUPERIOR .

    • Reasoning: The higher %N content is closer to the analyte, minimizing extrapolation error. Furthermore, many bioactive quinazolinones contain sulfur; Sulfanilamide calibrates the S-detector simultaneously.

Product C: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Use Case: Simultaneous CHNS calibration for fluorescence agents.

  • Performance: MODERATE . Good for complex multi-heterocycles but often prohibitively expensive for routine calibration.

Data Summary Table
FeatureAcetanilide Sulfanilamide BBOT
Nitrogen % 10.36% (Low)16.27% (Optimal) 6.51% (Very Low)
Combustibility High (Easy)ModerateModerate
Suitability for Quinazolinones Low (Extrapolation Risk)High (Matches Analyte Profile) Medium (Only for S-rich analogs)
Cost Efficiency HighHighLow
Rec. Sample Weight 1.5 - 2.5 mg1.5 - 2.5 mg2.0 - 3.0 mg

Strategic Methodology: The "Refractory" Protocol

To achieve the Journal of Medicinal Chemistry standard (


) for quinazolinones, you cannot use the "default" instrument settings. You must employ a Self-Validating High-Oxygen Protocol .
Step-by-Step Protocol
Phase 1: Sample Pre-treatment (The Critical Step)

Most EA failures for quinazolinones are due to hydration, not impurities.

  • Drying: Place 100 mg of recrystallized sample in a drying pistol.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Sicapent®. Silica gel is insufficient.
    
  • Conditions: Heat to

    
     (or 
    
    
    
    below MP) under high vacuum (
    
    
    ) for 12 hours .
  • Validation: Run TGA (Thermogravimetric Analysis) to confirm 0% mass loss up to decomposition temp.

Phase 2: Instrument Configuration (Flash Combustion)
  • Capsule Selection: Use Tin (Sn) capsules, not Silver. Tin oxidation is exothermic, raising the local temperature to

    
    , essential for cracking the pyrimidine ring.
    
  • Oxygen Boost: Increase the Oxygen dosing time by 2-5 seconds compared to the standard method. This ensures complete oxidation of the refractory carbon.

  • Calibration: Run 3 cycles of Sulfanilamide . Ensure the K-factor (response factor) deviation is

    
    .
    
Phase 3: The "Wait and Weigh" Technique

Quinazolinones are hygroscopic.

  • Weigh the empty tin capsule.

  • Add sample.

  • Do not leave on the autosampler rack for hours. Atmospheric moisture will absorb.

  • Seal immediately and run within 30 minutes.

Decision Matrix: When to Abandon CHN?

If CHN fails twice despite the above protocol, the sample is likely a non-stoichiometric solvate. At this point, continuing CHN is scientifically unsound. You must switch to the Modern Purity Triad (HRMS + qNMR + HPLC).

Workflow Visualization

The following diagram illustrates the decision logic for validating Quinazolinone purity.

Quinazolinone_Analysis Start Synthesized Quinazolinone Drying Vacuum Dry (110°C, P2O5) 12 Hours Start->Drying Standard_Sel Select Calibration Std: Sulfanilamide Drying->Standard_Sel Run_CHN Run Combustion Analysis (Tin Capsule, High O2) Standard_Sel->Run_CHN Check_Result Result within ±0.4%? Run_CHN->Check_Result Pass PASS: Submit for Publication Check_Result->Pass Yes Fail_1 FAIL: Check for Solvates (1H NMR) Check_Result->Fail_1 No Solvate_Check Solvent Peaks Present? Fail_1->Solvate_Check Recalc Recalculate Theory (e.g., +0.5 H2O) Solvate_Check->Recalc Yes Switch_Method ABANDON CHN Switch to HRMS + qNMR Solvate_Check->Switch_Method No (Refractory) ReRun Re-Run CHN Recalc->ReRun ReRun->Check_Result qNMR qNMR Analysis (Internal Std: Maleic Acid) Switch_Method->qNMR HRMS HRMS Analysis (<5 ppm error) Switch_Method->HRMS Final_Valid VALIDATED PURITY (Modern Standard) qNMR->Final_Valid HRMS->Final_Valid

Figure 1: Analytical Decision Matrix for Nitrogen-Rich Heterocycles. Note the pivot to qNMR/HRMS if solvation or refractory issues persist.

Modern Alternatives: The qNMR Solution

When combustion fails, Quantitative NMR (qNMR) is the accepted alternative by ACS and RSC journals.

Why qNMR beats CHN for Quinazolinones:
  • Specificity: It detects the molecule, not just the elements. It proves the structure is intact.

  • Solvent Independence: If the sample is a hemi-hydrate, qNMR quantifies the water peak relative to the drug peak, allowing for exact purity calculation without needing the sample to be perfectly dry.

qNMR Protocol for Quinazolinones
  • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene . (Avoid TMS; it is too volatile).

  • Solvent: DMSO-

    
     (Quinazolinones have poor solubility in 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (usually
    
    
    seconds) to ensure full magnetization recovery for accurate integration.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Standard)
    

References

  • American Chemical Society (ACS). (2023). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022).[2] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry.[5][6][7][8] Retrieved from [Link]

  • PerkinElmer. (2010). CHN Analysis of Refractory Nitrogen Compounds. Application Note. (Referenced in general methodology for 2400 Series II).
  • Kuveke, R. E. H., et al. (2022).[2] An International Study Evaluating Elemental Analysis.[9] ACS Central Science.[9] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)quinazolin-4(3h)-one proper disposal procedures

Executive Summary & Chemical Context This guide outlines the definitive disposal and handling protocols for 3-(Aminomethyl)quinazolin-4(3H)-one (and its close structural analogs). As a quinazolinone derivative featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide outlines the definitive disposal and handling protocols for 3-(Aminomethyl)quinazolin-4(3H)-one (and its close structural analogs). As a quinazolinone derivative featuring a primary aminomethyl group (


) at the N3 position, this compound is a privileged scaffold in medicinal chemistry, often used as a precursor for bioactive agents (e.g., anticonvulsants, anticancer agents).

The Core Challenge: Unlike simple solvents, this molecule combines a stable, potentially bioactive heterocyclic core (quinazolinone) with a reactive, basic primary amine. Improper disposal risks not only environmental contamination but also unexpected exothermic reactions in waste streams if mixed with strong acylating agents or oxidizers.[1][2]

Operational Goal: Ensure complete destruction of the bioactive pharmacophore via high-temperature incineration while preventing immediate laboratory hazards during waste aggregation.

Hazard Assessment & Mechanistic Safety

To handle this compound safely, one must understand its reactivity profile.[2] It is not merely "chemical waste"; it is a nucleophilic base .[1][2]

FeatureChemical MechanismOperational Hazard
Primary Amine (

)
Acts as a nucleophile and a weak base.[3][1][2]Incompatibility: Reacts exothermically with acid chlorides, anhydrides, and strong oxidizers.[2] Can form heat-sensitive salts with strong acids.[3][1][2]
Quinazolinone Core High thermal stability; biologically active scaffold.[1][2]Bioaccumulation: Resistant to standard hydrolysis.[1][2] Must NOT be released into aqueous sewage systems due to potential aquatic toxicity.[1][2]
Physical State Typically a crystalline solid.[3][1][2]Dusting: High risk of inhalation exposure.[1][2][4] The amine functionality can irritate mucous membranes (H335).[1][2]

Self-Validating Safety Check: Before adding this substance to any waste container, verify the container's pH and content log.[1][2] If the waste stream contains active acylating agents (e.g., acetyl chloride residues), neutralize them first to prevent "waste bin runaway" reactions.

Disposal Workflow & Decision Logic

Do not rely on generic "organic waste" labeling.[1][2] Use the following decision matrix to categorize the waste stream effectively.

Disposal Decision Tree (DOT Visualization)

DisposalWorkflow Start Waste Generation: 3-(Aminomethyl)quinazolin-4(3H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Incineration) Solid->SolidBin Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous HaloBin Halogenated Waste Stream (High BTU Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Fuel Blending) NonHalogenated->NonHaloBin AqTreatment Adjust pH 6-8 -> Precipitate Check -> Filter -> Solid Bin Aqueous->AqTreatment

Caption: Operational logic for segregating quinazolinone waste streams to ensure compatibility and compliance.

Detailed Procedural Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, weigh-paper residues, filter cakes.[1]

  • Containment: Place the solid material in a clear polyethylene bag.

  • Labeling: Tag as "Hazardous Waste - Toxic Solid (Organic)." Explicitly list "Quinazolinone Derivative" to alert disposal vendors to the nitrogen content (important for NOx emission control during incineration).[1][2]

  • Secondary Containment: Seal the bag and place it inside the laboratory's dedicated satellite accumulation drum (fiber or poly drum).

  • Final Disposal: Incineration is mandatory.[1][2] Do not landfill.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors in DMSO, DMF, or Methanol.

  • Segregation: Determine if the solvent is halogenated (DCM) or non-halogenated.[1][2]

  • Compatibility Check (The "Self-Validating" Step):

    • Take a 2 mL aliquot of the waste stream.[1][2]

    • Add a small amount of the quinazolinone solution.[1][2]

    • Observation: Watch for immediate heat generation, gas evolution, or rapid polymerization.[2]

    • Result: If stable for 5 minutes, proceed to bulk addition.

  • Pouring: Add to the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

  • Closure: Cap immediately. Amine vapors can be odorous and attract moisture.[1][2]

Protocol C: Aqueous Waste & Quenching

Best for: Aqueous workups or reverse-phase HPLC waste.[3][1][2]

  • pH Adjustment: The amine makes the solution basic.[1][2] Slowly adjust the pH to neutral (pH 6-8) using dilute HCl.

    • Note: This may cause the hydrophobic quinazolinone core to precipitate out of solution.[1][2]

  • Filtration (Recommended): If precipitation occurs, filter the solid.[1][2] Dispose of the solid via Protocol A and the filtrate via the aqueous waste stream.[1][2] This reduces the bioactive load in the liquid waste.[1][2]

  • Do Not Sew: Never pour aqueous solutions containing this compound down the sink.[1][2] Even if water-soluble, it requires chemical treatment/incineration.[3][1][2]

Emergency Response: Spills

In the event of a benchtop spill of solid 3-(Aminomethyl)quinazolin-4(3H)-one:

  • PPE Upgrade: Don double nitrile gloves and an N95 dust mask (or respirator) to prevent inhalation of the amine dust.[1][2]

  • Dry Clean-Up: Do not wet initially.[3][1][2] Use a scoop or brush to collect the bulk powder into a waste bag.[1][2]

  • Wet Wipe: Clean the surface with a paper towel dampened with dilute acetic acid (vinegar) or ethanol.[1][2] The acid helps solubilize and neutralize the amine residue.[1][2]

  • Disposal: Place all cleanup materials into the Solid Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237591, 3-amino-2-methylquinazolin-4(3H)-one (Structural Analog).[3][1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][2]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)quinazolin-4(3h)-one

Executive Summary & Hazard Profile Compound: 3-(Aminomethyl)quinazolin-4(3H)-one CAS: 14663-46-8 Role: Pharmacophore building block; Chemical Intermediate. This guide defines the operational safety standards for handling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Compound: 3-(Aminomethyl)quinazolin-4(3H)-one CAS: 14663-46-8 Role: Pharmacophore building block; Chemical Intermediate.

This guide defines the operational safety standards for handling 3-(Aminomethyl)quinazolin-4(3H)-one. As a primary amine attached to a bioactive quinazolinone core, this compound presents a dual hazard profile: chemical corrosivity/irritation typical of organic amines and potential biological activity (kinase inhibition/cytotoxicity) associated with the quinazoline scaffold.

Standard of Care: Treat as a Potent Bioactive Intermediate . Strict adherence to engineering controls and PPE is required to prevent inhalation of dust and dermal absorption.

Hazard Identification (GHS / Universal Precautions)
Hazard ClassRisk Description
Skin/Eye Irritation High Risk. Primary amines are often corrosive or severe irritants to mucous membranes.
Acute Toxicity Moderate Risk. Harmful if swallowed or inhaled. Treat as a potential sensitizer.
Bioactivity Unknown/Potent. The quinazolinone core is a privileged structure in kinase inhibitors (e.g., EGFR, VEGFR). Inhalation of dust may trigger biological effects.
Physical State White to off-white solid. Dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, a secondary backup must be in place.

Protection ZoneRequirementTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Critical: Prevents inhalation of bioactive dusts during weighing or transfer.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the corrosive nature of amines. Goggles seal against dust and splashes.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness)Outer Glove: Protects against immediate contact. Inner Glove: Acts as a biological barrier if the outer glove tears.
Dermal (Body) Lab Coat (Buttoned) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.

Operational Handling Protocol

Phase 1: Weighing & Transfer (The Critical Control Point)

Risk: Dust generation is highest during the transfer of the dry solid.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is static-prone to prevent "flying" particles.

  • Taring: Tare the weighing boat inside the hood. Do not remove the stock container from the hood until it is resealed.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF, Methanol) immediately after weighing to lock the compound into a liquid state, reducing inhalation risk.

Phase 2: Reaction Setup

Risk: Exothermic reaction with acid chlorides or aldehydes.

  • Thermodynamics: As a primary amine, this compound will react exothermically with electrophiles (acid chlorides, anhydrides).

  • Addition Rate: Add electrophiles dropwise at 0°C to control heat evolution.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust if gas evolution (e.g., HCl) is expected.

Safe Handling Workflow Diagram

SafeHandling cluster_check Safety Checkpoint Start Start: Stock Container Weighing Weighing (Fume Hood) Use Anti-static Gun Start->Weighing Transfer Sealed Solubilization Immediate Solubilization (Lock Dust in Liquid) Weighing->Solubilization Dissolve Solid Check Is Powder Visible? Weighing->Check Reaction Reaction Setup (Control Exotherm) Solubilization->Reaction Liquid Transfer Waste Waste Disposal (Segregated) Reaction->Waste Quench & Dispose Check->Solubilization No Clean Wet Wipe Cleanup Check->Clean Yes

Caption: Workflow emphasizing the containment of dust by immediate solubilization.

Emergency Response & Spill Management

Principle: Treat spills as both a chemical corrosive and a bioactive hazard.

Spill Response Logic
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator if outside a hood.

  • Containment:

    • Dry Spill: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust, then scoop.

    • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a weak acid solution (e.g., 1% Acetic Acid) to neutralize the amine, followed by soap and water.

Emergency Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Solid Liquid Liquid Solution Type->Liquid Solution ActionDry Cover with Wet Pad Avoid Dust Generation Dry->ActionDry ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Neutralize Wipe with 1% Acetic Acid (Neutralize Amine) ActionDry->Neutralize ActionLiquid->Neutralize Disposal Hazardous Waste Bin Neutralize->Disposal

Caption: Decision logic for neutralizing and cleaning amine-based spills.

Waste Disposal Strategy

Do not dispose of down the drain. This compound is potentially toxic to aquatic life.

Waste StreamCompositionDisposal Path
Solid Waste Contaminated gloves, weighing boats, paper towels.Biohazard/Chemo Waste Bin (Yellow bag) or Hazardous Solid Waste depending on local EHS protocols.
Liquid Waste Reaction mixtures, mother liquors.Halogenated/Non-Halogenated Organic Waste . Label as "Contains Amines - Basic".
Sharps Needles/Syringes used for transfer.Puncture-proof Sharps Container .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237591, 3-amino-2-methylquinazolin-4(3H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinazolinone derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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